11-Hydroxyprogesterone
Descripción
Structure
3D Structure
Propiedades
Número CAS |
312-90-3 |
|---|---|
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18?,19+,20-,21+/m0/s1 |
Clave InChI |
BFZHCUBIASXHPK-AYHYENMDSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C |
SMILES canónico |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Sinónimos |
11 alpha-hydroxyprogesterone 11 beta-hydroxy-4-pregnen-3,20-dione 11-hydroxyprogesterone 11-hydroxyprogesterone, (11alpha)-(+-)-isomer 11-hydroxyprogesterone, (11alpha)-isomer 11-hydroxyprogesterone, (11alpha,17alpha)-(+-)-isomer 11-hydroxyprogesterone, (11beta)-isomer 11-hydroxyprogesterone, (9beta,10alpha,11alpha)-isomer 11beta-hydroxyprogesterone 11OHP compound Duralutin Gesterol Hy-Gestrone Hylutin Hyprogest Pergestron pregn-4-ene-11 beta-ol-3,20-dione Pro-Depo Prodrox |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of 11β-Hydroxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone and a derivative of progesterone (B1679170). It functions as a potent mineralocorticoid and plays a significant role in steroid biosynthesis pathways. Historically, its discovery and isolation were pivotal in understanding adrenal steroidogenesis, stemming from pioneering work in the mid-20th century involving the perfusion of adrenal glands and the incubation of adrenal tissues with steroid precursors. This guide provides a comprehensive overview of the historical context, biosynthetic pathways, and detailed experimental methodologies for the isolation and characterization of 11β-OHP. Quantitative data are summarized, and key biological and experimental pathways are visualized to offer a thorough resource for professionals in steroid research and drug development.
Historical Discovery and Context
The discovery of 11β-hydroxyprogesterone is rooted in the broader exploration of adrenal cortex endocrinology that took place from the 1930s to the 1950s.[1][2][3][4] During this era, researchers worked intensively to isolate and identify the numerous steroids produced by the adrenal glands.[1][2][3][4]
Key advancements were made through adrenal perfusion techniques, where isolated adrenal glands were kept viable and supplied with potential precursor molecules.[5][6] In 1953, Hechter, Pincus, and their colleagues published seminal work on the chemical transformation of steroids by adrenal perfusion, laying the groundwork for identifying metabolic products.[6] Shortly after, in 1954, Brownie and Grant detailed the in vitro enzymatic 11β-hydroxylation of progesterone using mitochondria from ox adrenal cortices, directly demonstrating the bioconversion that produces 11β-OHP.[7][8] These foundational studies established that progesterone could be directly hydroxylated at the C-11 position, identifying 11β-hydroxyprogesterone as an important intermediate in the adrenal steroidogenic cascade.
Biosynthesis and Biological Significance
11β-Hydroxyprogesterone is synthesized from progesterone through the action of two key mitochondrial cytochrome P450 enzymes: steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2) .[9][10][11] Both enzymes are primarily located in the adrenal cortex.[10][11]
-
CYP11B1: Primarily found in the zona fasciculata of the adrenal gland, this enzyme is responsible for the final step in cortisol synthesis (converting 11-deoxycortisol to cortisol). It also efficiently catalyzes the 11β-hydroxylation of progesterone to form 11β-hydroxyprogesterone.[9][11]
-
CYP11B2: Located in the zona glomerulosa, its main function is to synthesize aldosterone. It also possesses 11β-hydroxylase activity and can convert progesterone to 11β-OHP.[9][10]
Under normal physiological conditions, the pathway favoring the conversion of progesterone to 11-deoxycorticosterone via 21-hydroxylase is dominant. However, in conditions such as 21-hydroxylase deficiency , a common form of congenital adrenal hyperplasia (CAH), progesterone accumulates and is shunted towards the 11β-hydroxylation pathway, leading to significantly elevated levels of 11β-OHP.[9][12]
Biologically, 11β-OHP is a potent mineralocorticoid. It has also been identified, along with its epimer 11α-hydroxyprogesterone, as a powerful competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2.[9]
Steroidogenesis Signaling Pathway
The following diagram illustrates the position of 11β-Hydroxyprogesterone within the adrenal steroid biosynthesis pathway.
Experimental Protocols for Isolation and Synthesis
The isolation of 11β-hydroxyprogesterone has historically relied on two primary methodologies: perfusion of whole adrenal glands and incubation of adrenal tissue homogenates or mitochondria.
Protocol 1: Isolation via Adrenal Gland Perfusion (Historical Method)
This protocol is based on the methodologies developed by Hechter, Pincus, and colleagues for studying steroid transformations.[6]
Objective: To isolate and identify steroid metabolites produced by a viable adrenal gland when supplied with a precursor.
Materials:
-
Bovine or other mammalian adrenal glands, obtained fresh from an abattoir.
-
Perfusion apparatus (pump, oxygenator, temperature-controlled chamber).
-
Krebs-Ringer bicarbonate buffer, supplemented with glucose and bovine serum albumin.
-
Progesterone (substrate), dissolved in a suitable solvent (e.g., ethanol).
-
Organic solvents for extraction (e.g., ethyl acetate, chloroform).
-
Chromatography equipment (e.g., paper chromatography, silica (B1680970) gel columns).
Methodology:
-
Gland Preparation: Immediately after excision, cannulate the adrenal vein. Trim excess fat and connective tissue.
-
Apparatus Setup: Place the gland in the temperature-controlled chamber (37°C). Connect the cannula to the perfusion apparatus.
-
Perfusion: Begin perfusion with the oxygenated (95% O2, 5% CO2) Krebs-Ringer buffer to wash out remaining blood.
-
Substrate Introduction: Once the perfusate is clear, introduce progesterone into the buffer reservoir at a determined concentration.
-
Collection: Collect the venous effluent from the gland over several hours.
-
Extraction: Pool the perfusate and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Wash the organic phase with a dilute base and then with water to remove acidic impurities.
-
Purification: Evaporate the organic solvent. The crude extract is then subjected to chromatographic separation. Historically, paper chromatography (e.g., using a Bush system) was employed to separate the different steroid products.[8] Modern methods would use column chromatography followed by HPLC.
-
Identification: The isolated fraction corresponding to 11β-hydroxyprogesterone is identified by comparing its chromatographic mobility and spectroscopic properties (e.g., UV absorbance, infrared spectroscopy) with an authentic standard.
Protocol 2: Enzymatic Synthesis using Adrenal Mitochondria
This protocol is adapted from the work of Brownie and Grant on the in vitro hydroxylation of progesterone.[7][8]
Objective: To synthesize 11β-hydroxyprogesterone by incubating progesterone with isolated adrenal mitochondria, which are rich in CYP11B1.
Materials:
-
Fresh bovine adrenal glands.
-
Sucrose (B13894) solution (0.25 M).
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing co-factors like NADPH, magnesium chloride, and a Krebs cycle intermediate (e.g., fumarate (B1241708) or malate).
-
Progesterone substrate.
-
Centrifuge and homogenizer.
-
Organic solvents and chromatography supplies as in Protocol 1.
Methodology:
-
Mitochondrial Isolation: Mince the adrenal cortex tissue and homogenize in ice-cold 0.25 M sucrose. Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed (e.g., 8000 x g) to pellet the mitochondria. Wash the mitochondrial pellet with sucrose solution.
-
Incubation: Resuspend the mitochondrial pellet in the incubation buffer. Add the progesterone substrate.
-
Reaction: Incubate the mixture at 37°C with shaking for a specified period (e.g., 1-2 hours).
-
Termination and Extraction: Stop the reaction by adding a large volume of an organic solvent (e.g., ethyl acetate). Extract the steroids into the organic phase.
-
Purification and Identification: Process the organic extract as described in Protocol 1 (steps 7 and 8) to isolate and identify the 11β-hydroxyprogesterone product.
Experimental Workflow Diagram
The following diagram outlines the general workflow for isolating 11β-Hydroxyprogesterone from adrenal tissue.
Data Presentation
The following tables summarize key quantitative data for 11β-Hydroxyprogesterone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₀O₃ | [9][13] |
| Molar Mass | 330.47 g/mol | [13][14] |
| CAS Number | 600-57-7 | [9] |
| Appearance | Crystalline solid | N/A |
| Melting Point | Not Available | [15] |
| Optical Rotation | Not Available | [15] |
| Solubility | Soluble in DMSO, Propylene Glycol | [14] |
Table 2: Biological Concentrations
| Condition | Sample Type | Concentration Range | Source |
| Healthy Control Group | Serum | Below detection limit (<0.012 ng/mL) | [9] |
| 21-Hydroxylase Deficiency | Serum | 0.012 - 3.37 ng/mL | [9] |
| Prostate Cancer Tissue | Tissue | ~32 ng/g | [16] |
Conclusion
The discovery and isolation of 11β-hydroxyprogesterone were critical milestones in endocrinology, elucidating a key step in the adrenal synthesis of steroid hormones. The early, elegant experiments involving adrenal perfusion and tissue incubation paved the way for a detailed understanding of the roles of enzymes like CYP11B1 and CYP11B2. Today, 11β-OHP is recognized not only as a product of these enzymes but also as a clinically relevant biomarker for conditions like congenital adrenal hyperplasia and a molecule with potent biological activity. The protocols and data presented in this guide offer a foundational resource for researchers continuing to explore the complex world of steroid biochemistry and its implications for drug development and clinical science.
References
- 1. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. A brief history of adrenal research: steroidogenesis - the soul of the adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemical transformations of steroids by adrenal perfusion. IV. Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical transformation of steroids by adrenal perfusion: perfusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro enzymic hydroxylation of steroid hormones. II. Enzymic 11 beta-hydroxylation of progesterone by ox-adrenocortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro enzymic hydroxylation of steroid hormones. 2. Enzymic 11β-hydroxylation of progesterone by ox-adrenocortical mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 10. Regulation of human CYP11B1 and CYP11B2 promoters by transposable elements and conserved cis elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. 11beta-Hydroxyprogesterone | C21H30O3 | CID 101788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Showing Compound 11beta-Hydroxyprogesterone (FDB023284) - FooDB [foodb.ca]
- 16. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of 11-Hydroxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 11-hydroxyprogesterone, a pivotal steroid intermediate in the pharmaceutical industry. This document details both microbial and chemical synthesis routes, extensive characterization methodologies, and its role in significant biological pathways.
Synthesis of this compound
The introduction of a hydroxyl group at the C-11 position of the steroid nucleus is a critical transformation, leading to the production of corticosteroids. This compound exists as two primary stereoisomers, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone, with the former being a key intermediate in the synthesis of corticosteroids like hydrocortisone (B1673445) and cortisone.
Microbial Synthesis of 11α-Hydroxyprogesterone
Microbial hydroxylation is the most efficient and widely used method for the large-scale production of 11α-hydroxyprogesterone. This biotransformation utilizes the enzymatic machinery of various microorganisms to selectively introduce a hydroxyl group at the 11α position of progesterone (B1679170).
-
Rhizopus nigricans : Historically significant, the discovery of its ability to perform 11α-hydroxylation was a landmark in steroid manufacturing.[1]
-
Aspergillus ochraceus : Another commonly employed fungus known for its high hydroxylation efficiency.
The enzymatic reaction is catalyzed by a specific cytochrome P-450-dependent monooxygenase system, known as 11α-hydroxylase.
This protocol outlines a general procedure for the 11α-hydroxylation of progesterone.
-
Culture Preparation:
-
Prepare a suitable culture medium for Rhizopus nigricans. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Inoculate the sterilized medium with a spore suspension or mycelial culture of Rhizopus nigricans.
-
Incubate the culture under aerobic conditions (e.g., in a shaker incubator) at a controlled temperature (typically 25-30°C) for a period of 24-48 hours to allow for sufficient biomass growth.
-
-
Biotransformation:
-
Prepare a solution of progesterone in a water-miscible organic solvent (e.g., ethanol, acetone) to ensure its dispersion in the aqueous culture medium.
-
Add the progesterone solution to the microbial culture. The final concentration of progesterone is typically in the range of 0.5-2.0 g/L.
-
Continue the incubation under the same conditions for an additional 24-72 hours. The progress of the hydroxylation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Extraction and Purification:
-
After the biotransformation is complete, separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the 11α-hydroxyprogesterone from the culture broth using a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
The mycelium can also be extracted separately to recover any product retained within the cells.
-
Combine the organic extracts, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the extract under reduced pressure to obtain the crude product.
-
Purify the crude 11α-hydroxyprogesterone by recrystallization from a suitable solvent system (e.g., acetone-hexane) or by column chromatography on silica (B1680970) gel.
-
Quantitative Data for Microbial Synthesis
| Parameter | Value | Reference |
| Starting Material | Progesterone | [1] |
| Microorganism | Rhizopus nigricans | [1] |
| Product | 11α-Hydroxyprogesterone | [1] |
| Typical Yield | High (industrially viable) | [2] |
Chemical Synthesis of this compound
While microbial routes are dominant for 11α-hydroxyprogesterone, chemical synthesis provides access to both the 11α and 11β isomers. The total synthesis of (±)-11α-hydroxyprogesterone has been achieved through a multi-step process involving the cyclization of a polyunsaturated epoxide. Chemical synthesis of 11β-hydroxyprogesterone is also well-documented.
Chemical Characterization
Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters are typically used.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.
-
¹H and ¹³C NMR Data for 11α-Hydroxyprogesterone in CDCl₃ [3]
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 2.62 (dt), 1.98 (td) | 35.8 |
| 2 | 2.41 (m), 2.31 (m) | 34.0 |
| 3 | - | 199.5 |
| 4 | 5.71 (s) | 123.9 |
| 5 | - | 171.6 |
| 6 | 2.37 (m), 2.27 (m) | 32.8 |
| 7 | 1.81 (m), 1.02 (m) | 32.0 |
| 8 | 1.56 (m) | 35.4 |
| 9 | 1.05 (m) | 55.9 |
| 10 | - | 38.7 |
| 11 | 4.02 (br. s) | 68.9 |
| 12 | 1.50 (m), 1.75 (m) | 49.3 |
| 13 | - | 44.1 |
| 14 | 1.25 (m) | 56.4 |
| 15 | 1.45 (m), 2.05 (m) | 24.5 |
| 16 | 1.70 (m), 2.20 (m) | 23.2 |
| 17 | 2.55 (t) | 63.5 |
| 18 | 0.65 (s) | 13.5 |
| 19 | 1.18 (s) | 18.9 |
| 20 | - | 209.4 |
| 21 | 2.12 (s) | 31.4 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, typically methanol (B129727) or acetonitrile.
-
For analysis from biological matrices, a liquid-liquid or solid-phase extraction is performed to isolate the steroids.[4][5]
-
-
Instrumentation and Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4]
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in a positive ion mode, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[4][5]
-
For structural confirmation, fragmentation of the parent ion is performed (MS/MS) to generate a characteristic fragmentation pattern.
-
Mass Spectrometry Data
| Technique | Ionization | Key Fragments (m/z) | Reference |
| GC-MS (of 11β-OHP) | EI | 330 (M+), 312, 297, 271, 255, 227 | [6] |
| LC-MS/MS | APCI/ESI | Precursor ion: [M+H]⁺ = 331.2 | [4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl |
| ~2940, 2870 | C-H stretch | Aliphatic |
| ~1705 | C=O stretch | C20-ketone |
| ~1660 | C=O stretch | α,β-unsaturated C3-ketone |
| ~1615 | C=C stretch | Alkene |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.
-
Purification: The compound must be of high purity (>99%).
-
Solvent Selection: Determine the solubility of this compound in a range of solvents to find a suitable solvent or solvent system for crystallization.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully mounted for X-ray diffraction analysis.
Biological Signaling Pathways
This compound isomers are not just synthetic intermediates; they also participate in important biological pathways.
The "Backdoor" Pathway of Androgen Synthesis
11β-Hydroxyprogesterone is a key intermediate in the "backdoor" pathway of androgen synthesis. This pathway becomes significant in certain pathological conditions like congenital adrenal hyperplasia, where the conventional androgen synthesis pathway is impaired. In this pathway, potent androgens like dihydrotestosterone (B1667394) (DHT) are synthesized from progesterone and 17α-hydroxyprogesterone, bypassing testosterone (B1683101) as an intermediate.[7][8]
Mineralocorticoid Activity
11β-Hydroxyprogesterone can act as a potent mineralocorticoid. It binds to and activates the mineralocorticoid receptor, which can lead to effects on sodium and potassium balance and blood pressure regulation. Both 11α- and 11β-hydroxyprogesterone are also known to be potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is responsible for the conversion of active cortisol to inactive cortisone.[9] This inhibition can lead to an overstimulation of the mineralocorticoid receptor by cortisol, a condition known as apparent mineralocorticoid excess.
References
- 1. acs.org [acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11beta-Hydroxyprogesterone | C21H30O3 | CID 101788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Progesterone to 11α-Hydroxyprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of progesterone (B1679170) to 11α-hydroxyprogesterone, a critical biotransformation in the pharmaceutical industry for the synthesis of corticosteroids. The document details the microbial enzymes responsible for this reaction, quantitative data on their efficiency, and detailed experimental protocols. Furthermore, it illustrates key pathways and workflows using diagrammatic representations.
Introduction
The introduction of a hydroxyl group at the 11α position of the steroid nucleus is a pivotal step in the production of various therapeutic corticosteroids, such as cortisone (B1669442) and hydrocortisone. While chemical synthesis of this modification is challenging, microbial biotransformation offers a highly specific and efficient alternative. Several filamentous fungi have been identified as potent catalysts for this reaction, primarily through the action of cytochrome P450 monooxygenases. This guide explores the technical aspects of this enzymatic conversion, providing researchers and drug development professionals with a detailed understanding of the process.
The historical significance of this biotransformation dates back to 1952, when Murray and Peterson patented the 11α-hydroxylation of progesterone by Rhizopus species, a discovery that revolutionized the production of steroid drugs.[1] Fungi, with their diverse enzymatic machinery, are particularly well-suited for steroid transformations.[1]
Enzymology of Progesterone 11α-Hydroxylation
The enzymatic conversion of progesterone to 11α-hydroxyprogesterone is primarily carried out by cytochrome P450 (P450) monooxygenases. These enzymes are hemeproteins that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water.
Microbial Cytochrome P450s
Several fungal species are known to efficiently perform 11α-hydroxylation of progesterone. Notable examples include:
-
Aspergillus species: Aspergillus ochraceus, Aspergillus niger, and Aspergillus brasiliensis are well-documented for their ability to hydroxylate progesterone at the 11α position.[1][2][3] Studies with Aspergillus ochraceus have shown that the 11α-hydroxylase system is a membrane-bound cytochrome P-450 system located in the microsomal fraction, requiring NADPH and O₂ for its activity.[4]
-
Rhizopus species: Rhizopus nigricans and Rhizopus oryzae are historically significant and industrially relevant microorganisms for this biotransformation.[5][6][7][8] The discovery of their hydroxylating capability was a landmark in steroid manufacturing.[5]
-
Mucor racemosus: This fungus has also demonstrated the ability to convert progesterone to 11α-hydroxyprogesterone as the main product.[9]
The enzyme CYP106A2 is known to have 15β-hydroxylase activity but also exhibits minor 11α-hydroxylase activity on progesterone.[10][11] Through protein engineering, the regioselectivity of this enzyme has been shifted towards 11α-hydroxylation, demonstrating the potential for creating tailored biocatalysts.[10][11]
Reaction Mechanism
The hydroxylation reaction catalyzed by cytochrome P450 enzymes involves a complex catalytic cycle. In the context of progesterone 11α-hydroxylation by fungal P450s, the general mechanism involves the binding of progesterone to the enzyme's active site, followed by the transfer of electrons from a reductase partner (like NADPH-cytochrome P450 reductase). This activates molecular oxygen, leading to the insertion of a hydroxyl group at the 11α position of the progesterone molecule.
Quantitative Data
The efficiency of the enzymatic conversion of progesterone to 11α-hydroxyprogesterone varies depending on the microorganism, enzyme variant, and reaction conditions. The following tables summarize key quantitative data from various studies.
| Microorganism/Enzyme | Conversion Yield (%) | Reference |
| Aspergillus ochraceus (microsomes) | 85-90% | [4] |
| Aspergillus niger | 65.7% | [3] |
| Rhizopus species | 80% | [3] |
| CYP106A2 (Wild Type) | 27.7% (of total product) | [10][11] |
| CYP106A2 (Mutant T89N/A395I) | 80.9% (of total product) | [10][11] |
| Mucor racemosus | >96% (total bioconversion) | [9] |
| Enzyme System | Substrate | Apparent Km (mM) | Reference |
| Aspergillus ochraceus 11α-hydroxylase | Progesterone | 0.625 | [4] |
| Aspergillus ochraceus 11α-hydroxylase | NADPH | 0.052 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of progesterone to 11α-hydroxyprogesterone.
Microbial Culture and Biotransformation
This protocol is a generalized procedure based on methodologies described for Aspergillus and Rhizopus species.
Objective: To perform the biotransformation of progesterone to 11α-hydroxyprogesterone using whole fungal cells.
Materials:
-
Fungal strain (e.g., Aspergillus ochraceus, Rhizopus nigricans)
-
Appropriate growth medium (e.g., Potato Dextrose Agar (B569324) for slants, liquid medium with glucose, peptone, and yeast extract)
-
Progesterone
-
Solvent for progesterone (e.g., propylene (B89431) glycol, ethanol)
-
Shaker incubator
-
Centrifuge
-
Extraction solvent (e.g., ethyl acetate, chloroform)
-
Analytical instruments (TLC, HPLC)
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on agar slants until sporulation.
-
Prepare a spore suspension or use a vegetative inoculum by transferring a small piece of the mycelial mat to a flask containing the liquid growth medium.
-
Incubate the inoculum culture in a shaker incubator at the optimal temperature and agitation speed for the specific strain (typically 25-30°C, 150-200 rpm) for 24-72 hours.
-
-
Biotransformation:
-
Inoculate the main transformation medium with the prepared inoculum.
-
Incubate under the same conditions as the inoculum preparation until sufficient biomass is achieved.
-
Prepare a stock solution of progesterone in a suitable solvent.
-
Add the progesterone solution to the fungal culture to the desired final concentration (e.g., 0.2 g/L).
-
Continue the incubation for the desired transformation period (e.g., 6 to 60 hours), taking samples at regular intervals to monitor the progress of the reaction.
-
-
Extraction and Analysis:
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the culture broth and the mycelia separately with an organic solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent for analysis.
-
Analyze the products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify progesterone and 11α-hydroxyprogesterone.
-
Preparation of Cell-Free Extract and Microsomal Fraction
This protocol is based on the methodology described for Aspergillus ochraceus.[4]
Objective: To isolate the microsomal fraction containing the 11α-hydroxylase activity.
Materials:
-
Fungal mycelia from an induced culture
-
Grinding medium (e.g., phosphate (B84403) buffer, pH 8.3, containing 10 mM EDTA, 10% glycerol, 5 mM dithiothreitol)
-
Mortar and pestle or homogenizer
-
Ultracentrifuge
-
Bradford reagent for protein quantification
Procedure:
-
Harvesting Mycelia: Harvest the fungal mycelia from the culture by filtration and wash with buffer.
-
Cell Lysis: Resuspend the mycelia in the cold grinding medium and grind thoroughly using a pre-chilled mortar and pestle or a homogenizer to break the cell walls.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and nuclei.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Microsome Preparation: Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using the Bradford assay.
Enzyme Assay for 11α-Hydroxylase Activity
This protocol is based on the assay described for the microsomal fraction of Aspergillus ochraceus.[4]
Objective: To measure the in vitro activity of the 11α-hydroxylase.
Materials:
-
Microsomal fraction
-
Assay buffer (e.g., Tris-HCl, pH 7.7)
-
Progesterone solution
-
NADPH solution
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical instruments (HPLC)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the assay buffer, a specific amount of the microsomal protein (e.g., 2.0 mg), and the progesterone solution to the desired final concentration.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.
-
-
Initiation of Reaction: Start the reaction by adding NADPH to the mixture.
-
Incubation: Incubate the reaction for a specific period (e.g., 30 minutes) with shaking.
-
Termination of Reaction: Stop the reaction by adding an organic solvent to extract the steroids.
-
Extraction and Analysis:
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Quantify the amount of 11α-hydroxyprogesterone formed to determine the enzyme activity.
-
Visualizations
Signaling Pathway
Steroid hormones, including progesterone, exert their effects through signaling pathways that can be broadly categorized as genomic and non-genomic.[12][13][14] The genomic pathway involves the binding of the steroid to an intracellular receptor, which then acts as a transcription factor to regulate gene expression.[13][14] Non-genomic pathways are more rapid and involve the activation of signaling cascades at the cell membrane.[12][14]
Caption: Generalized steroid hormone signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the microbial biotransformation of progesterone.
Caption: Experimental workflow for microbial progesterone conversion.
Conclusion
The enzymatic conversion of progesterone to 11α-hydroxyprogesterone remains a cornerstone of steroid pharmaceutical manufacturing. The use of microbial systems, particularly filamentous fungi, offers a highly regio- and stereoselective method for this crucial hydroxylation step. This guide has provided a technical overview of the enzymes involved, quantitative data on their performance, and detailed experimental protocols to aid researchers in this field. Further research, particularly in the area of protein engineering of the responsible cytochrome P450s, holds the promise of developing even more efficient and selective biocatalysts for the production of valuable steroid intermediates.
References
- 1. Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Liquid phase reactor studies of 11alpha-hydroxylation of progesterone by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aensiweb.com [aensiweb.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. acs.org [acs.org]
- 6. Heterologous Expression of Rhizopus Oryzae CYP509C12 Gene in Rhizopus Nigricans Enhances Reactive Oxygen Species Production and 11α-Hydroxylation Rate of 16α, 17-Epoxyprogesterone -Mycobiology [koreascience.kr]
- 7. 11α-Hydroxylation of 16α,17-epoxyprogesterone by Rhizopus nigricans in a biphasic ionic liquid aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiological transformations. I. Hydroxylation of progesterone at c-11 by rhizopus nigricans and penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Changing the regioselectivity of a P450 from C15 to C11 hydroxylation of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]
- 14. bio.libretexts.org [bio.libretexts.org]
The Dual Faces of a Steroid Intermediate: An In-depth Technical Guide to the Biological Functions of 11-Hydroxyprogesterone in Steroidogenesis
For Immediate Release
[City, State] – December 21, 2025 – This whitepaper provides a comprehensive technical overview of the biological functions of 11-hydroxyprogesterone in steroidogenesis, with a particular focus on its distinct epimers, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields.
Introduction
This compound is a C21 steroid that occupies a critical juncture in the complex network of human steroidogenesis. While not a classical end-product hormone, its metabolic fate and enzymatic interactions have profound implications for the biosynthesis of glucocorticoids, mineralocorticoids, and androgens. The biological activity of this compound is critically dependent on the stereochemistry of the hydroxyl group at the 11th position, giving rise to two functionally distinct epimers: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). This guide will elucidate the unique and overlapping roles of these two molecules, their enzymatic regulation, and their significance in health and disease.
Biosynthesis and Metabolism of this compound Epimers
The production of this compound epimers is primarily governed by the activity of specific cytochrome P450 enzymes within the adrenal glands.
11β-Hydroxyprogesterone (21-deoxycorticosterone) is synthesized from progesterone (B1679170) through the action of steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone synthase (CYP11B2) .[1] Its formation is a key step in a shunt pathway that becomes prominent in certain enzymatic deficiencies, such as 21-hydroxylase deficiency (21OHD), a common form of congenital adrenal hyperplasia (CAH). In this condition, the accumulation of progesterone leads to its increased conversion to 11β-OHP.[1]
11α-Hydroxyprogesterone , an endogenous steroid and metabolite of progesterone, has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD).[2]
The metabolism of both epimers is complex and involves several key steroidogenic enzymes, leading to a diverse array of downstream products.
Metabolic Pathways of this compound Epimers
The metabolic pathways of 11α-OHP and 11β-OHP are depicted below. These pathways highlight their roles as substrates for crucial enzymes in steroidogenesis, including those involved in the "backdoor" pathway of androgen synthesis.
Caption: Metabolic pathways of 11β-Hydroxyprogesterone and 11α-Hydroxyprogesterone.
Biological Functions and Receptor Interactions
The biological functions of this compound epimers are largely dictated by their interactions with steroidogenic enzymes and nuclear receptors.
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
Both 11α-OHP and 11β-OHP are potent inhibitors of 11β-HSD enzymes, which are responsible for the interconversion of active cortisol and inactive cortisone (B1669442).[2][3]
-
11β-HSD1: This enzyme, primarily expressing reductase activity, regenerates active cortisol from cortisone in glucocorticoid target tissues.
-
11β-HSD2: This enzyme inactivates cortisol to cortisone in mineralocorticoid target tissues, thereby protecting the mineralocorticoid receptor (MR) from illicit occupation by cortisol.
11α-OHP is a particularly potent competitive inhibitor of 11β-HSD2, with an IC50 in the nanomolar range, and is more potent than glycyrrhetinic acid.[3] Inhibition of 11β-HSD2 by these progesterone metabolites can lead to an overstimulation of the MR by cortisol, resulting in sodium retention and hypertension.[4]
Mineralocorticoid and Glucocorticoid Receptor Activity
11β-OHP is a potent mineralocorticoid, also known as 21-deoxycorticosterone.[5] It can activate the human mineralocorticoid receptor with an ED50 of 10 nM.[6] In contrast, 11α-OHP has been shown to confer mineralocorticoid activity to corticosterone (B1669441) in vivo, primarily through its inhibition of 11β-HSD2.[4]
The glucocorticoid receptor (GR) can also be activated by these steroids, although with lower potency compared to cortisol.
Role in the "Backdoor" Pathway of Androgen Synthesis
In conditions of 21-hydroxylase deficiency, the accumulation of 17α-hydroxyprogesterone (17-OHP) and progesterone leads to the activation of alternative or "backdoor" pathways for androgen synthesis. 11β-OHP and its metabolite, 11-ketoprogesterone, can be shunted into this pathway.[1] These C21 steroids are metabolized by enzymes such as 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2) to produce potent androgens like 11-ketodihydrotestosterone (11KDHT).[1] This contributes to the hyperandrogenic symptoms observed in CAH.
Similarly, 11α-OHP is a substrate for SRD5A and CYP17A1, leading to the formation of 11α-hydroxy C19 steroids.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological functions of this compound epimers.
Table 1: Inhibitory Activity of this compound Epimers on 11β-HSD Isoforms
| Compound | Enzyme | IC50 | Reference |
| 11α-Hydroxyprogesterone | 11β-HSD2 | ~0.9 nM | [3] |
| 11α-Hydroxyprogesterone | 11β-HSD2 | 5 nM (in transfected cells) | [2] |
| 11β-Hydroxyprogesterone | 11β-HSD1 & 11β-HSD2 | Potent inhibitor | [7] |
| Glycyrrhetinic acid | 11β-HSD2 | ~15 nM | [3] |
Table 2: Receptor Activation by 11β-Hydroxyprogesterone
| Compound | Receptor | Activity | ED50 | Reference |
| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor (human) | Agonist | 10 nM | [6] |
Table 3: Serum Concentrations of 11β-Hydroxyprogesterone in Congenital Adrenal Hyperplasia (CAH)
| Condition | Analyte | Concentration Range | Reference |
| 21-Hydroxylase Deficiency | 11β-Hydroxyprogesterone | Not specified, but elevated | [1] |
| 11β-Hydroxylase Deficiency | 17-hydroxyprogesterone | Elevated | [8] |
Table 4: Metabolism of this compound Epimers in Prostate Cancer Cells
| Cell Line | Substrate (1 µM) | % Remaining after 48h | Key Metabolites | Reference |
| LNCaP (expressing CYP17A1) | 11α-Hydroxyprogesterone | 4% | 11α-hydroxy C19 steroids, 11α,17α-dihydroxyprogesterone | [2] |
| LNCaP (expressing CYP17A1) | 11β-Hydroxyprogesterone | 4% | 11-Ketodihydrotestosterone | [1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound epimers on 11β-HSD2 activity.
Caption: Workflow for 11β-HSD2 Inhibition Assay.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media and transiently transfected with a mammalian expression vector containing the cDNA for human 11β-HSD2.
-
Preparation of Cell Lysates: Transfected cells are harvested and lysed to release the cellular contents, including the expressed 11β-HSD2 enzyme. Protein concentration in the lysate is determined.
-
Enzyme Inhibition Assay:
-
A reaction mixture is prepared containing cell lysate, [³H]-cortisol (as substrate), NAD⁺ (as cofactor), and varying concentrations of the test inhibitor (11α-OHP or 11β-OHP).
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of an organic solvent.
-
-
Steroid Extraction and Analysis:
-
Steroids are extracted from the aqueous phase.
-
The extracted steroids (cortisol and its product, cortisone) are separated by thin-layer chromatography (TLC).
-
The radioactivity of the separated steroid spots is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of conversion of cortisol to cortisone is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis.
CYP17A1 Metabolism Assay
This protocol outlines a method to assess the metabolism of this compound epimers by CYP17A1.
Caption: Workflow for CYP17A1 Metabolism Assay.
Methodology:
-
Cell Culture and Transfection: HEK-293 cells are co-transfected with expression vectors for human CYP17A1 and its essential redox partner, cytochrome P450 oxidoreductase (POR).
-
Metabolism Assay:
-
Transfected cells are incubated with 11α-OHP or 11β-OHP at a specified concentration (e.g., 1 µM) in a serum-free medium.
-
The incubation is carried out at 37°C, and aliquots of the medium are collected at various time points.
-
-
Steroid Extraction and LC-MS/MS Analysis:
-
Steroids are extracted from the collected media samples.
-
The extracted samples are analyzed by a validated LC-MS/MS method to separate and quantify the parent this compound epimer and its potential metabolites, such as 11,17-dihydroxyprogesterone and 11-hydroxyandrostenedione (B1196105).
-
Glucocorticoid Receptor (GR) Transactivation Assay
This protocol describes a reporter gene assay to measure the glucocorticoid-like activity of this compound.
Caption: Workflow for GR Transactivation Assay.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-1) is co-transfected with a human GR expression vector and a reporter plasmid containing glucocorticoid response elements (GREs) upstream of a luciferase reporter gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Cell Treatment: Transfected cells are treated with various concentrations of the test compounds (this compound epimers) and a known GR agonist (e.g., dexamethasone) as a positive control.
-
Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. Dose-response curves are generated, and the EC50 values are calculated to determine the potency of the compounds in activating the GR.
Conclusion
This compound and its epimers, 11α-OHP and 11β-OHP, are multifaceted steroid intermediates with significant biological activities. Their roles as potent inhibitors of 11β-HSD enzymes, their direct interactions with mineralocorticoid and glucocorticoid receptors, and their involvement in the backdoor pathway of androgen synthesis underscore their importance in steroid hormone physiology and pathophysiology. A thorough understanding of the distinct functions of these epimers is crucial for the development of novel therapeutic strategies for a range of endocrine disorders, including congenital adrenal hyperplasia and hormone-dependent cancers. Further research is warranted to fully elucidate the clinical implications of the metabolic pathways and biological actions of these intriguing steroid molecules.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11 beta-Hydroxysteroid dehydrogenase type 2 complementary deoxyribonucleic acid stably transfected into Chinese hamster ovary cells: specific inhibition by 11 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Congenital adrenal hyperplasia due to 11-beta-hydroxylase deficiency: clinical, biochemical and molecular characteristics and long-term outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Mechanism of 11-Hydroxyprogesterone: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide elucidates the complex mechanism of action of 11-Hydroxyprogesterone, a key endogenous steroid, on various steroid receptors. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its binding affinities, transactivation properties, and enzymatic interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Executive Summary
This compound, existing as 11α- and 11β-isomers, demonstrates a nuanced and multifaceted interaction with the steroid receptor superfamily. While traditionally viewed as a precursor in steroidogenesis, recent research has unveiled its direct and indirect modulatory roles on androgen, glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors. This guide synthesizes the current understanding of these interactions, highlighting its potential as a significant player in endocrine regulation and a target for therapeutic intervention. A key finding is the potent activity of 11β-Hydroxyprogesterone as an agonist of the mineralocorticoid receptor and a significant inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which has profound implications for blood pressure regulation and electrolyte balance.
Quantitative Analysis of Receptor Interaction
The following tables summarize the quantitative data on the interaction of this compound and its isomers with key steroid receptors and related enzymes.
Table 1: Steroid Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) | Citation |
| 11β-Hydroxyprogesterone | Progesterone Receptor (mPRα) | Competitive Binding | Human | - | - | ~10% (of Progesterone) | [1] |
| Progesterone | Progesterone Receptor (mPRα) | Competitive Binding | Human | - | - | 100% | [1] |
| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Competitive Binding | Human | - | - | Slightly higher than Aldosterone (B195564) | [2] |
| 11α-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Competitive Binding | Human | - | - | Weaker than 11β-OHP | [2] |
Table 2: Steroid Receptor Transactivation by this compound
| Compound | Receptor | Assay Type | Cell Line | EC50/ED50 | Potency/Efficacy | Citation |
| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Reporter Gene Assay | COS-7 | 10 nM | Agonist | [3] |
| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Reporter Gene Assay | CV-1 | - | 9% of Aldosterone transactivation | [2] |
| 11α-Hydroxyprogesterone | Mineralocorticoid Receptor (MR) | Reporter Gene Assay | CV-1 | - | 5.1% of Aldosterone transactivation | [2] |
| This compound | Glucocorticoid Receptor (GR) | Reporter Gene Assay | - | - | 4 to 100-fold lower potency than Cortisol | [4] |
| 11β-Hydroxyprogesterone | Androgen Receptor (AR) | Reporter Gene Assay | HEK293 | - | Agonist activity at all tested concentrations | [4] |
| 11β-Hydroxyprogesterone | Progesterone Receptor A & B (PRA & PRB) | Reporter Gene Assay | - | - | Agonist activity | [5][6] |
Table 3: Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) by this compound
| Compound | Enzyme | Source | IC50 (µM) | Citation |
| 11α-Hydroxyprogesterone | 11β-HSD1 | Rat liver microsomes | Potent inhibitor | |
| 11β-Hydroxyprogesterone | 11β-HSD1 | Rat liver microsomes | Potent inhibitor | |
| 11α-Hydroxyprogesterone | 11β-HSD2 | JEG-3 cell lysates | Potent inhibitor | |
| 11β-Hydroxyprogesterone | 11β-HSD2 | JEG-3 cell lysates | Potent inhibitor |
Core Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.
Caption: Signaling pathway of this compound.
Caption: Logical relationships of this compound's actions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound for steroid receptors.
-
Receptor Preparation:
-
For nuclear receptors, cytosol is prepared from target tissues (e.g., rabbit uterus for PR, rabbit thymus for GR) or from cells overexpressing the receptor of interest (e.g., Sf9 insect cells for recombinant human PR).[7]
-
Tissues are homogenized in a cold buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the receptors.
-
For membrane receptors like mPRα, membrane fractions are prepared from cells expressing the receptor.[1]
-
-
Binding Reaction:
-
A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]dexamethasone for GR) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is incubated to equilibrium, typically for several hours at 4°C for nuclear receptors or for a shorter duration at a specific temperature for membrane receptors.[1][7]
-
-
Separation of Bound and Free Ligand:
-
For cytosolic receptors, dextran-coated charcoal is often used to adsorb the unbound radioligand. The mixture is centrifuged, and the radioactivity in the supernatant (bound fraction) is measured.[1]
-
For membrane receptors, the reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, which is then washed to remove unbound ligand.[1]
-
-
Data Analysis:
-
The amount of radioactivity is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Competitive Binding Assay.
Luciferase Reporter Gene Assay (Transactivation Assay)
This protocol outlines the steps to assess the functional activity (agonist or antagonist) of this compound on a specific steroid receptor.
-
Cell Culture and Transfection:
-
A suitable cell line with low endogenous receptor activity (e.g., CV-1, HEK293, COS-7) is cultured in appropriate media.[8]
-
Cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the steroid receptor of interest (e.g., hMR, hGR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (e.g., MMTV promoter with GREs/PREs).[8]
-
-
A third plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.
-
-
Steroid Treatment:
-
After transfection, cells are treated with varying concentrations of this compound to assess its agonist activity.
-
To assess antagonist activity, cells are co-treated with a known receptor agonist (e.g., aldosterone for MR) and varying concentrations of this compound.
-
-
Cell Lysis and Luciferase Assay:
-
Following an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
For agonist assays, the dose-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist assays, the ability of this compound to inhibit the agonist-induced response is quantified.
-
Caption: Workflow for Luciferase Reporter Gene Assay.
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay
This protocol describes a method to determine the inhibitory potency of this compound on 11β-HSD isoforms.
-
Enzyme Source Preparation:
-
11β-HSD1: Microsomes are prepared from rat liver homogenates by differential centrifugation.
-
11β-HSD2: Lysates are prepared from a cell line known to express high levels of the enzyme, such as the human choriocarcinoma cell line JEG-3.
-
-
Inhibition Assay:
-
The enzyme preparation is incubated with a specific substrate (e.g., corticosterone (B1669441) or cortisol) and a cofactor (NADP+ for dehydrogenase activity or NADPH for reductase activity).
-
Varying concentrations of this compound are included in the incubation mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
-
Metabolite Separation and Quantification:
-
The reaction is stopped, and the steroids (substrate and product) are extracted from the reaction mixture using an organic solvent.
-
The extracted steroids are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified, often using radiolabeled substrates and measuring the radioactivity of the product spot or peak.
-
-
Data Analysis:
-
The percentage of inhibition of enzyme activity at each concentration of this compound is calculated.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.
-
Caption: Workflow for 11β-HSD Inhibition Assay.
Conclusion
This compound emerges as a steroid with a complex and significant pharmacological profile. Its potent mineralocorticoid agonist activity and its ability to inhibit 11β-HSD enzymes position it as a critical regulator of electrolyte balance and blood pressure. Furthermore, its modulatory effects on androgen, glucocorticoid, and progesterone receptors underscore its broader role in endocrine signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the physiological and pathological roles of this compound and for the development of novel therapeutic strategies targeting its pathways. Further investigation is warranted to fully elucidate its binding affinities for all steroid receptors and to explore the clinical implications of its diverse actions.
References
- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. assaygenie.com [assaygenie.com]
- 4. C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - C11-hydroxy and C11-oxo C19 and C21 steroids: pre-receptor regulation and interaction with androgen and progesterone steroid receptors - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Hydroxyprogesterone: A Key Metabolite of Progesterone in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyprogesterone (11-OHP) is a naturally occurring endogenous steroid and a direct metabolite of progesterone (B1679170).[1] While often overshadowed by other progestins and corticosteroids, 11-OHP possesses significant biological activities, primarily as a potent mineralocorticoid and a modulator of corticosteroid metabolism.[1][2] Its biosynthesis is a critical step in understanding certain physiological and pathophysiological states, particularly in the context of congenital adrenal hyperplasia (CAH). This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, metabolic fate, physiological functions, and the experimental methodologies used to study this important steroid.
Biosynthesis and Metabolism
The conversion of progesterone to 11β-hydroxyprogesterone is primarily catalyzed by two mitochondrial cytochrome P450 enzymes: steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone (B195564) synthase (CYP11B2).[1][3] These enzymes are predominantly expressed in the adrenal cortex.[4]
Under normal physiological conditions, the 21-hydroxylation of progesterone to 11-deoxycorticosterone is a more favored pathway.[1] However, in conditions such as 21-hydroxylase deficiency, the accumulation of progesterone leads to its increased shunting towards the 11-hydroxylation pathway, resulting in elevated levels of 11β-hydroxyprogesterone.[1]
11β-hydroxyprogesterone is not an inert metabolite. It can be further metabolized by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) to 11-ketoprogesterone.[5] Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction.[5] Additionally, 11β-hydroxyprogesterone can enter the "backdoor pathway" of androgen synthesis, where it is metabolized to the potent androgen, 11-ketodihydrotestosterone (B1662675) (11KDHT).[5]
Its stereoisomer, 11α-hydroxyprogesterone, is also a metabolite of progesterone, though its formation in humans is less well-characterized.[6][7] It is a potent inhibitor of 11β-HSD isoforms.[6]
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Enzyme Kinetic Parameters for Progesterone 11β-Hydroxylation
| Enzyme | Substrate | Km (µM) | Vmax (µM/24h) | Reference |
| Aldosterone Synthase (CYP11B2) | 11-deoxycorticosterone | 1.163 | 36.98 | [7][8] |
| Chimeric CYP11B1/B2 | 11-deoxycorticosterone | 1.191 | 27.08 | [7][8] |
| Note: Kinetic data for the direct conversion of progesterone by these enzymes is not readily available in the reviewed literature, so data for the related substrate 11-deoxycorticosterone is provided as a reference for enzyme activity. |
Table 2: Circulating Concentrations of 11β-Hydroxyprogesterone
| Condition | Analyte | Concentration Range (ng/mL) | Reference |
| 21-Hydroxylase Deficiency | 11β-Hydroxyprogesterone | 0.012 to 3.37 | [1] |
| Control Group | 11β-Hydroxyprogesterone | < 0.012 | [1] |
Table 3: Inhibitory and Receptor Binding Activities of this compound and Related Steroids
| Compound | Target | Activity | Value | Reference |
| 11α-Hydroxyprogesterone | 11β-HSD2 | IC50 | ~0.9 nM | [3] |
| 11α-Hydroxyprogesterone (in intact cells) | 11β-HSD2 | IC50 | 5 nM | [3] |
| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor | Agonist Activity (% of Aldosterone) | 9% | [9] |
| 11β-Hydroxyprogesterone | Mineralocorticoid Receptor | ED50 | 10 nM | [2] |
| Progesterone | 11β-HSD2 | IC50 | 4.8 x 10⁻⁸ mol/L | [10] |
| 5α-DH-progesterone | 11β-HSD2 | IC50 | 2.4 x 10⁻⁷ mol/L | [10] |
| 20α-DH-progesterone | 11β-HSD2 | IC50 | 7.7 x 10⁻⁷ - 1.3 x 10⁻⁶ mol/L | [10] |
Physiological and Pathophysiological Significance
The primary physiological role of 11β-hydroxyprogesterone stems from its activity as a potent mineralocorticoid.[1] It binds to and activates the mineralocorticoid receptor, which can lead to sodium retention and an increase in blood pressure.[9][11] This is particularly relevant in 21-hydroxylase deficiency, where elevated levels of 11β-hydroxyprogesterone can contribute to the hypertension observed in some patients.[1]
Furthermore, both 11β-hydroxyprogesterone and its epimer, 11α-hydroxyprogesterone, are potent competitive inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2.[1][6] By inhibiting 11β-HSD2, which is responsible for inactivating cortisol to cortisone (B1669442) in mineralocorticoid target tissues, these metabolites can amplify the effects of endogenous glucocorticoids on the mineralocorticoid receptor, further contributing to hypertension.[9][11]
Experimental Protocols
In Vitro Assay for Progesterone Metabolism in HEK293 Cells
This protocol describes a general method for studying the metabolism of progesterone by specific enzymes expressed in a controlled cellular environment.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[4]
-
Cells are plated in 6-well plates to achieve 50-80% confluency on the day of transfection.[12]
-
For transient transfection, plasmid DNA encoding the enzyme of interest (e.g., CYP11B1 or CYP11B2) is mixed with a transfection reagent such as Lipofectamine in serum-free medium (e.g., Opti-MEM).[4][12]
-
The DNA-lipid complex is then added to the cells and incubated for a specified period (typically 18-24 hours).[12]
b. Steroid Metabolism Assay:
-
Following transfection, the medium is replaced with fresh medium containing the progesterone substrate at a defined concentration (e.g., 40 µM).[4]
-
Cells are incubated for a set time (e.g., 48 hours) to allow for enzymatic conversion of the substrate.[4]
c. Steroid Extraction and Analysis:
-
The cell culture medium and cell lysate are collected.
-
Steroids are extracted using a liquid-liquid extraction method with a solvent such as methyl tert-butyl ether.[6][13]
-
The organic phase is evaporated, and the residue is reconstituted in a suitable solvent (e.g., methanol) for analysis.[6][13]
-
Metabolites, including this compound, are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][14]
Quantification of this compound in Serum by LC-MS/MS
This protocol outlines a typical workflow for the sensitive and specific measurement of this compound in biological samples.
a. Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the serum sample.[6]
-
Proteins are precipitated by adding a solvent like acetonitrile.[15]
-
Steroids are extracted from the serum using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE).[6][15][16]
b. Chromatographic Separation:
-
The extracted and reconstituted sample is injected into a liquid chromatography system.
-
Steroids are separated on a C18 reverse-phase column using a gradient of mobile phases, typically water and methanol (B129727) with a modifier like formic acid.[15][17]
c. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to ionize the steroid molecules.[6][17]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of this compound and its internal standard, ensuring high selectivity and sensitivity.[6][13]
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of progesterone to 11β-hydroxyprogesterone and its subsequent actions.
Experimental Workflows
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Conclusion
This compound is a biologically active metabolite of progesterone with significant implications for mineralocorticoid activity and blood pressure regulation. Its role is particularly pronounced in disorders of steroidogenesis, such as 21-hydroxylase deficiency, where it serves as a key biomarker. A thorough understanding of its biosynthesis, metabolism, and physiological effects, coupled with robust analytical methodologies, is crucial for researchers and clinicians in endocrinology and drug development. The continued investigation into the nuanced roles of this compound and its metabolites will undoubtedly provide further insights into steroid hormone regulation in both health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. 11 beta-Hydroxysteroid dehydrogenase type 2 complementary deoxyribonucleic acid stably transfected into Chinese hamster ovary cells: specific inhibition by 11 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Cells Engineered to Produce Novel Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different effects of progesterone and estradiol on chimeric and wild type aldosterone synthase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone metabolism in the human kidney and inhibition of 11beta-hydroxysteroid dehydrogenase type 2 by progesterone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 21-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 12. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Quantification of Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. agilent.com [agilent.com]
- 17. medrxiv.org [medrxiv.org]
An In-depth Technical Guide to the Structural and Functional Differences Between 11α- and 11β-hydroxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progesterone (B1679170), a key steroid hormone, undergoes extensive metabolism, giving rise to a diverse array of derivatives with distinct biological activities. Among these are the stereoisomers 11α-hydroxyprogesterone and 11β-hydroxyprogesterone, which, despite their subtle structural variance, exhibit significant functional divergence. This technical guide provides a comprehensive analysis of the structural and functional differences between these two progesterone metabolites. It delves into their stereochemistry, endogenous versus synthetic origins, and their differential interactions with key enzymes and receptors that govern steroid hormone signaling. Particular focus is placed on their potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms and their engagement with mineralocorticoid and glucocorticoid receptors. This document consolidates quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant biological pathways and experimental workflows to serve as a critical resource for researchers in endocrinology, pharmacology, and drug development.
Introduction
The hydroxylation of progesterone at the 11th carbon position yields two stereoisomers: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). The orientation of the hydroxyl group, either below (α) or above (β) the plane of the steroid ring, dictates their three-dimensional structure and, consequently, their biological function[1]. While 11β-OHP is a naturally occurring mineralocorticoid in mammals, 11α-OHP is primarily a product of microbial fermentation and serves as a vital synthetic precursor for corticosteroids[1][2]. Both isomers have garnered significant interest due to their potent inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for regulating glucocorticoid activity[3][4]. This guide aims to provide an in-depth exploration of the structural and functional distinctions between these two important steroid molecules.
Structural Differences
The fundamental difference between 11α-OHP and 11β-OHP lies in the stereochemistry of the hydroxyl group at the C-11 position of the progesterone backbone.
-
11α-hydroxyprogesterone: The hydroxyl group is in the alpha (α) position, projecting below the plane of the steroid's C-ring.
-
11β-hydroxyprogesterone: The hydroxyl group is in the beta (β) position, projecting above the plane of the C-ring.
This seemingly minor variation in spatial arrangement significantly impacts the molecule's overall shape and its ability to interact with the binding sites of enzymes and receptors.
Functional Differences
The distinct stereochemistry of 11α-OHP and 11β-OHP translates into a range of functional differences, from their endogenous presence to their specific interactions with key proteins in steroid metabolism and signaling.
Endogenous vs. Synthetic Origin
-
11β-hydroxyprogesterone is an endogenous steroid, naturally synthesized in the adrenal glands from progesterone by the enzyme steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone (B195564) synthase (CYP11B2)[3][5]. Its levels can be elevated in certain pathological conditions, such as 21-hydroxylase deficiency[3][6].
-
11α-hydroxyprogesterone , in contrast, is not a major endogenous steroid in humans. It is primarily produced through microbial hydroxylation of progesterone by various fungi and bacteria[2]. This biotransformation is a cornerstone of the pharmaceutical industry for the synthesis of various corticosteroids.
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
Both 11α-OHP and 11β-OHP are potent inhibitors of the two main isoforms of 11β-HSD: 11β-HSD1 and 11β-HSD2[3][4]. These enzymes are critical for the prereceptor regulation of glucocorticoid activity by interconverting active cortisol and corticosterone (B1669441) with their inactive 11-keto forms, cortisone (B1669442) and 11-dehydrocorticosterone.
-
11β-HSD1: Primarily acts as a reductase in vivo, regenerating active glucocorticoids within target tissues like the liver and adipose tissue.
-
11β-HSD2: Functions as a dehydrogenase, inactivating glucocorticoids in mineralocorticoid target tissues such as the kidney, thereby protecting the mineralocorticoid receptor from illicit occupation by cortisol.
The inhibitory profiles of the two isomers differ:
-
11β-hydroxyprogesterone acts as a competitive inhibitor of both 11β-HSD1 and 11β-HSD2[3]. It serves as a substrate for 11β-HSD2, being metabolized to 11-ketoprogesterone[7].
-
11α-hydroxyprogesterone is also a potent inhibitor of both isoforms. Some evidence suggests it may act as a noncompetitive inhibitor , and it is not a substrate for 11β-HSD2[7][8]. 11α-OHP has been shown to be a more potent inhibitor of 11β-HSD than glycyrrhetinic acid in vitro[4].
Interaction with Steroid Receptors
-
11β-hydroxyprogesterone is a potent agonist of the mineralocorticoid receptor[3][9]. This agonistic activity contributes to its mineralocorticoid effects, including sodium retention and increased blood pressure[3][9].
-
11α-hydroxyprogesterone can confer mineralocorticoid activity to corticosterone in vivo, an effect mediated by its inhibition of 11β-HSD2, which increases the access of corticosterone to the MR[4][9]. Its direct interaction with the MR is less characterized but it has shown some agonistic activity[10].
The binding of both 11α-OHP and 11β-OHP to the glucocorticoid receptor is not as well-defined as their interaction with the MR. Progesterone itself has weak binding affinity for the GR. It is likely that its 11-hydroxylated metabolites also exhibit low affinity for the GR. One study indicated that 11β-OHP has similar transactivation potential on the GR as aldosterone and 11-deoxycortisol[10].
Other Biological Activities
-
11β-hydroxyprogesterone is recognized for its hypertensinogenic properties, a direct consequence of its mineralocorticoid activity[3][9].
-
11α-hydroxyprogesterone has been investigated as a weak antiandrogen for topical applications[4]. It is devoid of androgenic, estrogenic, or progestogenic activity[4].
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of 11α- and 11β-hydroxyprogesterone.
Table 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isoforms
| Compound | Target | IC50 | Species/Assay System | Reference |
| 11α-Hydroxyprogesterone | 11β-HSD | 0.9 nM | In vitro | [4] |
| 11β-HSD | 5 nM | Transfected cells | [4] | |
| 11β-Hydroxyprogesterone | 11β-HSD1 | 1 µM | [9] | |
| 11β-HSD2 | 0.140 µM | [9] |
Table 2: Mineralocorticoid Receptor (MR) Activity
| Compound | Activity | EC50 / % Aldosterone Transactivation | Assay System | Reference |
| 11β-Hydroxyprogesterone | Agonist | EC50 = 0.05 µM | COS-7 cells expressing human MR | [9] |
| Agonist | 9% of aldosterone transactivation | T7-coupled rabbit reticulocyte lysate system | [10] | |
| 11α-Hydroxyprogesterone | Agonist | 5.1% of aldosterone transactivation | T7-coupled rabbit reticulocyte lysate system | [10] |
Table 3: Glucocorticoid Receptor (GR) Activity
| Compound | Activity | Potency | Assay System | Reference |
| 11β-Hydroxyprogesterone | Agonist | Similar transactivation to aldosterone and 11-deoxycortisol | HEK293 cells | [10] |
Note: Direct comparative IC50 and binding affinity values for both isomers under identical experimental conditions are limited in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for characterizing the functional differences between 11α- and 11β-hydroxyprogesterone.
In Vitro 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay
(Based on the principles described in Souness et al., 1995)
Objective: To determine the inhibitory potency (IC50) of 11α- and 11β-hydroxyprogesterone on the activity of 11β-HSD1 and 11β-HSD2.
Materials:
-
Rat liver microsomes (for 11β-HSD1 activity)
-
Lysates of JEG-3 cells (human choriocarcinoma cell line, for 11β-HSD2 activity)
-
[³H]Corticosterone (substrate)
-
NADPH (for 11β-HSD1 reductase activity)
-
NAD⁺ (for 11β-HSD2 dehydrogenase activity)
-
Unlabeled corticosterone and 11-dehydrocorticosterone
-
Test compounds: 11α-hydroxyprogesterone and 11β-hydroxyprogesterone
-
Scintillation fluid and counter
-
Thin-layer chromatography (TLC) plates
Protocol:
-
Preparation of Microsomes/Lysates:
-
Prepare rat liver microsomes by differential centrifugation.
-
Culture JEG-3 cells and prepare cell lysates by sonication or freeze-thaw cycles.
-
Determine the protein concentration of the microsomal and lysate preparations using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
For 11β-HSD1 reductase activity , incubate rat liver microsomes with a saturating concentration of [³H]11-dehydrocorticosterone and NADPH in an appropriate buffer.
-
For 11β-HSD2 dehydrogenase activity , incubate JEG-3 cell lysates with a saturating concentration of [³H]corticosterone and NAD⁺ in an appropriate buffer.
-
To determine the IC50, perform incubations in the presence of a range of concentrations of the test compounds (11α- and 11β-hydroxyprogesterone).
-
-
Steroid Extraction and Separation:
-
Stop the enzyme reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the steroids into the organic phase.
-
Evaporate the organic solvent to dryness.
-
Resuspend the steroid residue in a small volume of solvent and spot onto a TLC plate alongside unlabeled standards of corticosterone and 11-dehydrocorticosterone.
-
Develop the TLC plate in an appropriate solvent system to separate the substrate and product.
-
-
Quantification and Data Analysis:
-
Visualize the steroid standards on the TLC plate (e.g., under UV light).
-
Scrape the areas of the TLC plate corresponding to the substrate and product into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage conversion of substrate to product.
-
Plot the percentage inhibition of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
Mineralocorticoid Receptor (MR) Transactivation Assay
(Based on the principles described in Rafestin-Oblin et al., 2002)
Objective: To determine the agonist or antagonist activity of 11α- and 11β-hydroxyprogesterone on the human mineralocorticoid receptor.
Materials:
-
COS-7 cells (or other suitable cell line)
-
Expression vector for the human mineralocorticoid receptor (hMR)
-
Reporter plasmid containing a mineralocorticoid response element (MRE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds: 11α-hydroxyprogesterone and 11β-hydroxyprogesterone
-
Aldosterone (as a reference agonist)
-
Spironolactone (as a reference antagonist)
-
Luciferase assay reagent and luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in appropriate medium.
-
Co-transfect the cells with the hMR expression vector and the MRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Ligand Treatment:
-
After transfection, incubate the cells for a specified period (e.g., 24 hours).
-
For agonist testing , treat the cells with a range of concentrations of the test compounds (11α- and 11β-hydroxyprogesterone) or aldosterone.
-
For antagonist testing , pre-incubate the cells with a range of concentrations of the test compounds for a short period (e.g., 30 minutes) before adding a fixed concentration of aldosterone (e.g., its EC50 concentration).
-
-
Cell Lysis and Luciferase Assay:
-
After the treatment period (e.g., 18-24 hours), wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
For agonist activity , plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity , plot the percentage inhibition of the aldosterone-induced response against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Assay for Mineralocorticoid Activity in Adrenalectomized Rats
(Based on the principles described in Souness et al., 1995)
Objective: To assess the in vivo mineralocorticoid activity of 11α- and 11β-hydroxyprogesterone by measuring their effect on urinary sodium and potassium excretion.
Materials:
-
Adrenalectomized male Sprague-Dawley rats
-
Corticosterone
-
Test compounds: 11α-hydroxyprogesterone and 11β-hydroxyprogesterone
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Flame photometer for Na⁺ and K⁺ measurement
Protocol:
-
Animal Preparation:
-
Use adrenalectomized rats to eliminate the influence of endogenous adrenal steroids.
-
Allow the rats to recover from surgery and maintain them on saline to drink.
-
-
Experimental Groups:
-
Divide the rats into different treatment groups, including:
-
Vehicle control
-
Corticosterone alone
-
Corticosterone + 11α-hydroxyprogesterone
-
Corticosterone + 11β-hydroxyprogesterone
-
-
-
Administration of Compounds:
-
Administer the compounds via an appropriate route (e.g., subcutaneous injection or continuous infusion via osmotic minipumps).
-
-
Urine Collection and Analysis:
-
House the rats in individual metabolic cages.
-
Collect urine over a specified period (e.g., 4-6 hours).
-
Measure the volume of urine collected for each rat.
-
Determine the urinary concentrations of sodium (Na⁺) and potassium (K⁺) using a flame photometer.
-
-
Data Analysis:
-
Calculate the total amount of Na⁺ and K⁺ excreted by each rat.
-
Calculate the urinary Na⁺/K⁺ ratio.
-
Compare the urinary electrolyte excretion and the Na⁺/K⁺ ratio between the different treatment groups. A decrease in the Na⁺/K⁺ ratio is indicative of mineralocorticoid activity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mineralocorticoid Receptor Activation
The following diagram illustrates the classical genomic signaling pathway of the mineralocorticoid receptor upon activation by an agonist like 11β-hydroxyprogesterone.
Caption: Mineralocorticoid Receptor (MR) Genomic Signaling Pathway.
Experimental Workflow for 11β-HSD Inhibition Assay
The following diagram outlines the general workflow for an in vitro assay to determine the inhibitory effect of a compound on 11β-HSD activity.
Caption: Workflow for In Vitro 11β-HSD Inhibition Assay.
Logical Relationship of 11β-HSD Inhibition and Mineralocorticoid Activity
This diagram illustrates how the inhibition of 11β-HSD2 by compounds like 11α- and 11β-hydroxyprogesterone can lead to an apparent mineralocorticoid effect.
Caption: Mechanism of Apparent Mineralocorticoid Activity via 11β-HSD2 Inhibition.
Conclusion
11α-hydroxyprogesterone and 11β-hydroxyprogesterone, while differing only in the stereochemistry of a single hydroxyl group, exhibit distinct and significant functional differences. 11β-OHP is an endogenous mineralocorticoid receptor agonist, whereas 11α-OHP is primarily a synthetic intermediate with weak antiandrogenic properties. Both are potent inhibitors of 11β-HSD isoforms 1 and 2, a key mechanism through which they can modulate glucocorticoid and mineralocorticoid signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the nuanced roles of these progesterone metabolites in physiology and pharmacology. A thorough understanding of these differences is essential for the development of novel therapeutics targeting the complex interplay of steroid hormone metabolism and action.
References
- 1. Aldosterone Activates NF-κB in the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Androgen Insensitivity Syndrome [ouci.dntb.gov.ua]
- 6. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 7. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors | MDPI [mdpi.com]
- 9. 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
11-Hydroxyprogesterone: A Potent Modulator of Glucocorticoid Metabolism Through 11β-Hydroxysteroid Dehydrogenase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid activity at the tissue level, catalyzing the interconversion of active cortisol and inactive cortisone (B1669442). The inhibition of these enzymes presents a promising therapeutic avenue for a range of metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of 11-hydroxyprogesterone as a potent inhibitor of both major 11β-HSD isoforms, type 1 and type 2. We present key quantitative data on its inhibitory activity, detailed experimental protocols for assessing this inhibition, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology and related fields.
Introduction to 11β-Hydroxysteroid Dehydrogenase and this compound
The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) plays a pivotal role in modulating the intracellular concentration of active glucocorticoids, primarily cortisol in humans.[1] There are two main isoforms of this enzyme:
-
11β-HSD1: This enzyme predominantly functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within tissues.[1] It is highly expressed in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.
-
11β-HSD2: In contrast, 11β-HSD2 acts as a dehydrogenase, inactivating cortisol by converting it to cortisone.[1] This isoform is crucial in mineralocorticoid target tissues like the kidneys, where it prevents the illicit activation of the mineralocorticoid receptor (MR) by cortisol.
This compound (11-OHP) is an endogenous steroid metabolite of progesterone. It has emerged as a subject of significant research interest due to its potent inhibitory effects on both 11β-HSD isoforms.[2][3] By inhibiting these enzymes, this compound can significantly alter local glucocorticoid concentrations, leading to a range of physiological effects. Understanding the specifics of this inhibition is crucial for elucidating its therapeutic potential and potential off-target effects.
Quantitative Analysis of 11β-HSD Inhibition by this compound
The potency of this compound as an inhibitor of 11β-HSD1 and 11β-HSD2 has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants, providing a clear comparison of its effects on the two isoforms.
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| 11β-Hydroxyprogesterone | 11β-HSD1 | IC50 | 1 µM | [4][5] |
| 11β-Hydroxyprogesterone | 11β-HSD2 | IC50 | 0.140 µM | [4][5] |
| 11β-Hydroxyprogesterone | 11β-HSD2 | Ki | 0.007 µM | [6] |
Table 1: Inhibitory constants of 11β-Hydroxyprogesterone against 11β-HSD isoforms. IC50 represents the half-maximal inhibitory concentration, while Ki denotes the inhibitory constant.
Signaling Pathways and Experimental Workflows
The inhibition of 11β-HSD by this compound directly impacts the cortisol-cortisone shuttle, which in turn modulates the activation of glucocorticoid and mineralocorticoid receptors. The following diagrams illustrate this signaling pathway and a general experimental workflow for assessing 11β-HSD inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound on 11β-HSD1 and 11β-HSD2.
11β-HSD1 Activity Assay (Reductase Activity in Cell Lysates)
This protocol is adapted from methodologies used for screening 11β-HSD1 inhibitors.
Materials:
-
HEK-293 cells transiently or stably expressing human 11β-HSD1
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.25 M sucrose)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Scintillation fluid
-
Ethyl acetate (B1210297)
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Phosphate (B84403) buffered saline (PBS)
Procedure:
-
Cell Culture and Lysis:
-
Culture HEK-293 cells expressing 11β-HSD1 to confluency in appropriate media.
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the microsomal fraction.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (providing the enzyme)
-
Cortisone (e.g., 100 nM, including a tracer amount of [3H]-cortisone)
-
NADPH (e.g., 200 µM)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Steroid Extraction and Analysis:
-
Stop the reaction by adding a sufficient volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the steroid residue in a small volume of ethyl acetate and spot onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol, 95:5 v/v) to separate cortisone and cortisol.
-
Visualize the steroid spots under UV light and scrape the corresponding silica into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage conversion of cortisone to cortisol.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
11β-HSD2 Activity Assay (Dehydrogenase Activity in Tissue Homogenates)
This protocol is based on methods for measuring 11β-HSD2 activity in mineralocorticoid target tissues.
Materials:
-
Tissue rich in 11β-HSD2 (e.g., human or rodent kidney)
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 20% glycerol)
-
Cortisol (substrate)
-
NAD+ (cofactor)
-
This compound (inhibitor)
-
HPLC or LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Mince fresh or frozen kidney tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Collect the supernatant for the enzyme assay.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture in a suitable tube containing:
-
Tissue homogenate
-
Cortisol (e.g., 50 nM)
-
NAD+ (e.g., 500 µM)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
-
Steroid Extraction and Analysis:
-
Stop the reaction by adding a stopping solution (e.g., ice-cold methanol).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant directly by HPLC or LC-MS/MS to quantify the amounts of cortisol and cortisone.
-
-
Data Analysis:
-
Calculate the rate of cortisol to cortisone conversion.
-
Determine the percent inhibition at each concentration of this compound.
-
Calculate the IC50 or Ki value.
-
Conclusion
This compound is a potent endogenous inhibitor of both 11β-HSD1 and 11β-HSD2, with a notably higher affinity for the latter. This dual inhibitory action can significantly impact local glucocorticoid signaling, with potential therapeutic implications for conditions characterized by dysregulated cortisol metabolism. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other modulators of 11β-HSD activity. A thorough understanding of its inhibitory profile is essential for the design of selective inhibitors and the prediction of their physiological and potential pathological consequences.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 美国GlpBio - 11beta-Hydroxyprogesterone (11β-Hydroxyprogesterone) | Cas# 600-57-7 [glpbio.cn]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Quantitative Analysis of 11-Hydroxyprogesterone in Human Plasma by LC-MS/MS
Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 11-Hydroxyprogesterone (11-OHP) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a steroid hormone synthesized from progesterone (B1679170) and a key intermediate in the steroidogenesis pathway. Accurate measurement of 11-OHP is crucial for research into endocrine disorders, including congenital adrenal hyperplasia (CAH), where alternative steroid pathways are activated.[1][2][3] LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays, which can be limited by cross-reactivity with structurally similar steroids.[4] The described method employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM), making it suitable for high-throughput clinical research applications.
Introduction
This compound (11β-Hydroxyprogesterone) is an endogenous mineralocorticoid synthesized from progesterone by the CYP11B1 (steroid 11β-hydroxylase) and CYP11B2 (aldosterone synthase) enzymes.[2] In certain metabolic disorders like 21-hydroxylase deficiency, the primary cortisol and aldosterone (B195564) synthesis pathways are blocked, leading to an accumulation of precursors like progesterone and 17α-hydroxyprogesterone (17-OHP).[3] These precursors are then shunted into alternative pathways, increasing the production of steroids such as 11-OHP and 21-deoxycortisol.[2][3] Consequently, quantifying 11-OHP can provide valuable insights for researchers studying the pathophysiology of adrenal disorders.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity, sensitivity, and capacity for multiplexing.[3][5] This note provides a comprehensive protocol for the extraction and quantification of 11-OHP from human plasma, including detailed methodologies and expected performance characteristics.
Steroidogenesis Pathway: Formation of this compound
In conditions such as 21-hydroxylase deficiency, the typical conversion of progesterone to 11-Deoxycorticosterone is impaired. This leads to an accumulation of progesterone, which is then hydroxylated at the C11 position by the enzyme CYP11B1 to form this compound.
Caption: Simplified steroid pathway showing the formation of this compound.
Experimental Workflow
The overall workflow consists of sample preparation involving protein precipitation and liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.
Caption: General experimental workflow for 11-OHP quantification.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard
-
This compound-d4 (or other stable isotope-labeled) internal standard (IS)
-
LC-MS grade Methanol, Water, and Methyl tert-butyl ether (MTBE)
-
LC-MS grade Formic Acid
-
Human plasma (preferably stripped serum or plasma for calibration curve)
-
Glass centrifuge tubes and vials
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted from established methods for similar steroid hormones.[5][6]
-
Pipette 200 µL of plasma samples, calibrators, or quality control (QC) samples into labeled glass tubes.
-
Add 25 µL of the internal standard working solution (e.g., 11-OHP-d4 at 100 ng/mL in methanol) to each tube, except for blank samples.
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE to each tube.
-
Cap and vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new set of clean glass tubes.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of methanol/water (50:50, v/v).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following conditions are designed to achieve good separation of 11-OHP from potential isomers and matrix interferences.
| Parameter | Value |
| System | UHPLC System |
| Column | Reversed-phase C18, 2.6 µm, 50 x 2.1 mm (e.g., Accucore RP-MS)[6] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 50 µL |
| Column Temp. | 40 °C |
| Run Time | ~8 minutes |
Table 1: LC Gradient Conditions
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 4.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 50 | 50 |
| 8.0 | 50 | 50 |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using MRM for high selectivity and sensitivity.
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 450 °C (APCI) / 100-150 °C (ESI) |
| Desolvation Temp. | 450 °C (ESI) |
Table 2: MRM Transitions for this compound Note: 11-OHP is an isomer of 17-OHP; they share the same precursor mass. Product ions should be optimized empirically. The transitions for 17-OHP are provided for reference.[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 331.2 | To be optimized (e.g., 109.1) | ~25 | Quantifier |
| This compound | 331.2 | To be optimized (e.g., 97.1) | ~35 | Qualifier |
| 11-OHP-d4 (IS) | 335.2 | To be optimized | ~25 | Quantifier |
Method Validation and Performance
A comprehensive method validation should be performed according to established guidelines. The following table summarizes typical performance characteristics expected for this type of steroid assay, based on published data for similar analytes like 17-OHP and 11-deoxycortisol.[6][8][9]
Table 3: Summary of Expected Quantitative Performance
| Parameter | Expected Result |
|---|---|
| Linear Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by stable isotope-labeled IS |
Conclusion
This application note presents a detailed and reliable LC-MS/MS method for the quantitative determination of this compound in human plasma. The protocol, featuring a robust liquid-liquid extraction and a sensitive MRM-based detection, is well-suited for clinical research applications investigating steroid metabolism in endocrinology. The high selectivity of the method overcomes the limitations of immunoassays, enabling accurate profiling of steroid hormones in complex biological matrices.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 3. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 9. youtube.com [youtube.com]
Development of a Sensitive Immunoassay for 11-Hydroxyprogesterone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyprogesterone (11-OHP) is a steroid hormone that serves as an important intermediate in the biosynthesis of glucocorticoids and mineralocorticoids. It is a metabolite of progesterone (B1679170) and a precursor to 11-deoxycortisol in the steroidogenesis pathway. Elevated levels of 11-OHP can be indicative of certain enzymatic deficiencies, such as 21-hydroxylase deficiency, which is a hallmark of congenital adrenal hyperplasia (CAH). Furthermore, 11-OHP and its epimer, 11α-hydroxyprogesterone, are potent inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for modulating the activity of corticosteroids.[1][2][3][4] The accurate and sensitive quantification of 11-OHP in biological samples is therefore critical for endocrinology research, the diagnosis and management of adrenal disorders, and for the development of drugs targeting steroid metabolism.
This document provides detailed application notes and protocols for the development and validation of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.
Principle of the Assay
The developed immunoassay is a competitive ELISA. This format is ideal for the detection of small molecules like steroid hormones. The principle relies on the competition between the 11-OHP in the sample and a fixed amount of enzyme-labeled 11-OHP (tracer) for a limited number of binding sites on a specific anti-11-OHP antibody coated onto a microplate. The amount of enzyme-labeled 11-OHP bound to the antibody is inversely proportional to the concentration of 11-OHP in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is measured spectrophotometrically.
Data Presentation
Assay Performance Characteristics
The performance of the this compound competitive ELISA is summarized in the tables below. These values are essential for the validation and reliable application of the assay.
Table 1: Assay Sensitivity and Dynamic Range
| Parameter | Value |
| Detection Range | 0.123 - 10 ng/mL |
| Sensitivity (LOD) | 0.055 ng/mL |
| Sample Volume | 50 µL |
| Assay Format | Competitive ELISA |
Table 2: Assay Precision
| Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | < 10% | < 12% |
| Medium Control | < 8% | < 10% |
| High Control | < 8% | < 10% |
Note: The precision values are typical targets for steroid immunoassays and should be established for each specific assay.
Table 3: Cross-Reactivity Profile
The specificity of an immunoassay is crucial, especially when measuring steroid hormones which often have structurally similar analogues. While some commercial kits state no significant cross-reactivity, a detailed analysis is paramount. The following table presents a hypothetical, yet representative, cross-reactivity profile for a highly specific this compound antibody.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Progesterone | < 2.0% |
| 17α-Hydroxyprogesterone | < 1.0% |
| 11-Deoxycortisol | < 0.5% |
| Corticosterone | < 0.1% |
| Cortisol | < 0.1% |
| Androstenedione | < 0.1% |
| Testosterone | < 0.1% |
Note: This data is representative and should be experimentally determined for any developed assay by testing a panel of structurally related steroids.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the development and execution of the this compound immunoassay.
Preparation of Reagents
1. Coating Buffer (pH 9.6, 0.05 M Carbonate-Bicarbonate Buffer)
-
Sodium Carbonate (Na₂CO₃): 1.59 g
-
Sodium Bicarbonate (NaHCO₃): 2.93 g
-
Add distilled water to a final volume of 1000 mL.
-
Adjust pH to 9.6 if necessary.
-
Store at 4°C for up to one month.
2. Wash Buffer (PBS-T; pH 7.4, 0.01 M PBS with 0.05% Tween-20)
-
Sodium Chloride (NaCl): 8.0 g
-
Potassium Chloride (KCl): 0.2 g
-
Disodium Phosphate (Na₂HPO₄): 1.44 g
-
Potassium Phosphate Monobasic (KH₂PO₄): 0.24 g
-
Tween-20: 0.5 mL
-
Add distilled water to a final volume of 1000 mL.
-
Store at room temperature.
3. Blocking Buffer (1% BSA in PBS)
-
Bovine Serum Albumin (BSA), ELISA grade: 1 g
-
Phosphate Buffered Saline (PBS), pH 7.4: 100 mL
-
Dissolve BSA in PBS and mix gently.
-
Prepare fresh for each use or store in aliquots at -20°C.
4. Assay Buffer (0.1% BSA in PBS-T)
-
Bovine Serum Albumin (BSA), ELISA grade: 0.1 g
-
Wash Buffer (PBS-T): 100 mL
-
Dissolve BSA in PBS-T and mix gently.
-
Store at 4°C for up to one week.
5. Substrate Solution (TMB)
-
Use a commercially available stabilized TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Follow the manufacturer's instructions for storage and handling.
6. Stop Solution (1 M Sulfuric Acid)
-
Slowly add 27.8 mL of concentrated sulfuric acid (H₂SO₄) to 472.2 mL of distilled water.
-
Caution: Always add acid to water, not the other way around. The reaction is exothermic.
-
Store at room temperature.
Immunoassay Protocol
1. Antibody Coating a. Dilute the anti-11-Hydroxyprogesterone antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted antibody to each well of a 96-well microplate. c. Cover the plate and incubate overnight at 4°C.
2. Blocking a. Aspirate the coating solution from the wells. b. Wash the plate three times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Cover the plate and incubate for 1.5-2 hours at 37°C.
3. Competitive Reaction a. Prepare serial dilutions of the this compound standard in Assay Buffer to generate a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, 0 ng/mL). b. Prepare samples by diluting them in Assay Buffer as required. c. Aspirate the blocking buffer and wash the plate three times with Wash Buffer. d. Add 50 µL of standard or sample to the appropriate wells. e. Add 50 µL of diluted this compound-HRP conjugate (tracer) to each well. f. Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.
4. Signal Development and Detection a. Aspirate the solution from the wells and wash the plate five times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop. d. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow. e. Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.
Visualizations
Steroidogenesis Pathway
The following diagram illustrates the biosynthetic pathway of major steroid hormones, highlighting the position of this compound.
Caption: Simplified steroidogenesis pathway showing the synthesis of this compound.
Experimental Workflow for this compound ELISA
This diagram outlines the key steps of the competitive ELISA protocol.
Caption: Workflow for the this compound competitive ELISA.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)
This compound is a potent inhibitor of 11β-HSD2, the enzyme responsible for the inactivation of cortisol to cortisone. This inhibition can lead to an overstimulation of the mineralocorticoid receptor by cortisol.
Caption: Inhibition of 11β-HSD2 by this compound.
References
Application Note: High-Recovery Solid-Phase Extraction of 11-Hydroxyprogesterone from Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the efficient extraction of 11-Hydroxyprogesterone (11-OHP) from human serum samples using solid-phase extraction (SPE). The described method is optimized for high recovery and reproducibility, making it suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of 11-OHP in serum.
Introduction
This compound is a steroid hormone that plays a significant role in various physiological processes. Accurate quantification of 11-OHP in serum is crucial for endocrinology research and the development of therapeutics targeting steroidogenic pathways. Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like serum, providing cleaner extracts and improved analytical sensitivity.[1] This protocol details a robust SPE method tailored for 11-OHP, leveraging common laboratory equipment and reagents.
Materials and Reagents
-
Human Serum Samples
-
This compound standard
-
Internal Standard (e.g., 17-OHP-d8 or other suitable deuterated steroid)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonia Solution
-
Solid-Phase Extraction (SPE) Cartridges or Plates (e.g., Reversed-phase C18 or polymeric sorbents like Oasis PRiME HLB or SOLAµ HRP)
-
SPE Vacuum Manifold or Positive Pressure Processor
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Autosampler Vials
Experimental Protocols
Sample Pre-treatment
Proper sample pre-treatment is critical for optimal SPE performance.
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples for 10-15 seconds to ensure homogeneity.[2]
-
In a clean microcentrifuge tube, combine:
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitated proteins.[3][4] The resulting supernatant will be loaded onto the SPE device.
Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific SPE sorbent used. The following steps are based on a reversed-phase mechanism.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water through the SPE cartridge to prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry.
-
Sample Loading: Slowly load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge. A low flow rate is recommended to ensure efficient binding of the analyte to the sorbent.
-
Washing:
-
Wash the cartridge with 1 mL of 30% methanol in water to remove hydrophilic interferences.[5]
-
A second wash with 1 mL of a weak organic solvent can be performed to remove additional impurities.
-
-
Elution:
-
Elute the this compound and internal standard from the sorbent using 2 x 500 µL of methanol or an appropriate elution solvent.
-
Collect the eluate in a clean collection tube.
-
Eluate Processing
-
Place the collection tubes in a nitrogen evaporator and dry the eluate at approximately 40°C.[2]
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water).[2]
-
Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.[2]
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the solid-phase extraction of steroids from serum, including 17-Hydroxyprogesterone which is structurally similar to this compound. These values can serve as a benchmark for method validation.
Table 1: Recovery and Precision Data for Steroid SPE from Serum
| Analyte | Mean Recovery (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |
| 17-Hydroxyprogesterone | 95.3 - 111.6 | < 7.9 | < 5.3 |
| Cortisol | 95.3 - 111.6 | < 7.9 | < 5.3 |
| Androstenedione | 95.3 - 111.6 | < 7.9 | < 5.3 |
Data adapted from a study on multiple steroids including 17-hydroxyprogesterone, demonstrating the expected performance of a robust SPE LC-MS/MS method.[6]
Table 2: Lower Limits of Quantification (LLOQ) for Steroids in Serum
| Analyte | LLOQ (nmol/L) |
| 17-Hydroxyprogesterone | 0.50 |
| Testosterone | 0.25 |
| Androstenedione | 0.25 |
LLOQ values are indicative of the sensitivity achievable with SPE followed by LC-MS/MS.[6]
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Biosynthesis and mechanism of action of 11β-Hydroxyprogesterone.
References
- 1. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]
- 5. 11α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 6. 11beta-Hydroxyprogesterone | C21H30O3 | CID 101788 - PubChem [pubchem.ncbi.nlm.nih.gov]
application of 11-Hydroxyprogesterone in cell culture studies
Application Notes: 11-Hydroxyprogesterone in Cell Culture
Introduction
This compound (11-OHP) is an endogenous steroid hormone, a derivative of progesterone (B1679170), that serves as a crucial intermediate in the biosynthesis of corticosteroids. It exists as two main stereoisomers, 11β-hydroxyprogesterone (11β-OHP) and 11α-hydroxyprogesterone (11α-OHP). In clinical contexts, elevated levels of these precursors are often associated with enzymatic deficiencies in the adrenal steroidogenesis pathway, such as 21-hydroxylase deficiency, which leads to Congenital Adrenal Hyperplasia (CAH).[1] In cell culture, 11-OHP is a valuable tool for studying steroid metabolism, receptor activation, and the pathophysiology of endocrine disorders.
Mechanism of Action
The biological effects of this compound in vitro are multifaceted, primarily involving interaction with steroid receptors and modulation of key steroidogenic enzymes.
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) : Both 11α- and 11β-OHP are potent competitive inhibitors of 11β-HSD isoforms 1 and 2.[1][2][3] This enzyme is responsible for the interconversion of active glucocorticoids (like cortisol) and their inactive 11-keto metabolites (cortisone). By inhibiting 11β-HSD, 11-OHP can increase the local concentration and activity of glucocorticoids in specific tissues.
-
Mineralocorticoid Receptor (MR) Agonism : 11β-OHP acts as a potent agonist of the mineralocorticoid receptor, capable of stimulating MR-mediated gene transcription.[4][5] This activity is significant for studying electrolyte balance and blood pressure regulation at the cellular level.
-
Glucocorticoid Receptor (GR) Activation : While it can activate the glucocorticoid receptor, its potency is significantly lower (4 to 100 times less) than that of cortisol.[6] This allows for studies differentiating between MR and GR-mediated effects.
-
Metabolic Precursor : 11-OHP serves as a substrate for various steroidogenic enzymes. In prostate cancer cell lines like LNCaP, 11β-OHP can be metabolized via the "backdoor" pathway to potent androgens such as 11-ketodihydrotestosterone (B1662675) (11-KDHT), highlighting its potential role in androgen-dependent cancers.[7][8]
Key Applications in Cell Culture Studies
-
Endocrinology and Steroidogenesis : Used in adrenocortical cell lines (e.g., NCI-H295R) to model the biochemical consequences of enzyme deficiencies like CAH and to study the regulation of steroid biosynthetic pathways.[9]
-
Cancer Research :
-
Prostate Cancer : In cell lines such as LNCaP and PC3, 11-OHP is used to investigate alternative androgen production pathways that may contribute to castration-resistant prostate cancer.[7][8]
-
Breast Cancer : Employed to study the non-classical effects of progestins on cellular stress responses, inflammation, and the regulation of signaling pathways like the SGK1/AP-1/NDRG1 axis.[10][11]
-
-
Receptor Pharmacology : Utilized in transiently transfected cell lines (e.g., HEK293, COS-7) expressing specific steroid receptors (MR, GR, AR) to characterize receptor binding, activation, and antagonism.[4][6]
-
Reproductive Biology : Applied to Leydig cell cultures to study the effects of adrenal-derived steroids on testicular testosterone (B1683101) production and function.[12][13]
Data Summary
Table 1: In Vitro Activity of 11β-Hydroxyprogesterone
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| MR Activation (ED50) | COS-7 (human MR) | 10 nM | [4] |
| MR Transactivation (EC50) | COS-7 (human MR) | 0.05 µM | [5] |
| 11β-HSD1 Inhibition (IC50) | Not Specified | 1 µM | [5] |
| 11β-HSD2 Inhibition (IC50) | Not Specified | 0.140 µM | [5] |
| GR Activation | HEK293 (human GR) | 4-100x lower potency than cortisol |[6] |
Table 2: Recommended Cell Lines for this compound Research
| Cell Line | Cell Type | Typical Application | References |
|---|---|---|---|
| NCI-H295R | Human Adrenocortical Carcinoma | Steroidogenesis, modeling CAH, toxicology screening | [9] |
| LNCaP / PC3 | Human Prostate Cancer | Steroid metabolism, backdoor androgen synthesis | [7][8] |
| HEK293 / COS-7 | Human Embryonic Kidney / Monkey Kidney | Receptor transactivation assays (transient transfection) | [4][6][7] |
| Primary Leydig Cells | Rodent Testicular Interstitial | Glucocorticoid effects on testosterone synthesis |[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Cell Treatment
This protocol provides a basic workflow for treating adherent cell cultures with this compound.
-
Preparation of Stock Solution :
-
This compound is a powder that should be stored at -20°C.
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) in a sterile solvent such as DMSO or ethanol.
-
Note : Solutions are reported to be unstable; it is highly recommended to prepare them fresh for each experiment.[4] Aliquot single-use volumes and store at -20°C or -80°C for short-term use if necessary.
-
-
Cell Seeding :
-
Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Allow cells to adhere and recover for 18-24 hours in complete growth medium.
-
-
Treatment :
-
On the day of the experiment, aspirate the complete growth medium.
-
Replace it with a fresh medium containing the desired final concentration of this compound. Prepare treatment media by diluting the stock solution.
-
Ensure the final solvent concentration in the culture medium is consistent across all wells, including a vehicle control (e.g., 0.1% DMSO), and does not exceed levels toxic to the cells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis :
-
Following incubation, harvest cells or culture supernatant for subsequent analysis (e.g., RNA extraction for qPCR, cell lysis for Western blotting or enzyme assays, or supernatant collection for hormone measurement by LC-MS).
-
Protocol 2: Mineralocorticoid Receptor (MR) Transactivation Assay
This protocol describes how to quantify the agonist activity of this compound on the MR using a luciferase reporter assay in a host cell line like HEK293.
-
Cell Seeding :
-
One day prior to transfection, seed HEK293 cells into 96-well white, clear-bottom plates at a density of 1.5 - 2.0 x 10⁴ cells per well in complete growth medium.
-
-
Transient Co-transfection :
-
Prepare a transfection mix containing:
-
An expression plasmid for the human mineralocorticoid receptor (hMR).
-
A reporter plasmid containing a luciferase gene downstream of a hormone-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine™) according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium and incubate for an additional 18-24 hours.
-
-
Hormone Treatment :
-
Prepare serial dilutions of this compound and a positive control (e.g., aldosterone) in a serum-free or charcoal-stripped serum medium. Include a vehicle control.
-
Aspirate the medium from the cells and add the treatment media.
-
Incubate for 24 hours.
-
-
Luciferase Assay :
-
Aspirate the treatment medium and wash the cells once with PBS.
-
Lyse the cells using the lysis buffer provided in a dual-luciferase reporter assay kit.
-
Measure both Firefly and Renilla luciferase activities using a luminometer according to the kit manufacturer's protocol.
-
-
Data Analysis :
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: Steroid receptor signaling pathway for 11β-Hydroxyprogesterone.
Caption: Experimental workflow for a luciferase-based transactivation assay.
Caption: Simplified "backdoor" metabolic pathway in LNCaP cells.
References
- 1. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 2. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. 美国GlpBio - 11beta-Hydroxyprogesterone (11β-Hydroxyprogesterone) | Cas# 600-57-7 [glpbio.cn]
- 6. academic.oup.com [academic.oup.com]
- 7. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human adrenocortical carcinoma cell line (NCI-H295R): An in vitro screening model for the assessment of endocrine disruptors' actions on steroidogenesis with an emphasis on cell ultrastructural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deciphering the mechanisms of action of progesterone in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering progesterone’s mechanisms of action in breast cancer - ecancer [ecancer.org]
- 12. Time-Course Changes of Steroidogenic Gene Expression and Steroidogenesis of Rat Leydig Cells after Acute Immobilization Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11{beta}-Hydroxysteroid dehydrogenase 2 in rat leydig cells: its role in blunting glucocorticoid action at physiological levels of substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 11-Hydroxyprogesterone in Animal Models of Endocrine Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11β-Hydroxyprogesterone (11β-OHP4) is a steroid metabolite of progesterone (B1679170).[1] In endocrine disorders characterized by enzymatic defects in steroidogenesis, such as 21-hydroxylase deficiency (21-OHD), the most common cause of Congenital Adrenal Hyperplasia (CAH), precursors like progesterone accumulate.[2][3] This accumulation leads to shunting into alternative metabolic pathways, resulting in elevated levels of steroids such as 11β-OHP4 and 21-deoxycortisol.[3] Furthermore, 11-hydroxyprogesterone derivatives have been shown to possess biological activity, including the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), which can lead to hypertensinogenic effects.[4] Animal models are indispensable tools for studying the pathophysiology of these disorders and for the preclinical evaluation of novel therapeutic interventions. This document provides detailed application notes and protocols for the use and study of this compound and its precursors in relevant animal models of endocrine disease.
Application Note 1: this compound Pathway in Animal Models of Congenital Adrenal Hyperplasia (CAH)
Congenital Adrenal Hyperplasia is an autosomal recessive disorder that impairs cortisol synthesis.[2] The most prevalent form is 21-hydroxylase deficiency, caused by mutations in the CYP21A2 gene, which leads to an accumulation of steroid precursors.[2][5] Humanized mouse models that replicate these genetic defects have been developed and are critical for studying disease mechanisms and testing new treatments.[2][6][7] These models exhibit the hallmark biochemical signs of CAH, including elevated progesterone and subsequent metabolites.
Key Animal Model: Humanized CYP21A2 Mutant Mouse
A viable mouse model for CAH was developed by introducing a clinically relevant point mutation (p.R484Q) into a humanized CYP21A2 mouse strain using CRISPR/Cas9 technology.[2] These mice display key characteristics of human CAH.
Pathophysiological Characteristics:
-
Adrenal Hyperplasia: Mutant mice of both sexes show markedly hyperplastic adrenal glands.[2]
-
Hormonal Imbalance: The 21-hydroxylase deficiency results in significantly reduced levels of corticosterone (B1669441) (the primary glucocorticoid in mice) and 11-deoxycorticosterone.[2] Consequently, the precursor progesterone is significantly elevated.[2][6]
-
Reproductive Issues: Female mutant mice are infertile and remain in a persistent diestrus phase, while male mutants show normal fertility.[2]
Data Presentation: Hormonal Profile in CYP21A2-R484Q CAH Mouse Model
The following table summarizes the significant changes in key steroid hormone concentrations in the plasma of 20-week-old mutant mice compared to their wildtype littermates, as measured by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Steroid Hormone | Sex | Change in Mutant vs. Wildtype | Significance (p-value) | Reference |
| Progesterone | Male & Female | Significantly Elevated | p < 0.001 / p < 0.0001 | [2] |
| 11-Deoxycorticosterone | Male & Female | Significantly Reduced | p < 0.0001 | [2] |
| Corticosterone | Male & Female | Significantly Reduced | p < 0.0001 | [2] |
| Aldosterone | Female | Significantly Elevated | p < 0.01 | [2] |
Signaling Pathway Visualization
The diagram below illustrates the diversion of the steroidogenic pathway in 21-hydroxylase deficiency, leading to the accumulation of precursors and the formation of 11-oxygenated steroids.
Caption: Steroidogenesis in 21-hydroxylase deficiency (CAH).
Application Note 2: Investigating Hypertensinogenic Effects of this compound
Certain progesterone derivatives, including 11α- and 11β-hydroxyprogesterone, are potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[4] This enzyme is crucial for metabolizing active glucocorticoids into their inactive forms, thereby protecting mineralocorticoid receptors (MR) from excessive stimulation.[4] Inhibition of 11β-HSD by this compound can confer mineralocorticoid activity upon endogenous glucocorticoids like corticosterone, leading to sodium retention and increased blood pressure.[4] This effect has been demonstrated in rat models.
Experimental Model: Continuous Infusion in Sprague-Dawley Rats
To assess the blood pressure-modulating effects, 11α- and 11β-hydroxyprogesterone were continuously infused into both intact and adrenalectomized Sprague-Dawley rats for 14 days.[4]
Key Findings:
-
Blood Pressure: Both compounds caused a significant elevation in blood pressure within 3 days of infusion, an effect that persisted for the 14-day duration.[4]
-
Mechanism: The hypertensive effects were abolished by adrenalectomy, indicating a dependency on endogenous adrenal steroids (like corticosterone).[4] The effects were also significantly reduced by a specific MR antagonist, confirming the involvement of mineralocorticoid receptor activation.[4]
Data Presentation: Effects of 11α-Hydroxyprogesterone on Blood Pressure in Rats
| Experimental Group | Treatment | Duration | Outcome on Blood Pressure | Mechanism Dependency | Reference |
| Intact Sprague-Dawley Rats | 11α-OHP4 Infusion | 14 days | Significant, sustained increase | - | [4] |
| Adrenalectomized Rats | 11α-OHP4 Infusion | 14 days | Hypertensive effect abolished | Adrenal Gland | [4] |
| Intact Sprague-Dawley Rats | 11α-OHP4 + MR Antagonist | 14 days | Hypertensive effect attenuated | Mineralocorticoid Receptor | [4] |
Experimental Workflow Visualization
The following diagram outlines the experimental workflow used to determine the hypertensinogenic properties of this compound.
Caption: Workflow for investigating the hypertensinogenic effects of 11-OHP4.
Experimental Protocols
Protocol 1: Generation of a Humanized CAH Mouse Model via CRISPR/Cas9
This protocol provides a generalized workflow for creating a knock-in mouse model with a specific human CYP21A2 mutation, based on published methodologies.[2][7]
Materials:
-
Wildtype mouse zygotes (e.g., C57BL/6) or humanized CYP21A2 mouse embryonic stem (mES) cells.[2][7]
-
CRISPR/Cas9 components: Cas9 nuclease, specific single-guide RNA (sgRNA) targeting the insertion site.
-
Homology-Directed Repair (HDR) template: Oligonucleotide or plasmid containing the human CYP21A2 gene with the desired point mutation (e.g., p.R484Q) and homology arms.[2]
-
Cell/embryo culture and microinjection equipment.
-
Genotyping reagents (PCR primers, DNA polymerase).
Methodology:
-
Design: Design sgRNA to target a site near the desired point mutation location within the mouse Cyp21a1 gene (or humanized CYP21A2 gene).[2] Design an HDR template containing the mutated human sequence flanked by arms homologous to the regions surrounding the sgRNA cut site.
-
Microinjection/Electroporation: Prepare a microinjection mix containing Cas9 protein/mRNA, sgRNA, and the HDR template. Microinject the mixture into the pronuclei of fertilized mouse zygotes.[2] Alternatively, electroporate the components into mES cells.[7]
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.
-
Screening: After birth, screen the resulting pups for the desired genetic modification. Extract genomic DNA from tail biopsies. Use PCR and Sanger sequencing to identify founder mice that carry the knock-in allele.
-
Breeding and Colony Establishment: Breed founder mice with wildtype mice to establish germline transmission. Subsequently, intercross heterozygous offspring to generate homozygous mutant mice for characterization.
-
Phenotypic Characterization: At a specified age (e.g., 20 weeks), perform phenotypic analysis.[2][6] This includes weighing adrenal glands, measuring steroid hormone levels in plasma via LC-MS/MS, and assessing fertility and reproductive cycle regularity.
Protocol 2: Administration of Steroids to Rodents
This protocol outlines standard methods for administering steroid compounds like this compound to mice or rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Steroid compound (e.g., 11β-hydroxyprogesterone).
-
Sterile vehicle (e.g., sesame oil, saline with a solubilizing agent like cyclodextrin).
-
Sterile syringes and needles (25-27 gauge).[8]
-
Vortex mixer and 0.22 µm syringe filter.
Methodology: Solution Preparation
-
Under sterile conditions, accurately weigh the required amount of the steroid powder.
-
Dissolve the powder in the chosen vehicle to the desired final concentration. Gentle warming or vortexing may be necessary to ensure complete dissolution.[8]
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.[8]
-
Store the solution appropriately (e.g., protected from light at 4°C).
Methodology: Administration Routes
-
Subcutaneous (s.c.) Injection:
-
Gently restrain the rodent.
-
Lift the loose skin over the back of the neck or flank to form a "tent".[8]
-
Insert a sterile needle into the base of the tented skin, parallel to the body.
-
Inject the solution into the subcutaneous space and gently withdraw the needle.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rodent securely, tilting it slightly head-down to move organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder.[8]
-
Insert the needle at a 30-45 degree angle and inject the solution.
-
Protocol 3: Biochemical Analysis of Steroid Hormones by LC-MS/MS
This protocol describes the collection and preparation of plasma for steroid hormone quantification.
Materials:
-
Anesthetic (e.g., isoflurane).
-
Blood collection tubes containing an anticoagulant (e.g., EDTA).
-
Microcentrifuge.
-
Pipettes and sterile tips.
-
-80°C freezer.
-
Access to an LC-MS/MS system.
Methodology:
-
Sample Collection:
-
Anesthetize the animal (e.g., mouse or rat) according to approved protocols.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into an EDTA-coated tube.
-
Immediately place the tube on ice.
-
-
Plasma Separation:
-
Centrifuge the blood sample (e.g., at 1,500 x g for 15 minutes at 4°C) to separate the plasma from blood cells.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Storage:
-
Aliquot the plasma into clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis to ensure steroid stability.
-
-
Quantification:
-
Perform steroid hormone quantification using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2][6] This technique provides high specificity and sensitivity for accurately measuring a panel of steroid hormones, including progesterone, corticosterone, 11-deoxycorticosterone, and others.
-
Include appropriate internal standards and calibration curves for accurate quantification.
-
References
- 1. 11?-Hydroxyprogesterone - Biochemicals - CAT N°: 36031 [bertin-bioreagent.com]
- 2. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia–CYP21A2-R484Q Mutant Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Establishing Reference Intervals for 11-Hydroxyprogesterone in Research Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyprogesterone (11-OHP) is a steroid hormone that plays an important role in the adrenal steroidogenesis pathway. As a precursor to more potent mineralocorticoids and glucocorticoids, understanding its circulating concentrations is crucial in various research contexts, including the study of endocrine disorders and the development of new therapeutics. The establishment of accurate and reliable reference intervals for 11-OHP in healthy populations is a critical prerequisite for the correct interpretation of clinical and research data. These application notes provide a comprehensive overview and detailed protocols for establishing such reference intervals using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis.
Data Presentation: Reference Intervals for Steroid Hormones
While extensive population-specific reference interval data for this compound is not widely available in published literature, the following tables summarize reference intervals for the closely related and more commonly measured steroid, 17-Hydroxyprogesterone (17-OHP). It is a key objective of the protocol outlined below to establish similar comprehensive reference intervals for this compound. In a study involving a control group, serum 11β-OHP concentrations were found to be below the detection limit of 0.012 ng/mL[1].
Table 1: Reference Intervals for Serum 17-Hydroxyprogesterone in a Pediatric Population
| Age Group | Sex | n | 2.5th Percentile (ng/dL) | 97.5th Percentile (ng/dL) | Analytical Method |
| 0 to <6 months | Male & Female | 119 | 25 | 248 | LC-MS/MS |
| 6 months to <10 years | Female | - | 6 | 62 | LC-MS/MS |
| 10 to <18 years | Female | - | 15 | 137 | LC-MS/MS |
| Prepubertal | Male | - | <110 | - | Not Specified |
| Prepubertal | Female | - | <100 | - | Not Specified |
Note: Data synthesized from multiple sources. The establishment of specific pediatric reference intervals for this compound is a key research goal.
Table 2: Reference Intervals for Serum 17-Hydroxyprogesterone in an Adult Population
| Population | n | Lower Limit (ng/dL) | Upper Limit (ng/dL) | Analytical Method |
| Adult Male | - | <220 | - | Not Specified |
| Adult Female (Follicular Phase) | - | <80 | - | Not Specified |
| Adult Female (Luteal Phase) | - | <285 | - | Not Specified |
| Postmenopausal Female | - | <51 | - | Not Specified |
Note: Data synthesized from multiple sources. The establishment of specific adult reference intervals for this compound, segmented by sex and, for females, by menstrual cycle phase, is a key research goal.
Signaling Pathway: Steroidogenesis
The following diagram illustrates the classical steroidogenesis pathway, highlighting the position of this compound.
Experimental Protocols
Protocol 1: Establishing Reference Intervals for this compound
This protocol outlines the steps for a research study to establish reference intervals for this compound.
1. Study Design and Subject Recruitment:
-
Define the target population (e.g., healthy adults, children).
-
Establish clear inclusion and exclusion criteria. Exclusion criteria should include any diseases or medications known to affect adrenal function.
-
Determine the required sample size. A minimum of 120 individuals per partition (e.g., age group, sex) is recommended.
-
Obtain informed consent from all participants or their legal guardians.
-
Collect demographic and clinical data through a standardized questionnaire.
2. Sample Collection and Handling:
-
Collect blood samples (serum or plasma) at a standardized time of day (e.g., morning) to minimize the effects of diurnal variation.
-
Process samples promptly by centrifugation to separate serum or plasma.
-
Aliquot the samples into labeled cryovials and store them at -80°C until analysis.
3. Analytical Method: Quantification of this compound by LC-MS/MS:
-
Utilize a validated LC-MS/MS method for the simultaneous quantification of a panel of steroids, including this compound. A detailed analytical protocol is provided below (Protocol 2).
4. Statistical Analysis:
-
Analyze the distribution of this compound concentrations.
-
Transform the data if necessary to achieve a normal distribution.
-
Partition the data based on significant factors such as age and sex.
-
Calculate the reference intervals, typically as the central 95% range (2.5th to 97.5th percentiles), for each partition.
-
Determine the confidence intervals for the upper and lower reference limits.
Protocol 2: Quantification of Serum this compound by LC-MS/MS
This protocol provides a detailed methodology for the analysis of this compound in serum samples.
1. Materials and Reagents:
-
This compound certified reference material
-
Isotopically labeled internal standard (e.g., this compound-d8)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges or a liquid-liquid extraction solvent (e.g., methyl-tert-butyl ether)
-
Calibrators and quality control materials
2. Sample Preparation:
-
Thaw serum samples at room temperature.
-
Spike a known amount of the internal standard solution into each sample, calibrator, and quality control.
-
Liquid-Liquid Extraction:
- Add methyl-tert-butyl ether to the samples.
- Vortex mix thoroughly to ensure efficient extraction.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (alternative):
- Condition the SPE cartridges according to the manufacturer's instructions.
- Load the samples onto the cartridges.
- Wash the cartridges to remove interfering substances.
- Elute the steroids with an appropriate solvent.
- Evaporate the eluate to dryness.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Employ a C18 or similar reversed-phase column suitable for steroid separation.
- Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to achieve optimal separation of this compound from other steroids.
-
Tandem Mass Spectrometry (MS/MS):
- Utilize a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
- Operate the mass spectrometer in positive ion mode.
- Optimize the multiple reaction monitoring (MRM) transitions for both this compound and its internal standard. This involves selecting appropriate precursor and product ions.
- Develop a data acquisition method that includes the optimized MRM transitions, collision energies, and other relevant parameters.
4. Data Analysis and Quality Control:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify the this compound concentration in the unknown samples using the calibration curve.
-
Analyze quality control samples at different concentrations to ensure the accuracy and precision of the analytical run. The results should fall within predefined acceptance criteria.
Experimental Workflow
The following diagram illustrates the workflow for establishing reference intervals for this compound.
Conclusion
The establishment of robust reference intervals for this compound is essential for advancing research in endocrinology and related fields. The protocols and guidelines presented here provide a framework for conducting high-quality studies to generate this much-needed data. By employing state-of-the-art analytical techniques like LC-MS/MS and adhering to established guidelines for reference interval studies, researchers can contribute to a more accurate understanding of the role of this compound in health and disease. The significant gap in available reference data for this compound underscores the importance of undertaking such research.
References
Application Notes and Protocols: 11-Hydroxyprogesterone as a Biomarker for 21-Hydroxylase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21-OHD) is an autosomal recessive disorder characterized by impaired cortisol and aldosterone (B195564) synthesis.[1][2][3] This enzymatic block leads to the accumulation of steroid precursors, most notably 17-hydroxyprogesterone (17-OHP), which is the primary biomarker for diagnosing and monitoring the condition.[4][5] However, the diagnostic landscape is evolving, with other steroid metabolites emerging as potentially more specific and sensitive biomarkers. This document explores the role of 11-hydroxyprogesterone (11-OHP) as a biomarker for 21-OHD, in comparison to the established marker 17-OHP and the increasingly important 21-deoxycortisol (B132708) (21DF).
In 21-OHD, the substrates of the deficient 21-hydroxylase enzyme, progesterone (B1679170) and 17-OHP, accumulate and are shunted into alternative metabolic pathways.[6] One such pathway involves the 11β-hydroxylation of these precursors by the enzyme CYP11B1, leading to the formation of 11-OHP and 21-deoxycortisol, respectively.[6] While 21-deoxycortisol has gained significant traction as a highly specific biomarker for 21-OHD, the clinical utility of 11-OHP is less established but mechanistically plausible.[6][7]
These application notes provide a comprehensive overview of the current understanding of 11-OHP as a biomarker for 21-OHD, including comparative quantitative data, detailed experimental protocols for steroid analysis, and visual representations of the relevant biochemical pathways and workflows.
Data Presentation: Comparative Analysis of Biomarkers
The following tables summarize the quantitative data for 17-hydroxyprogesterone, 21-deoxycortisol, and this compound in individuals with 21-hydroxylase deficiency and in healthy controls. This data is essential for evaluating the diagnostic potential of each biomarker.
Table 1: Serum Concentrations of 17-Hydroxyprogesterone (17-OHP) in 21-Hydroxylase Deficiency
| Population | Concentration Range (ng/dL) | Key Observations |
| Classic 21-OHD Patients | 217 - 100,472[1] | Markedly elevated levels are a hallmark of the disease.[4] |
| Newborns (Term) | < 630[8] | Levels are physiologically higher at birth and decline over the first few months.[5] |
| Prepubertal Children | < 110 (males), < 100 (females)[8] | |
| Adults | < 220 (males), Follicular: < 80, Luteal: < 285 (females)[5] |
Table 2: Serum Concentrations of 21-Deoxycortisol (21DF) in 21-Hydroxylase Deficiency
| Population | Concentration Range (ng/dL) | Key Observations |
| Classic 21-OHD Patients | <39 - 14,105[1] | Highly specific for 21-OHD as it is produced from the accumulated 17-OHP.[9] |
| Healthy Controls | Extremely low or undetectable levels.[2] | Offers a clearer distinction between affected and unaffected individuals compared to 17-OHP, especially in newborns.[7] |
Table 3: Serum Concentrations of 11β-Hydroxyprogesterone (11β-OHP) in 21-Hydroxylase Deficiency
| Population | Concentration Range (ng/mL) | Key Observations |
| 21-OHD Patients | 0.012 - 3.37[6] | Elevated due to the shunting of excess progesterone. |
| Healthy Controls | < 0.012 (below detection limit)[6] | A clear differentiation from patients is observed, suggesting potential diagnostic value. |
Experimental Protocols
The accurate quantification of steroid hormones is critical for the diagnosis and management of 21-OHD. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical method due to its high specificity and sensitivity, overcoming the cross-reactivity issues often associated with immunoassays.[9][10]
Protocol 1: General Method for Serum Steroid Profiling by LC-MS/MS
This protocol provides a general framework for the simultaneous measurement of 17-OHP, 21DF, and 11-OHP in human serum.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add an internal standard solution containing deuterated analogs of the target steroids (e.g., 17-OHP-d8, 21DF-d8, 11-OHP-d8).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute to extract the steroids.[10]
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a methanol/water (50:50, v/v) solution.[10]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for steroid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the steroids. The specific gradient will need to be optimized for the particular column and instrument.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.
-
Example MRM Transitions (to be optimized for the specific instrument):
-
17-OHP: e.g., m/z 331.2 -> 97.0
-
21DF: e.g., m/z 347.2 -> 109.1
-
11-OHP: e.g., m/z 331.2 -> 313.2
-
-
-
3. Data Analysis and Quantification
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each steroid in the samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Visualizations
Signaling Pathway
Caption: Steroidogenesis pathway illustrating the block in 21-hydroxylase deficiency.
Experimental Workflow
Caption: Workflow for serum steroid biomarker analysis by LC-MS/MS.
Logical Relationship: Diagnostic Utility
Caption: Diagnostic logic for 21-hydroxylase deficiency using steroid biomarkers.
Conclusion
17-hydroxyprogesterone remains the cornerstone for newborn screening and diagnosis of 21-hydroxylase deficiency. However, the measurement of 21-deoxycortisol offers superior specificity and is an invaluable tool for confirming the diagnosis, particularly in cases with equivocal 17-OHP levels. This compound is also elevated in 21-OHD and shows a clear distinction from healthy individuals, suggesting its potential as a diagnostic biomarker. Further research is warranted to fully establish the clinical utility of 11-OHP in the diagnosis and monitoring of 21-OHD, especially in direct comparison with 21-deoxycortisol. The use of LC-MS/MS for the simultaneous analysis of a panel of steroids, including 17-OHP, 21DF, and 11-OHP, provides a powerful and accurate approach for the comprehensive biochemical evaluation of patients with suspected or confirmed 21-hydroxylase deficiency.
References
- 1. Serum 21-Deoxycortisol, 17-Hydroxyprogesterone, and 11-deoxycortisol in classic congenital adrenal hyperplasia: clinical and hormonal correlations and identification of patients with 11beta-hydroxylase deficiency among a large group with alleged 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. intersupports.org [intersupports.org]
- 4. 11β-Hydroxyprogesterone - Wikiwand [wikiwand.com]
- 5. Differentiating 11β-hydroxylase deficiency from primary glucocorticoid resistance syndrome in male precocity: real challenge in low-income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of 11-Hydroxyprogesterone on Mineralocorticoid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyprogesterone (11-OHP), a metabolite of progesterone, has emerged as a significant modulator of mineralocorticoid receptor (MR) signaling. While not a classical mineralocorticoid, its activity can lead to physiological effects akin to those of aldosterone (B195564), including sodium retention and hypertension. This document provides detailed application notes and protocols for studying the effects of this compound on MR activation, intended to guide researchers in pharmacology, endocrinology, and drug development.
The primary mechanism by which 11-OHP influences MR activation is through the potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly isoforms 1 and 2.[1][2][3][4] This enzyme is crucial for the peripheral inactivation of glucocorticoids, such as cortisol and corticosterone, into their receptor-inactive 11-keto forms (cortisone and 11-dehydrocorticosterone, respectively). By inhibiting 11β-HSD, 11-OHP allows active glucocorticoids to persist and occupy the MR, which they can activate due to their high circulating concentrations.[1][2][3] Additionally, studies have indicated that 11β-hydroxyprogesterone can directly bind to the human mineralocorticoid receptor with a high affinity and act as a weak partial agonist.[5]
These actions of 11-OHP have been demonstrated to have significant physiological consequences. In vivo studies in rats have shown that continuous infusion of 11α- and 11β-hydroxyprogesterone can cause a significant elevation in blood pressure.[1][2][3] This hypertensive effect is dependent on an intact adrenal gland and can be attenuated by the administration of a specific MR antagonist, confirming the role of MR activation in this process.[1][2][3]
Understanding the nuances of 11-OHP's interaction with the MR signaling pathway is critical for elucidating its role in endocrine pathologies and for the development of novel therapeutic agents targeting the mineralocorticoid system.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the interaction of this compound with the mineralocorticoid receptor and related enzymes.
| Compound | Parameter | Value | Species/System | Reference |
| 11β-Hydroxyprogesterone | Agonistic Activity (% of Aldosterone) | 9.0% | Human MR (in CV-1 cells) | [5] |
| 11α-Hydroxyprogesterone | Agonistic Activity (% of Aldosterone) | 5.1% | Human MR (in CV-1 cells) | [5] |
| 11α-Hydroxyprogesterone | IC50 (11β-HSD Inhibition) | 0.9 nM | In vitro | [6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
This protocol determines the binding affinity of this compound to the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials and Reagents:
-
Human mineralocorticoid receptor (hMR) source (e.g., membranes from cells overexpressing hMR)
-
Radioligand: [³H]-Aldosterone
-
Test compound: this compound
-
Assay Buffer: Tris-HCl buffer with protease inhibitors
-
Wash Buffer: Cold assay buffer
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
2. Procedure:
-
Receptor Preparation: Prepare cell membranes expressing hMR by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of the hMR preparation to each well.
-
Add a fixed concentration of [³H]-Aldosterone (typically at or below its dissociation constant, Kd).
-
Add increasing concentrations of this compound to the appropriate wells.
-
Controls:
-
Total Binding: Wells containing only the receptor and radioligand.
-
Non-specific Binding: Wells containing the receptor, radioligand, and a high concentration of unlabeled aldosterone.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any residual unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 11-OHP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Mineralocorticoid Receptor Transactivation Assay
This cell-based assay measures the ability of this compound to activate the mineralocorticoid receptor and induce the expression of a reporter gene.
1. Materials and Reagents:
-
Mammalian cell line (e.g., HEK293, COS-7, CV-1)
-
hMR expression vector
-
Reporter plasmid containing a mineralocorticoid-responsive element (MRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound: this compound
-
Positive control: Aldosterone
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
2. Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the hMR expression vector and the MRE-luciferase reporter plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and aldosterone.
-
Remove the culture medium from the cells and replace it with a medium containing the different concentrations of the test compounds.
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control: Cells treated with a range of aldosterone concentrations to generate a dose-response curve.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to each well and measure the luminescence using a luminometer.
3. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the protein concentration in each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of 11-OHP that produces 50% of the maximal response).
-
Express the agonistic activity of 11-OHP as a percentage of the maximal response induced by aldosterone.
Protocol 3: 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of 11β-HSD isoforms.
1. Materials and Reagents:
-
Source of 11β-HSD1 or 11β-HSD2 (e.g., liver microsomes, lysates from cells overexpressing the enzyme)
-
Substrate: [³H]-Cortisol (for 11β-HSD2) or [³H]-Corticosterone (for 11β-HSD1)
-
Cofactor: NAD⁺ (for 11β-HSD2) or NADP⁺ (for 11β-HSD1)
-
Test compound: this compound
-
Scintillation fluid
-
Thin-layer chromatography (TLC) plates
-
Organic solvents for TLC
-
Scintillation counter or radio-TLC scanner
2. Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the enzyme source, cofactor, and varying concentrations of this compound.
-
Initiate Reaction: Add the radiolabeled substrate to start the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Steroid Extraction: Extract the steroids from the aqueous phase into the organic phase.
-
Separation: Separate the substrate (e.g., cortisol) from the product (e.g., cortisone) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled substrate and product by scraping the corresponding spots from the TLC plate and measuring the radioactivity in a scintillation counter, or by using a radio-TLC scanner.
3. Data Analysis:
-
Calculate the percentage of substrate conversion to product in the presence and absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of 11-OHP that causes 50% inhibition of the enzyme activity.
Protocol 4: In Vivo Blood Pressure Measurement in Rats
This protocol outlines the procedure for measuring the effect of this compound on blood pressure in a rat model.
1. Materials and Reagents:
-
Sprague-Dawley rats
-
This compound
-
Vehicle for infusion (e.g., propylene (B89431) glycol)
-
Osmotic minipumps for continuous infusion
-
Anesthesia (e.g., isoflurane)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Surgical instruments for minipump implantation
2. Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions and the blood pressure measurement procedure for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline systolic blood pressure of each rat for several consecutive days.
-
Minipump Implantation: Anesthetize the rats and surgically implant osmotic minipumps subcutaneously. The minipumps should be filled with either the vehicle or a solution of this compound to deliver a constant dose over the study period (e.g., 14 days).
-
Blood Pressure Monitoring: Measure the blood pressure of the rats daily or at regular intervals throughout the infusion period.
-
(Optional) MR Antagonist Co-administration: In a separate group of rats, co-administer a specific MR antagonist (e.g., spironolactone (B1682167) or eplerenone) along with this compound to determine if the hypertensive effects are MR-mediated.
3. Data Analysis:
-
Plot the mean systolic blood pressure for each group over the course of the study.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the blood pressure changes between the control group and the this compound-treated group.
-
Compare the blood pressure in the group receiving this compound alone with the group receiving this compound and the MR antagonist to assess the contribution of MR activation to the observed hypertension.
Visualizations
Caption: Signaling pathway of this compound-mediated MR activation.
Caption: Workflow for the competitive mineralocorticoid receptor binding assay.
Caption: Workflow for the mineralocorticoid receptor transactivation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Accurate Measurement of 17-Hydroxyprogesterone
Welcome to the technical support center for the accurate measurement of 17-Hydroxyprogesterone (17-OHP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for 17-OHP quantification. While the query specified 11-Hydroxyprogesterone, the overwhelming body of scientific literature and clinical significance points to 17-Hydroxyprogesterone (17-OHP) as the key analyte of interest in this context. This guide will focus on the accurate measurement of 17-OHP.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring 17-Hydroxyprogesterone?
A1: The two primary methods for measuring 17-Hydroxyprogesterone are immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Immunoassays are widely available and can be performed on standard clinical chemistry analyzers.[4][5] However, they are susceptible to cross-reactivity with other structurally similar steroids.[2][3][4] LC-MS/MS is considered the gold standard for 17-OHP quantification due to its superior specificity and ability to chromatographically separate 17-OHP from other interfering steroids.[2][3]
Q2: Why do my 17-OHP results from an immunoassay differ from those obtained by LC-MS/MS?
A2: It is common to observe discrepancies between 17-OHP concentrations measured by immunoassay and LC-MS/MS, with immunoassay results often being higher.[1][3][6] This is primarily due to the cross-reactivity of the antibodies used in immunoassays with other endogenous steroids that have a similar structure to 17-OHP, such as 17-hydroxypregnenolone, progesterone, and 21-deoxycortisol.[2][4][7] LC-MS/MS, on the other hand, physically separates these steroids before detection, providing a more accurate and specific measurement.[3][6]
Q3: What are the common sources of interference in 17-OHP immunoassays?
A3: Common sources of interference in 17-OHP immunoassays include:
-
Cross-reacting steroids: Structurally similar steroids like progesterone, 17-hydroxypregnenolone, 21-deoxycortisol, and 11-deoxycortisol can cross-react with the immunoassay antibodies, leading to falsely elevated 17-OHP levels.[2][4][7][8][9]
-
Patient population: Premature infants often have physiologically elevated levels of various steroid precursors that can interfere with immunoassays, leading to a high rate of false-positive results in newborn screening for congenital adrenal hyperplasia (CAH).[10][11][12]
-
Medications: Certain drugs can interfere with steroid metabolism and lead to an accumulation of cross-reacting steroids. For example, medications that inhibit 11β-hydroxylase can cause an increase in 11-deoxycortisol, which can cross-react with cortisol immunoassays and potentially 17-OHP immunoassays.[8][13]
Q4: Can non-steroidal compounds interfere with LC-MS/MS measurements of 17-OHP?
A4: While LC-MS/MS is significantly more specific than immunoassays, interference is still possible. A recent study identified the antidepressant paroxetine (B1678475) as a potential interference for 17-OHP in an LC-MS/MS assay.[14] This highlights the importance of rigorous method validation to screen for potential interferences from both steroidal and non-steroidal compounds.[14]
Troubleshooting Guides
Issue 1: Unexpectedly High 17-OHP Results from an Immunoassay
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with other steroids | 1. Review the patient's clinical history and any medications that might elevate structurally similar steroids. 2. Consider measuring related steroids (e.g., progesterone, androstenedione) to assess for broader adrenal hyperfunction. 3. Recommended Action: Re-analyze the sample using a more specific method like LC-MS/MS to confirm the 17-OHP concentration.[1][3] |
| Sample quality issues (e.g., hemolysis) | 1. Visually inspect the sample for signs of hemolysis or lipemia. 2. Follow the assay manufacturer's instructions regarding sample acceptability. 3. If sample quality is poor, request a new sample. |
| Assay-specific issues | 1. Check the expiration date and storage conditions of the immunoassay kit. 2. Run quality control materials to ensure the assay is performing within specifications. 3. Consult the manufacturer's package insert for known interferences. |
Issue 2: Discrepancy Between Immunoassay and LC-MS/MS Results
| Observation | Explanation | Action |
| Immunoassay result is significantly higher than LC-MS/MS result | This is a common finding and is likely due to the superior specificity of LC-MS/MS, which is not affected by the cross-reacting steroids that can inflate immunoassay measurements.[1][3][6] | Trust the LC-MS/MS result as the more accurate measure of 17-OHP. Use the LC-MS/MS result for clinical decision-making. |
| Both results are elevated but to different extents | The degree of overestimation by the immunoassay can vary depending on the specific cross-reacting steroids present in the sample and the specific antibody used in the assay.[3] | The LC-MS/MS result provides a more accurate quantification of the true 17-OHP level. |
Quantitative Data Summary
Table 1: Comparison of 17-OHP Concentrations (nmol/L) by Immunoassay and LC-MS/MS in Patients with 21-Hydroxylase Deficiency.
| Statistic | Immunoassay | LC-MS/MS | Percentage Difference (%) |
| Mean | Varies, but consistently higher | Lower than immunoassay | 30-50% lower with LC-MS/MS[3][6] |
| Correlation (r) | - | - | Generally good (e.g., r > 0.65)[3][6] |
Note: The exact values can vary depending on the specific immunoassay and patient cohort.
Table 2: Illustrative Reference Intervals for 17-Hydroxyprogesterone (ng/dL) by LC-MS/MS.
| Age/Group | Reference Interval (ng/dL) |
| Term Infants (0-28 days) | < 630[12][15] |
| Prepubertal Children | < 110 (males), < 100 (females)[12][15] |
| Adult Males | 32 - 307[16] |
| Adult Females (Follicular Phase) | 23 - 102[16] |
| Adult Females (Luteal Phase) | 139 - 431[16] |
| Postmenopausal Females | < 51[15] |
These are example reference intervals and may vary between laboratories. Always refer to the reference intervals provided by the testing laboratory.
Experimental Protocols
Protocol 1: General Principle of 17-Hydroxyprogesterone Immunoassay
Immunoassays for 17-OHP are typically competitive assays.
-
Sample Incubation: The patient's serum or plasma sample is incubated with a known amount of labeled 17-OHP (e.g., enzyme-labeled or radiolabeled) and a limited amount of specific anti-17-OHP antibody.
-
Competitive Binding: The 17-OHP in the patient's sample competes with the labeled 17-OHP for binding to the antibody. The amount of labeled 17-OHP that binds to the antibody is inversely proportional to the concentration of 17-OHP in the patient's sample.
-
Separation: The antibody-bound fraction is separated from the unbound fraction.
-
Detection: The signal from the label in the bound fraction is measured.
-
Quantification: The concentration of 17-OHP in the patient's sample is determined by comparing the signal to a standard curve generated with known concentrations of 17-OHP.
Protocol 2: General Principle of 17-Hydroxyprogesterone Measurement by LC-MS/MS
-
Sample Preparation:
-
Chromatographic Separation (LC):
-
Ionization and Mass Spectrometry (MS/MS):
-
The separated compounds eluting from the LC column are ionized (e.g., by atmospheric pressure chemical ionization - APCI or electrospray ionization - ESI).
-
The ionized molecules are then passed into a tandem mass spectrometer.
-
The first mass spectrometer (Q1) selects the precursor ion with the specific mass-to-charge ratio (m/z) of 17-OHP.
-
The selected precursor ion is fragmented in a collision cell (Q2).
-
The second mass spectrometer (Q3) selects specific product ions characteristic of 17-OHP for detection.
-
-
Quantification: The ratio of the signal from the analyte (17-OHP) to the signal from the internal standard is used to calculate the precise concentration of 17-OHP in the original sample.
Visualizations
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [iro.uiowa.edu]
- 6. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 17-Hydroxyprogesterone, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 13. Differentiating 11β-hydroxylase deficiency from primary glucocorticoid resistance syndrome in male precocity: real challenge in low-income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What Does the 17-OH Progesterone Test Detect? [webmd.com]
- 16. 17-Hydroxyprogesterone - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 17. researchgate.net [researchgate.net]
- 18. synnovis.co.uk [synnovis.co.uk]
Technical Support Center: Overcoming Cross-Reactivity in 11-Hydroxyprogesterone Immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming cross-reactivity in 11-Hydroxyprogesterone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in this compound immunoassays?
A1: Antibody cross-reactivity occurs when the antibody in an immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules present in the sample. This is a common issue in steroid immunoassays due to the shared core four-ring structure of steroid hormones. This non-specific binding can lead to inaccurate, often falsely elevated, measurements of this compound concentration.
Q2: Which steroids are most likely to cross-react with an this compound antibody?
A2: Due to structural similarities, the most common cross-reactants in an this compound immunoassay are other steroid hormones. While specific cross-reactivity data should be obtained from the manufacturer of your particular assay kit, steroids with high potential for interference include:
-
17α-Hydroxyprogesterone
-
Progesterone
-
11-Deoxycortisol
-
Corticosterone
-
17α-OH-Pregnenolone
Q3: How can I determine if my this compound immunoassay results are affected by cross-reactivity?
A3: Several signs may indicate that your results are being influenced by cross-reactivity:
-
Unexpectedly high concentrations: The measured levels of this compound are not consistent with the physiological state of the sample.
-
Discrepancy with other methods: There is a significant difference between the results obtained from your immunoassay and a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
-
Consult the manufacturer's data: Review the cross-reactivity data provided in the package insert of your immunoassay kit to see if any known cross-reactants are expected to be present in your samples.
Q4: What is the "gold standard" method for measuring this compound to avoid cross-reactivity?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone quantification.[1][2] This is due to its high specificity, which allows for the physical separation of structurally similar steroids before detection, thereby eliminating the issue of cross-reactivity that can affect immunoassays.[1][2]
Q5: What is the difference between using a monoclonal and a polyclonal antibody in an this compound immunoassay, and which is better for specificity?
A5:
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the target antigen (this compound). This can sometimes lead to a more robust signal but may also increase the likelihood of cross-reactivity with other steroids.[3][4]
-
Monoclonal antibodies are a homogeneous population of antibodies that all recognize a single, specific epitope on the antigen. This high specificity generally results in lower cross-reactivity and less background noise, making them preferable for assays where distinguishing between structurally similar molecules is critical.[3][5]
For assays requiring high specificity to minimize cross-reactivity with other steroids, a well-characterized monoclonal antibody is generally the better choice.
Troubleshooting Guides
Issue 1: Unexpectedly High this compound Concentrations
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | 1. Consult Assay's Cross-Reactivity Data: Refer to the manufacturer's data sheet for a list of known cross-reactants.[6] 2. Sample Purification: Employ a sample purification technique like Solid-Phase Extraction (SPE) to remove potential interfering compounds before running the immunoassay. 3. Confirm with a More Specific Method: If possible, confirm your results using a more specific method like LC-MS/MS.[1][2] |
| Contamination | 1. Use Proper Aseptic Techniques: Handle all samples and reagents in a clean environment to prevent contamination. 2. Use Fresh Reagents: Prepare fresh buffers and reagent solutions for each assay. 3. Proper Pipetting Technique: Use fresh pipette tips for each sample and reagent to avoid cross-contamination. |
Issue 2: High Background Signal in the Immunoassay
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of Antibody | 1. Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer.[7] 2. Increase Wash Steps: Add extra wash steps after antibody and conjugate incubations to remove unbound reagents.[7] 3. Antibody Titration: Optimize the concentration of the primary and secondary antibodies to find the optimal signal-to-noise ratio. |
| Contaminated Reagents | 1. Use Fresh Buffers: Ensure all buffers and reagents are freshly prepared and free from contamination. |
Issue 3: Inconsistent Results Between Different Assay Runs
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variability in Kit Reagents | 1. Run Controls: Always include quality control samples with known concentrations in each assay run to monitor performance.[6] 2. Contact the Manufacturer: If you suspect lot-to-lot variability, report the issue to the kit manufacturer and provide them with the lot numbers and your data.[6] |
| Procedural Inconsistencies | 1. Standardize Protocol: Ensure that all steps of the assay protocol, including incubation times and temperatures, are performed consistently between runs.[7] |
Quantitative Data on Cross-Reactivity
The following table provides cross-reactivity data for a commercially available 17α-Hydroxyprogesterone ELISA kit . While not specific to this compound, it serves as a strong indicator of potential cross-reactants due to the structural similarity between these two steroids. Users should always consult the package insert for their specific this compound assay kit for accurate cross-reactivity percentages.
| Steroid | % Cross-Reactivity (in a 17α-OHP ELISA) |
| 17α-OH Progesterone | 100% |
| Progesterone | 1.20% |
| 11-Desoxycortisol | 1.40% |
| 17α-OH-Pregnenolone | 1.7% |
| Desoxy-Corticosterone | 0.12% |
| Corticosterone | < 0.05% |
| Cortisol | < 0.01% |
| DHEA | < 0.01% |
| Testosterone | < 0.01% |
| Estradiol 17β | < 0.01% |
| Estriol | < 0.01% |
Data is compiled from publicly available ELISA kit inserts and should be used as a general guide.
Experimental Protocols
Protocol for Solid-Phase Extraction (SPE) for Serum Steroid Purification
This protocol provides a general method for purifying steroids from serum prior to immunoassay to reduce matrix effects and cross-reactivity.
Materials:
-
SPE cartridges (e.g., C18)
-
Serum samples
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load 1 mL of the serum sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove more polar interfering substances.
-
Wash the cartridge with 3 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the steroids from the cartridge with 3 mL of ethyl acetate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL) provided with the this compound immunoassay kit.
-
-
Assay:
-
The reconstituted sample is now ready for analysis in the immunoassay.
-
Visualizations
Caption: Troubleshooting workflow for unexpectedly high this compound results.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of serum steroids.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. biovendor.com [biovendor.com]
- 7. novamedline.com [novamedline.com]
minimizing ion suppression in LC-MS/MS analysis of 11-Hydroxyprogesterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of 11-Hydroxyprogesterone.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of this compound.
Issue: Poor signal intensity or no peak detected for this compound.
This is a common problem that can be caused by several factors, primarily ion suppression. Follow these steps to diagnose and resolve the issue.
Step 1: Identify the Source of the Problem
First, determine if the issue is with the instrument or the sample.
-
System Suitability Test: Inject a standard solution of this compound directly into the mass spectrometer. If a strong signal is observed, the issue is likely related to the sample matrix or chromatographic conditions. If the signal is weak or absent, there may be a problem with the ion source or mass spectrometer settings.[1]
-
Post-Column Infusion: To confirm ion suppression, perform a post-column infusion experiment.[2][3] Infuse a standard solution of this compound at a constant rate into the mobile phase after the analytical column. Inject a blank matrix sample. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[2][3]
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for cleaning up steroid samples.[5][6][7] It generally provides cleaner extracts compared to protein precipitation, leading to less ion suppression.[3]
-
Solid-Phase Extraction (SPE): SPE can offer more selective extraction of analytes and removal of interfering substances.[4][8][9]
-
Protein Precipitation: While a simpler technique, it may not be sufficient for removing all matrix interferences that cause ion suppression.[8]
Step 3: Modify Chromatographic Conditions
Adjusting the chromatography can separate this compound from co-eluting, suppression-inducing compounds.[2][4]
-
Gradient Modification: Alter the mobile phase gradient to improve the separation between your analyte and matrix components.[4]
-
Column Chemistry: Consider using a different column chemistry. For some compounds, interactions with metal surfaces in standard stainless steel columns can lead to ion suppression; in such cases, metal-free columns may offer an improvement.[10]
-
Flow Rate Reduction: Reducing the flow rate, especially in electrospray ionization (ESI), can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing signal suppression.[3][11]
Step 4: Adjust Mass Spectrometer and Ion Source Parameters
Optimizing the ionization source can significantly mitigate ion suppression.
-
Ionization Source Selection: For steroids like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[5][11][12] If using ESI, consider switching to negative ionization mode, as fewer compounds ionize in this mode, potentially reducing interferences.[3][11]
-
Source Parameters: Optimize ion source parameters such as temperature and gas flows to enhance the ionization of this compound.[4]
Step 5: Utilize an Internal Standard
Using a stable isotope-labeled (SIL) internal standard is crucial for accurate quantification when ion suppression is present.[4]
-
Co-elution: The SIL internal standard will co-elute with the analyte and experience similar ion suppression effects.
-
Ratio for Quantification: By measuring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be corrected, leading to more accurate and reliable results.[4]
Experimental Workflow for Minimizing Ion Suppression
Caption: A typical workflow for sample preparation and analysis to minimize ion suppression.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting and resolving ion suppression issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][4] This competition for ionization leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][11]
Q2: How do I know if my this compound analysis is affected by ion suppression?
A2: The most direct way to identify ion suppression is by performing a post-column infusion experiment.[2][3] In this experiment, a constant flow of an this compound standard is introduced into the mobile phase after the analytical column. When a blank sample extract is injected, any dip in the constant baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression.[2][3]
Q3: What are the primary causes of ion suppression for steroid analysis?
A3: For steroids like this compound, common causes of ion suppression include endogenous materials from biological samples such as salts, proteins, peptides, and phospholipids.[8] These matrix components can compete with the analyte for ionization, particularly in ESI.[4]
Q4: Which ionization technique is better for minimizing ion suppression for this compound, ESI or APCI?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than Electrospray Ionization (ESI) for the analysis of steroids like this compound.[5][11][12] This is due to the different ionization mechanisms of the two techniques.[11]
Q5: Can an internal standard completely eliminate the problem of ion suppression?
A5: While a stable isotope-labeled internal standard cannot eliminate the physical phenomenon of ion suppression, it can effectively compensate for its effects on quantification.[4] The internal standard co-elutes with the analyte and is affected by ion suppression in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression is normalized, leading to more accurate and precise results.[4]
Q6: What sample preparation techniques are most effective at reducing ion suppression for this compound?
A6: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective methods for removing matrix components that cause ion suppression in the analysis of steroids.[4][8] LLE is often praised for providing very clean extracts.[3] SPE can be tailored for high selectivity to isolate the analyte of interest from a complex matrix.[4]
Data Summary
The following tables summarize quantitative data on the effectiveness of different techniques for minimizing ion suppression.
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) (Ion Suppression) | Reference |
| Liquid-Liquid Extraction (MTBE) | 17-Hydroxyprogesterone | 87 | Not explicitly quantified, but method showed good performance | [5] |
| Solid-Phase Extraction (Oasis PRiME HLB) | 17-Hydroxyprogesterone | >70 | Minimal ion suppression observed | [13] |
| Solid-Phase Extraction (Oasis HLB) | 17-Hydroxyprogesterone | Not specified | 10-30% ion suppression observed | [14] |
| Liquid-Liquid Extraction (MTBE) | 17-Hydroxyprogesterone | >70 | ~50% signal suppression by residual matrix ions | [15][16] |
Table 2: Impact of Ionization Source on Ion Suppression
| Ionization Source | General Susceptibility to Ion Suppression | Suitability for Steroids | Reference |
| Electrospray Ionization (ESI) | More prone to ion suppression | Can be used, but may require more extensive sample cleanup | [11][12] |
| Atmospheric Pressure Chemical Ionization (APCI) | Less prone to ion suppression | Often preferred for steroid analysis due to reduced matrix effects | [5][11][12] |
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. providiongroup.com [providiongroup.com]
- 13. waters.com [waters.com]
- 14. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
improving the sensitivity and specificity of 11-Hydroxyprogesterone detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 11-Hydroxyprogesterone detection assays. The information is designed to help improve the sensitivity and specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The two primary methods for the detection and quantification of this compound are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and chromatographic techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] ELISA is often used for screening due to its high throughput and ease of use, while LC-MS/MS is considered the gold standard for its superior specificity and sensitivity.[2][4]
Q2: Why is LC-MS/MS generally considered more specific than immunoassays for steroid hormone analysis?
A2: LC-MS/MS offers higher specificity because it combines the physical separation of compounds by liquid chromatography with their unique identification based on mass-to-charge ratio by mass spectrometry.[2] Immunoassays, on the other hand, rely on antibody-antigen binding, which can be prone to cross-reactivity with structurally similar steroids.[2][3][5] For instance, immunoassays for 17-hydroxyprogesterone, a related steroid, can show interference from other steroids, leading to falsely elevated results.[6]
Q3: What are isobaric interferences in LC-MS/MS and how can they affect this compound detection?
A3: Isobaric compounds are molecules that have the same nominal mass but different structures. In the context of this compound, other steroid isomers can have the same mass, leading to potential interference and inaccurate quantification if not properly separated during the liquid chromatography phase. Therefore, chromatographic separation must be optimized to ensure that any clinically relevant isobaric steroids elute at different times.
Q4: What are the critical pre-analytical steps for ensuring accurate this compound measurements?
A4: Proper sample collection and preparation are crucial. For serum, blood should be collected in a red-top tube (without gel) and allowed to clot.[7] For plasma, tubes containing anticoagulants like EDTA or heparin should be used.[8] Samples should be centrifuged to separate the serum or plasma from cells.[8][9] For storage, refrigeration at 2-8°C is suitable for short periods (up to a week), while freezing is recommended for longer-term storage.[7][9] It is also important to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents added in the wrong order or prepared incorrectly. | Carefully follow the kit protocol for reagent preparation and addition sequence.[10][11] |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary.[10] | |
| Insufficient incubation time or temperature. | Increase incubation times; for example, try incubating overnight at 4°C. Ensure all reagents are at room temperature before use.[11][12] | |
| Inactive substrate or enzyme conjugate. | Test the activity of the substrate and conjugate. Ensure the substrate is protected from light.[12][13] Sodium azide (B81097) can inhibit peroxidase reactions.[13] | |
| High Background | Antibody concentration is too high. | Perform a dilution series to determine the optimal antibody concentration. |
| Insufficient washing or blocking. | Increase the number and duration of wash steps. Ensure the blocking buffer is appropriate and increase blocking time if necessary.[10] | |
| Cross-reactivity of antibodies. | Run appropriate controls to check for cross-reactivity.[13] Consider using a more specific antibody. | |
| Incubation time is too long or temperature is too high. | Reduce incubation times and ensure the temperature does not exceed the recommended range.[13] | |
| Poor Precision (High CV%) | Pipetting errors or inconsistent technique. | Check pipette calibration. Use fresh pipette tips for each sample and reagent.[11] |
| Inadequate mixing of reagents. | Ensure all reagents are thoroughly mixed before adding to the plate.[10][13] | |
| Temperature gradients across the plate. | Avoid stacking plates during incubation and ensure the plate is in the center of the incubator.[11] | |
| Improper plate washing. | Ensure all wells are filled and aspirated completely during washing. An automated plate washer can improve consistency.[13] |
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
| Problem | Possible Cause | Solution |
| Poor Sensitivity | Inefficient sample extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent is appropriate for this compound. |
| Ion suppression or enhancement from matrix effects. | Assess matrix effects by post-column infusion or by comparing the response of the analyte in neat solution versus in an extracted blank matrix.[9] Modify the chromatographic method to separate the analyte from interfering matrix components. | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters such as collision energy and fragmentor voltage for the specific transitions of this compound. | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Adjust the mobile phase composition and gradient profile to improve peak symmetry. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. Replace the column if necessary. | |
| Inaccurate Quantification | Interference from isobaric compounds. | Develop a chromatographic method with sufficient resolution to separate this compound from its isomers. |
| Improper internal standard selection or use. | Use a stable isotope-labeled internal standard for the most accurate quantification. Ensure the internal standard is added early in the sample preparation process. |
Data Presentation
Table 1: Comparison of this compound Detection Methods
| Parameter | ELISA | LC-MS/MS |
| Principle | Antigen-antibody reaction, colorimetric detection. | Chromatographic separation followed by mass-based detection. |
| Specificity | Moderate to High (potential for cross-reactivity).[2][5] | Very High (separates isobars). |
| Sensitivity | Varies by kit, typically in the pg/mL to ng/mL range.[4] | High, often in the low pg/mL to ng/mL range.[9] |
| Throughput | High (96-well plate format). | Lower (sequential sample analysis). |
| Cost per Sample | Lower. | Higher. |
| Instrumentation | Plate reader. | LC system coupled with a tandem mass spectrometer. |
| Expertise Required | Minimal. | Specialized. |
Table 2: Typical Performance Characteristics of an LC-MS/MS Assay for a Related Steroid (17-alpha Hydroxyprogesterone Caproate)
| Parameter | Value |
| Linear Range | 0.5 - 50 ng/mL |
| Intra-assay Precision (CV%) | 1.4% - 16.7% |
| Inter-assay Precision (CV%) | 4.6% - 14.2% |
| Extraction Recovery | 88.7% - 97.1% |
| (Data adapted from a study on a structurally similar steroid and serves as an illustrative example of typical LC-MS/MS performance.)[9] |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
-
Internal Standard Spiking: To 200 µL of serum or plasma, add the internal standard (e.g., deuterated this compound) to a final concentration appropriate for your assay.
-
Protein Precipitation: Add 600 µL of cold acetonitrile (B52724) to the sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex for 30 seconds.
-
Filtration/Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Simplified steroidogenesis pathway showing the synthesis of 11β-Hydroxyprogesterone.
Caption: General experimental workflow for LC-MS/MS-based this compound detection.
References
- 1. 11α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone ELISA Kits [thermofisher.com]
- 7. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 8. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. wikiwand.com [wikiwand.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Stability of 11-Hydroxyprogesterone in Stored Samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on ensuring the stability of 11-Hydroxyprogesterone (11-OHP) in various long-term stored biological samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in my biological samples?
A1: The stability of this compound can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of steroid hormones. Long-term storage at room temperature is not recommended.
-
Enzymatic Activity: Endogenous enzymes in biological matrices can metabolize this compound if samples are not processed and stored correctly.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. It is crucial to minimize these cycles.
-
Oxidation: The presence of oxidizing agents can potentially lead to the degradation of the molecule.
-
Light Exposure: Although less documented for this specific steroid, it is a general best practice to protect steroid solutions from prolonged exposure to UV light.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: Proper storage is critical for maintaining the integrity of this compound. Based on data for similar steroid hormones, the following are general recommendations:
-
Short-Term Storage (up to 24 hours): Samples should be stored at 2-8°C. However, it is highly recommended to process samples (e.g., centrifuge to separate plasma/serum) as soon as possible after collection.
-
Long-Term Storage: For long-term storage, it is crucial to keep samples at -20°C or, preferably, at -80°C. Studies on other steroids have shown stability for years at these temperatures.[1][2]
Q3: How many times can I freeze and thaw my samples without affecting this compound concentrations?
A3: While direct data for this compound is limited, a study on structurally related 11-oxygenated androgens, including 11β-hydroxyandrostenedione and 11β-hydroxytestosterone, showed that these compounds are stable for up to five freeze-thaw cycles. It is reasonable to expect this compound to exhibit similar stability. However, as a best practice, it is advisable to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the bulk sample.
Q4: Is there a preferred sample type (serum vs. plasma) for this compound stability?
A4: Both serum and plasma are commonly used for steroid hormone analysis. The choice of anticoagulant for plasma (e.g., EDTA, heparin) should be validated for the specific analytical method to ensure no interference. For optimal stability, regardless of the sample type, it is critical to separate the serum or plasma from the blood cells promptly after collection. One study showed that concentrations of some 11-oxygenated steroids and 17-hydroxyprogesterone can increase significantly if left in contact with cells at room temperature for several hours.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent 11-OHP concentrations in stored QC samples | Improper Storage: Temperature fluctuations in the freezer; storage at an inappropriate temperature. | Ensure consistent storage at -80°C. Use a temperature-monitored freezer and check logs for any deviations. |
| Repeated Freeze-Thaw Cycles: Aliquots were not used, and the main sample was thawed multiple times. | Prepare single-use aliquots of QC samples and patient samples before long-term storage. | |
| Lower than expected 11-OHP levels in long-term stored samples | Degradation over time: Although many steroids are stable, some degradation may occur depending on the specific storage conditions and duration. | If possible, analyze a set of freshly collected samples alongside the stored samples to assess for potential systemic degradation. When planning long-term studies, establish a baseline and periodically re-analyze a subset of stored samples to monitor stability. |
| Sample Processing Delay: Delayed separation of serum/plasma from cells after collection. | Implement a standardized protocol for prompt sample processing, ideally within two hours of collection. Keep samples on ice until centrifugation. | |
| High variability between replicate measurements | Sample Inhomogeneity: Incomplete thawing and mixing of the sample before analysis. | Ensure samples are completely thawed and thoroughly but gently mixed (e.g., by vortexing) before taking an aliquot for analysis. |
| Analytical Method Variability: Issues with the extraction procedure or instrument performance. | Review the analytical method validation data. Ensure system suitability tests are passed before each analytical run. Use a stable isotope-labeled internal standard for this compound in LC-MS/MS methods to correct for variability. |
Data on Steroid Stability in Long-Term Stored Samples
| Analyte | Matrix | Storage Temperature | Duration | Stability Finding | Reference |
| Cortisol, Testosterone, Estrone, Estradiol | Plasma | -25°C | Up to 10.8 years | Stable; only a small, insignificant decrease (6-9%) for Cortisol and Testosterone after 3-4 years. | [1][4] |
| 17-Hydroxyprogesterone | Serum | Refrigerated | Up to 1 week | Stable | [5] |
| 17-Hydroxyprogesterone | Serum | Frozen | > 1 week | Stable | [5] |
| 17-Hydroxyprogesterone | Serum | Frozen (-20°C) | 2.6 years | Stable | [2] |
| 11-oxygenated androgens (e.g., 11β-hydroxyandrostenedione) | Serum | N/A (Freeze-Thaw) | 5 cycles | Stable |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of this compound in Plasma
This protocol is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9][10]
1. Objective: To evaluate the long-term stability of this compound in human plasma stored at -20°C and -80°C over a period of up to 12 months.
2. Materials:
-
Human plasma (pooled and free of this compound or with low endogenous levels)
-
This compound reference standard
-
Stable isotope-labeled this compound internal standard (for LC-MS/MS analysis)
-
Validated LC-MS/MS method for the quantification of this compound
-
Cryovials
-
-20°C and -80°C freezers (temperature-monitored)
3. Procedure:
-
Preparation of Stability Samples:
-
Spike the pooled human plasma with this compound to achieve two concentration levels: a low quality control (LQC) concentration and a high quality control (HQC) concentration.
-
Aliquot these spiked plasma samples into cryovials (e.g., 0.5 mL per vial).
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, analyze a set of LQC and HQC samples (n=6 for each level) to establish the baseline concentration.
-
-
Storage:
-
Place the remaining aliquots in storage at -20°C and -80°C.
-
-
Stability Testing Time Points:
-
At predefined time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC samples (n=6 for each level) from both storage temperatures.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point for each storage condition and concentration level.
-
Compare the mean concentrations at each time point to the baseline (T0) concentrations.
-
The analyte is considered stable if the mean concentration at a given time point is within ±15% of the baseline concentration.
-
Diagrams
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-OH Progesterone, LC/MS » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 3. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
Technical Support Center: 11-Hydroxyprogesterone ELISA Kits
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using 11-Hydroxyprogesterone ELISA kits. Here you will find troubleshooting advice and answers to frequently asked questions to help you achieve accurate and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ELISA experiments in a question-and-answer format.
Problem: Weak or No Signal
Question: Why am I getting a weak or no signal in my this compound ELISA assay?
Answer: A weak or no signal can be attributed to several factors, ranging from reagent preparation to procedural steps. Below is a table summarizing potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Inactive reagents | Ensure all reagents are within their expiration dates and have been stored correctly.[1][2] Bring all reagents to room temperature before use.[3] |
| Improperly prepared reagents | Double-check the dilution calculations and preparation steps for all reagents, including the wash buffer, standards, and conjugate.[1][2][3] |
| Incorrect reagent addition sequence | Follow the kit protocol precisely for the order of reagent addition.[4] |
| Procedural Errors | |
| Insufficient incubation time or incorrect temperature | Ensure incubation times and temperatures adhere to the protocol specifications.[1][4] |
| Inadequate washing | Increase the number of wash cycles or the soaking time to ensure complete removal of unbound reagents. Ensure proper aspiration of wells between washes. |
| Pipetting errors | Calibrate and check pipettes for accuracy.[1] Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination.[1] |
| Sample-Related Issues | |
| Low concentration of this compound in samples | Concentrate the sample or use a larger sample volume if permitted by the protocol. |
| Interfering substances in the sample matrix | Perform a spike and recovery experiment to determine if matrix effects are present. If so, sample dilution or purification may be necessary. |
Problem: High Background
Question: What causes high background in my this compound ELISA, and how can I reduce it?
Answer: High background can obscure your results and is often due to non-specific binding or issues with the washing steps. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | |
| Insufficient blocking | Increase the blocking incubation time or consider using a different blocking buffer as recommended by the kit manufacturer.[1][5] |
| High concentration of detection antibody/conjugate | Optimize the concentration of the detection antibody or conjugate by performing a titration.[2][5] |
| Cross-reactivity | Ensure the antibodies used are specific for this compound. Some kits may have cross-reactivity with other steroids; check the kit's cross-reactivity chart.[6] |
| Procedural & Reagent Issues | |
| Inadequate washing | Increase the number of washes and ensure the plate washer is functioning correctly.[5][7] Manually wash plates with care to avoid scratching the wells. |
| Contaminated reagents or buffers | Use fresh, sterile reagents and buffers.[8] Ensure the water used for buffer preparation is of high quality.[7][9] |
| Prolonged incubation of substrate | Reduce the substrate incubation time. Stop the reaction when the desired color has developed in the standards.[1] |
| Plate reader issues | Ensure the plate reader is set to the correct wavelength and blanked properly before reading the plate.[9] |
Problem: Poor Precision and High Variability
Question: My replicate wells show high variability. What could be the cause and how can I improve the precision of my this compound ELISA?
Answer: Poor precision, indicated by a high coefficient of variation (%CV) between replicates, can stem from inconsistent technique or equipment issues.
| Potential Cause | Recommended Solution |
| Pipetting Inconsistency | |
| Inaccurate or inconsistent pipetting | Calibrate pipettes regularly.[1] Use a consistent pipetting technique for all wells, ensuring to pre-wet the pipette tip.[2] |
| Splashing of reagents | Pipette reagents gently against the side of the wells to avoid splashing.[3] |
| Plate and Well Issues | |
| Inconsistent coating of the microplate | Ensure the coating antibody is evenly distributed in each well. |
| "Edge effect" due to temperature variations | Incubate the plate in a temperature-controlled environment and avoid stacking plates during incubation.[3] Allow the sealed plate to reach room temperature before opening to prevent condensation. |
| Washing Technique | |
| Inconsistent washing across the plate | If using a multichannel pipette for washing, ensure all channels are dispensing and aspirating equally. For automated washers, check for clogged nozzles.[7] |
| Sample Preparation | |
| Inhomogeneous samples | Ensure samples are thoroughly mixed before aliquoting into the wells.[1] |
Experimental Protocols
Below is a generalized, detailed methodology for a competitive this compound ELISA. Note: This is an example protocol and you should always follow the specific instructions provided with your ELISA kit.
1. Reagent Preparation:
-
Allow all kit components and samples to reach room temperature (18-25°C) before use.
-
Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized water as per the kit instructions.
-
Reconstitute the this compound standard with the provided Standard Diluent to create a stock solution. Perform serial dilutions of the stock standard to create the standard curve points.
2. Sample Preparation:
-
Collect samples (e.g., serum, plasma, tissue homogenates) using appropriate methods.[6]
-
If necessary, centrifuge samples to remove particulates.
-
Dilute samples as required with the appropriate assay buffer.
3. Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the microplate.
-
Add the this compound-HRP conjugate to each well.
-
Add the anti-11-Hydroxyprogesterone antibody to each well (except for the blank).
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C).
-
Aspirate the liquid from each well and wash the wells multiple times (e.g., 3-5 times) with the prepared Wash Buffer. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add the Substrate Solution (e.g., TMB) to each well and incubate in the dark for the specified time (e.g., 15-20 minutes) at room temperature.
-
Add the Stop Solution to each well to terminate the reaction. The color in the wells will change (e.g., from blue to yellow).
-
Read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 450 nm) within a short time after adding the Stop Solution.
4. Data Analysis:
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Plot the absorbance for the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the samples.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the steroidogenesis pathway involving this compound and a typical troubleshooting workflow for ELISA assays.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. mybiosource.com [mybiosource.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
Technical Support Center: Optimizing 11-Hydroxyprogesterone Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 11-Hydroxyprogesterone from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The most prevalent methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).[1][2][3][4] Each method has its advantages and is often chosen based on the desired level of sample cleanliness, throughput, and the subsequent analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
Q2: Why is sample preparation crucial for the analysis of this compound?
A2: Sample preparation is a critical step that involves isolating and concentrating the target analyte, this compound, from the complex plasma matrix.[7] Plasma contains numerous potentially interfering substances like proteins, lipids, and salts that can compromise analytical selectivity and sensitivity.[4] Effective sample preparation minimizes these "matrix effects," ensuring accurate and reliable quantification.[8]
Q3: What is "matrix effect" and how can it affect my results?
A3: Matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification of this compound.[8][9] Efficient sample cleanup through techniques like SPE can significantly reduce matrix effects.[3][8]
Q4: Should I use LLE or SPE for my experiments?
A4: The choice between LLE and SPE depends on your specific experimental needs. LLE is a classic technique that is relatively simple and cost-effective. However, it can be labor-intensive and may result in emulsions.[10] SPE often provides cleaner extracts, leading to reduced matrix effects and higher sensitivity.[3][11] SPE is also more amenable to automation for high-throughput applications.[12]
Q5: How can I improve the recovery of this compound during extraction?
A5: Optimizing several factors can enhance recovery. For LLE, this includes selecting an appropriate extraction solvent and optimizing the pH of the aqueous phase.[13][14] For SPE, choosing the correct sorbent and elution solvent is crucial.[11] Additionally, ensuring complete protein precipitation before extraction can improve recovery by releasing protein-bound this compound.[15]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | Ensure a sufficient volume of a suitable protein precipitation solvent (e.g., acetonitrile (B52724), methanol) is used. A precipitant to plasma ratio of at least 2:1 for acetonitrile is often recommended.[9][15][16] Vortex the sample thoroughly and allow sufficient time for precipitation before centrifugation. |
| Suboptimal Extraction Solvent (LLE) | The polarity of the extraction solvent is critical. For this compound, which is a steroid, moderately non-polar solvents like methyl tert-butyl ether or dichloromethane (B109758) are commonly used.[5] Experiment with different solvents or solvent mixtures to find the optimal one for your specific conditions.[17] |
| Incorrect pH of Aqueous Phase (LLE) | The pH of the plasma sample can influence the partitioning of this compound into the organic phase. While many steroids are neutral, subtle pH adjustments can sometimes improve extraction efficiency.[1][14] |
| Inappropriate SPE Sorbent | For reversed-phase SPE, a C18 or a polymeric sorbent like Oasis PRiME HLB is often suitable for steroid extraction.[8][18] Ensure the chosen sorbent has the appropriate retention mechanism for this compound. |
| Inefficient Elution from SPE Cartridge | The elution solvent must be strong enough to disrupt the interaction between this compound and the SPE sorbent. A mixture of an organic solvent (e.g., acetonitrile, methanol) and a small amount of a modifier may be necessary.[8] Ensure the elution volume is sufficient to completely elute the analyte.[7] |
High Matrix Effects / Ion Suppression
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Co-eluting phospholipids (B1166683) are a major cause of matrix effects.[8] Consider using a more rigorous sample preparation technique like SPE, which is generally more effective at removing interferences than LLE or simple protein precipitation.[3][11] Specific phospholipid removal plates or cartridges can also be used.[19] |
| Inadequate Chromatographic Separation | Optimize your LC method to separate this compound from interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.[18] |
| Suboptimal SPE Wash Steps | The wash steps in an SPE protocol are critical for removing interfering compounds. Use a wash solvent that is strong enough to remove weakly bound interferences but not so strong that it elutes the this compound. A common approach is to use a wash solvent with a lower percentage of organic solvent than the elution solvent.[8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 200 µL of plasma in a glass tube, add an internal standard.
-
Add 600 µL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Add 2 mL of methyl tert-butyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) using a Polymeric Sorbent
This protocol is a general guideline for a reversed-phase polymeric sorbent and may require optimization.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard.
-
Add 200 µL of a protein precipitation solvent (e.g., methanol (B129727) containing a zinc sulfate (B86663) solution).[8]
-
Vortex and centrifuge to pellet the precipitated proteins.[8]
-
Dilute the supernatant with an acidic aqueous solution (e.g., 4% phosphoric acid) before loading onto the SPE plate.[8]
-
-
SPE Procedure:
-
Load: Apply the pre-treated sample to the SPE plate/cartridge.
-
Wash 1: Wash the sorbent with a weak organic solvent solution (e.g., 25% methanol in water) to remove polar interferences.[8]
-
Wash 2: (Optional) A second wash with a slightly stronger organic solvent solution can be performed for further cleanup.
-
Elute: Elute the this compound with a strong organic solvent (e.g., 90:10 acetonitrile:methanol).[8]
-
-
Final Preparation:
-
The eluate may be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Method Performance
| Method | Analyte(s) | Extraction Solvent / Sorbent | Recovery (%) | Matrix Effect (%) | Reference |
| SLE | 18 steroids including 17α-hydroxyprogesterone | Dichloromethane:Isopropanol (98:2) | 73.5 - 111.9 | Not specified | [12] |
| SPE | Cortisol, Androstenedione, 17-OHP | Oasis PRiME HLB | 72 - 73 | -10.1 (average) | [8] |
| LLE | 17-OHPC | Not specified | 88.7 - 97.1 | Not specified | [20] |
| SPE | 13 hormones including 17αOH Progesterone | Bond Elut Plexa | 80 - 105 | Not specified | [11] |
Table 2: Common Solvents for this compound Extraction
| Extraction Method | Solvent Type | Examples | Purpose | Reference |
| Protein Precipitation | Water-miscible organic | Acetonitrile, Methanol | Protein removal | [9][15] |
| LLE / SLE | Water-immiscible organic | Methyl tert-butyl ether, Dichloromethane, Ethyl acetate | Analyte extraction | [5][12][13] |
| SPE | Various | Methanol, Acetonitrile, Water | Conditioning, Washing, Elution | [6][8] |
Visual Workflows
References
- 1. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Green and Emerging Microextraction Strategies for Bioanalytical Determination of Hormones: Trends, Challenges, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Polypyrrole as Adsorbent in Magnetic Solid Phase Extraction for Progesterone Determination from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved extraction method for plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Choosing the Right Solvent for HPLC | Advent [adventchembio.com]
- 18. pragolab.cz [pragolab.cz]
- 19. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 20. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
identifying and resolving isobaric interference in 11-Hydroxyprogesterone analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving isobaric interference during the analysis of 11-Hydroxyprogesterone (11-OHP) and related steroids.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of this compound analysis?
A1: Isobaric interference occurs when compounds having the same nominal mass-to-charge ratio (m/z) as this compound co-elute or are co-extracted during analysis, leading to inaccurate quantification. Due to their structural similarities, steroids are particularly prone to generating isobaric interferences. For 11-OHP, common isobars include 17α-hydroxyprogesterone (17-OHP), 21-hydroxyprogesterone (11-deoxycorticosterone), and 16α-hydroxyprogesterone.[1] These compounds can produce overlapping signals in mass spectrometry, making it difficult to distinguish and accurately measure the concentration of 11-OHP.
Q2: Why is it critical to resolve isobaric interference in steroid analysis?
A2: Accurate measurement of steroid hormones is crucial for the diagnosis and monitoring of various endocrine disorders, such as congenital adrenal hyperplasia (CAH).[2][3] In CAH, the levels of specific steroids, including 17-OHP, are significantly elevated. Failure to resolve isobaric interference can lead to falsely elevated or inaccurate results, potentially resulting in misdiagnosis, incorrect treatment decisions, and a lack of understanding of the true biological state. A significant number of laboratories performing LC-MS/MS analysis for 17-OHP have reported not checking for these interferences, highlighting the importance of robust analytical methods.[1]
Q3: What are the primary analytical techniques used to identify and resolve isobaric interference for 11-OHP?
A3: The primary techniques involve a combination of chromatographic separation and advanced mass spectrometry methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method. Effective chromatographic separation is the first line of defense to separate isobars before they enter the mass spectrometer.[4][5]
-
Differential Mobility Spectrometry (DMS) / Field Asymmetric Ion Mobility Spectrometry (FAIMS): These techniques provide an additional, orthogonal separation dimension based on the ion's size, shape, and charge in the gas phase.[5][6][7][8] DMS can significantly reduce interference and improve the signal-to-noise ratio.[6][7][8]
-
High-Resolution Mass Spectrometry (HRMS): While isobars have the same nominal mass, they may have slightly different exact masses. HRMS can potentially distinguish between them, although this is not always sufficient for steroid isomers.
-
Multi-Stage Tandem Mass Spectrometry (MSn): In some cases, subjecting fragment ions to further fragmentation (MSn) can help differentiate between isomeric structures.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape or co-elution of 11-OHP and its isobars. | Inadequate chromatographic separation. | 1. Optimize the LC gradient to enhance separation.[4] 2. Consider a different stationary phase (e.g., a different C18 column or a pentafluorophenyl (PFP) column). 3. Adjust the mobile phase composition and pH. |
| Inaccurate quantification despite good chromatography. | Unresolved isobaric interference from co-eluting compounds. | 1. Incorporate Differential Mobility Spectrometry (DMS) or FAIMS into the workflow for an additional separation step.[6][7][8] 2. Select more specific Multiple Reaction Monitoring (MRM) transitions that are unique to 11-OHP and not shared by the interfering compound.[4] |
| Low signal-to-noise (S/N) ratio for 11-OHP. | Matrix effects from the sample (e.g., serum, urine) suppressing the ion signal. | 1. Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][10] 2. Utilize DMS/FAIMS, which has been shown to boost S/N by reducing background noise.[6][7][8] |
| Inconsistent results between batches. | Contamination of the analytical system or reagents. | 1. Run blank samples between experimental samples to check for carryover and contamination.[4] 2. Use high-purity solvents and reagents.[4] 3. Thoroughly clean glassware and autosampler vials.[4] |
Quantitative Data
Table 1: Common Isobars of this compound
| Compound | Molecular Formula | Nominal Mass ( g/mol ) |
| 11β-Hydroxyprogesterone | C21H30O3 | 330.46 |
| 17α-Hydroxyprogesterone | C21H30O3 | 330.46 |
| 21-Hydroxyprogesterone (11-Deoxycorticosterone) | C21H30O3 | 330.46 |
| 16α-Hydroxyprogesterone | C21H30O3 | 330.46 |
Table 2: Example MRM Transitions for Steroid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 17-Hydroxyprogesterone | 331.2 | 97.0, 109.0 |
| Androstenedione | 287.2 | 97.0, 109.0 |
| Testosterone | 289.2 | 97.0, 109.0 |
| Cortisol | 363.2 | 121.0 |
| 11-Deoxycortisol | 347.2 | 97.0, 109.0 |
Note: Optimal MRM transitions should be determined empirically for the specific instrument and method.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol describes a general method for extracting steroids from serum.
-
Sample Spiking: To 500 µL of serum, add 50 µL of an internal standard solution containing isotopically labeled versions of the steroids of interest (e.g., [2H8]17-OHP). Vortex for 10 seconds.[10]
-
Extraction: Add 3.5 mL of methyl tert-butyl ether (MTBE) to the sample.[10]
-
Mixing: Vortex the mixture vigorously for 4 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 5°C to separate the organic and aqueous layers.[10]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 400 µL of the initial mobile phase (e.g., methanol (B129727)/water mixture) and vortex.[10] The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis with Differential Mobility Spectrometry (DMS)
This protocol provides a general workflow for analyzing steroids using LC-DMS-MS/MS.
-
Liquid Chromatography:
-
Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 column).
-
Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
The gradient should be optimized to achieve chromatographic separation of the target steroids.
-
-
Mass Spectrometry:
-
The LC eluent is directed to the mass spectrometer source (e.g., electrospray ionization - ESI).
-
-
Differential Mobility Spectrometry:
-
Ions generated in the source pass through the DMS cell.
-
Apply a compensation voltage (CV) that is optimized to selectively transmit the ion of interest (e.g., 11-OHP) while filtering out interfering ions. This CV can be scanned to determine the optimal value for each compound.[11]
-
-
Tandem Mass Spectrometry:
-
The selected ions from the DMS cell enter the mass spectrometer.
-
Perform MS/MS analysis by selecting the precursor ion for 11-OHP (and other target steroids) and detecting specific product ions using Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Workflow for this compound analysis with DMS.
Caption: Troubleshooting logic for isobaric interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry Analysis of Multiple Classes of Steroid Hormone Isomers in a Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiating isobaric steroid hormone metabolites using multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STEROID ANALYSIS BY ION MOBILITY SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of 11-Hydroxyprogesterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of 11-Hydroxyprogesterone (11-OHP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during high-throughput screening of this compound, covering both immunoassay and LC-MS/MS-based methods.
Immunoassay (e.g., ELISA) Troubleshooting
Question: Why am I getting no or a very weak signal?
Answer: There are several potential causes for a lack of signal in your assay. A systematic check of the following is recommended:
-
Reagent Issues:
-
Confirm that all reagents were prepared correctly and added in the proper sequence.[1]
-
Ensure that the enzyme conjugate and substrate are active and have not expired.[1] Sodium azide, for instance, can inhibit peroxidase reactions.[1]
-
Verify that the standard was reconstituted correctly and has not degraded due to improper storage or being past its expiration date.
-
-
Antibody Problems:
-
The primary or secondary antibody concentration may be too low. Consider increasing the concentration or extending the incubation time.
-
Ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a mouse primary).
-
For sandwich ELISAs, the capture and detection antibodies might be recognizing the same epitope.
-
-
Plate and Procedural Errors:
-
Ensure you are using a plate validated for ELISAs, not a tissue culture plate, to ensure proper antibody/antigen coating.
-
Overly stringent washing steps can strip the plate of bound antibodies or antigen.[1]
-
Question: My results show a high background signal across the entire plate. What can I do?
Answer: A uniformly high background can obscure the specific signal from your samples. Consider these potential causes and solutions:
-
Insufficient Washing or Blocking:
-
Reagent Concentration:
-
Incubation Conditions:
-
Incubation times may be too long or the temperature too high, promoting non-specific interactions.[3]
-
-
Substrate Issues:
-
The substrate solution should be prepared fresh and protected from light during incubation.[2]
-
Question: I'm seeing high variability between replicate wells. What is the cause?
Answer: High variability between replicates can compromise the reliability of your results. The following factors are common culprits:
-
Pipetting and Mixing:
-
Inconsistent Plate Washing:
-
Edge Effects:
-
"Edge effects" can occur due to uneven temperature or evaporation across the plate during incubation. Using a plate sealer can help minimize evaporation. Avoid stacking plates during incubation.[3]
-
LC-MS/MS Troubleshooting
Question: I'm observing a high degree of matrix effect. How can I mitigate this?
Answer: Matrix effects, where components in the sample other than the analyte of interest interfere with ionization, are a common challenge in LC-MS/MS.
-
Sample Preparation:
-
Chromatography:
-
Ionization Source:
Question: My results are showing poor reproducibility between runs. What should I check?
Answer: Poor reproducibility in an LC-MS/MS assay can stem from several sources:
-
Sample Preparation: Inconsistent sample extraction can lead to variability. Automating the sample preparation process can improve consistency.[7]
-
Internal Standard: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls.[5][8]
-
System Stability: Check for fluctuations in the LC pressure, retention time, and mass spectrometer sensitivity. The system may require cleaning or maintenance.
-
Reagent Stability: Ensure that all solvents and reagents are fresh and of high quality. Reagent degradation can lead to assay drift.[9]
Question: I'm concerned about cross-reactivity with other steroids. How can I ensure specificity?
Answer: LC-MS/MS offers high selectivity, but cross-reactivity with structurally similar steroids can still be an issue.
-
Chromatographic Separation: The primary way to address this is through effective chromatographic separation of 11-OHP from other steroids like 17-hydroxyprogesterone or 11-deoxycortisol.[10][11]
-
Mass Spectrometry: The use of selected reaction monitoring (SRM) provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for 11-OHP.[5][6]
Frequently Asked Questions (FAQs)
Question: What are the most common high-throughput screening methods for this compound?
Answer: The two primary methods for high-throughput screening of this compound are immunoassays (such as ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are often used for initial large-scale screening due to their speed and lower cost, while LC-MS/MS is considered the gold standard for confirmation and quantification due to its higher specificity and sensitivity.[7]
Question: What are false positives and false negatives in the context of HTS for 11-OHP?
Answer:
-
False Positives: These are compounds or samples that appear to be "hits" (i.e., they show activity in the assay) but do not have true biological activity towards the target. This can be caused by assay interference, such as autofluorescence of a compound or non-specific binding.[9] Counter-screens and orthogonal assays are used to identify false positives.[9]
-
False Negatives: These are active compounds that are missed by the screen. This can occur due to low potency, poor solubility of the compound in the assay buffer, or degradation of the compound.[9]
Question: What is the importance of an internal standard in LC-MS/MS analysis of 11-OHP?
Answer: An internal standard, typically a deuterated version of 11-OHP, is crucial for accurate quantification. It is added to every sample at a known concentration and helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[4]
Question: Can I use serum or plasma for my 11-OHP HTS assay?
Answer: Both serum and plasma are commonly used for the analysis of steroid hormones like 11-OHP.[12] However, it is important to be consistent with the sample type throughout a study, as there can be differences in the matrix that may affect the assay results. Serum is often the matrix of choice for many analytes.[13]
Quantitative Data Summary
The following tables provide example performance characteristics for a high-throughput LC-MS/MS method for the related steroid, 17-Hydroxyprogesterone (17-OHP), which can serve as a benchmark for an 11-OHP assay.
Table 1: LC-MS/MS Method Performance for 17-OHP
| Parameter | Value | Reference |
| Analytical Range | 10 to 1,000 ng/dL | [6] |
| Inter- and Intra-batch Reproducibility | < 6% CV | [6] |
| Carryover | < 0.1% | [6] |
| Throughput | 14 to 56 injections/hour | [6] |
Table 2: Precision and Repeatability for 17-OHP Analysis
| QC Level | Concentration (nmol/L) | Total Precision (% RSD) | Repeatability (% RSD) | Reference |
| Low | 1.5 | 6.8 | 4.5 | [7] |
| Mid | 30 | 4.4 | 2.5 | [7] |
| High | 227 | 4.0 | 2.2 | [7] |
Experimental Protocols
Protocol 1: High-Throughput Immunoassay (ELISA) for 11-OHP
This protocol provides a general workflow for a competitive ELISA, a common format for small molecule detection.
-
Plate Coating: Coat a 96-well microplate with an antibody specific to 11-OHP. Incubate overnight at 4°C.[12]
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[12]
-
Sample and Standard Addition: Add standards, controls, and samples to the appropriate wells. Then, add a fixed amount of enzyme-conjugated 11-OHP (e.g., 11-OHP-HRP) to each well. The free 11-OHP in the sample will compete with the enzyme-conjugated 11-OHP for binding to the coated antibody.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops.[2]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of 11-OHP in the sample.
Protocol 2: High-Throughput LC-MS/MS Method for 11-OHP
This protocol is adapted from established methods for the similar steroid, 17-OHP.[5][6][8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, calibrator, or QC sample, add the deuterated 11-OHP internal standard.[5]
-
Add 1 mL of methyl t-butyl ether (MTBE), vortex to mix, and centrifuge to separate the phases.[5][8]
-
Transfer the organic (upper) layer to a clean tube.
-
Reconstitute the dried extract in a solution of water and methanol (B129727) (1:1).[5][8]
-
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., Accucore RP-MS).[5][6]
-
Perform chromatographic separation using a gradient elution with mobile phases such as water and methanol, both potentially containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of 11-OHP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
Validating 11-Hydroxyprogesterone as a Diagnostic Marker for Congenital Adrenal Hyperplasia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-Hydroxyprogesterone (11-OHP) with established biomarkers for the diagnosis of Congenital Adrenal Hyperplasia (CAH). The information is based on experimental data and aims to offer an objective evaluation of the diagnostic utility of various steroid markers.
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in enzymes involved in adrenal steroidogenesis.[1][2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21-OHD), which leads to the accumulation of steroid precursors that are shunted into the androgen synthesis pathway.[2] Accurate and timely diagnosis is critical to prevent life-threatening adrenal crises and manage hyperandrogenism.
While 17-alpha-hydroxyprogesterone (17-OHP) is the primary analyte for newborn screening and diagnosis of 21-OHD, its specificity can be limited. This has led to the exploration of a broader steroid profile using advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a more accurate differential diagnosis of various forms of CAH.[3][4] This guide examines the role of this compound within this comprehensive diagnostic landscape.
Comparative Analysis of Diagnostic Markers
The diagnosis of CAH relies on the measurement of specific steroid hormones that accumulate upstream of the deficient enzyme. While 17-OHP is the established primary marker for 21-hydroxylase deficiency, a panel of steroids is often necessary to differentiate between the various forms of CAH.
| Marker | Primary Associated CAH Form | Diagnostic Utility | Method of Choice |
| 17-Hydroxyprogesterone (17-OHP) | 21-Hydroxylase Deficiency | Primary screening marker; levels are markedly elevated.[5][6][7] Can also be elevated in 11β-hydroxylase deficiency.[5][6][8] | LC-MS/MS (confirmatory), Immunoassay (screening) |
| 11-Deoxycortisol | 11β-Hydroxylase Deficiency | Primary marker; levels are significantly elevated.[9] | LC-MS/MS |
| 21-Deoxycortisol | 21-Hydroxylase Deficiency | Highly specific marker for 21-OHD.[10] Can help differentiate from other causes of elevated 17-OHP. | LC-MS/MS |
| Androstenedione (A4) | 21-Hydroxylase & 11β-Hydroxylase Deficiency | Marker of androgen excess; typically elevated in both conditions. | LC-MS/MS, Immunoassay |
| This compound (11-OHP) | Not a primary diagnostic marker | Measured as part of a comprehensive steroid profile. In vitro studies suggest a role in the "backdoor" androgen synthesis pathway.[5] Its standalone diagnostic utility is not well-established. | LC-MS/MS |
Diagnostic Accuracy of Key Steroid Markers
The following table summarizes the diagnostic performance of 17-OHP for non-classic 21-hydroxylase deficiency. Data on the specific diagnostic accuracy of 11-OHP is limited in the current literature.
Diagnostic Accuracy of Baseline 17-Hydroxyprogesterone for Non-Classic 21-Hydroxylase Deficiency
| Cut-off Value (ng/dL) | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value |
| >200 | 91% | 62% | 26% | 98% |
| >350 | 91% | 91% | 59% | 99% |
| >500 | 82% | 99% | 90% | 97% |
| Data from a study on hyperandrogenic women.[1] |
Steroidogenesis Pathway in Congenital Adrenal Hyperplasia
The following diagram illustrates the adrenal steroidogenesis pathway and highlights the positions of key enzymes and steroid markers relevant to CAH.
Experimental Protocols
The gold standard for the accurate quantification of steroid hormones, including 11-OHP, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity, minimizing the cross-reactivity issues often encountered with immunoassays.
LC-MS/MS Method for Serum Steroid Profiling
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add an internal standard solution containing deuterated analogues of the target steroids.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for extraction.
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water).[11]
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) fluoride (B91410) is typically employed.[12]
-
Flow Rate: Dependent on the column dimensions and particle size, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each steroid and its internal standard.
Diagnostic Workflow Comparison
The inclusion of a comprehensive steroid panel by LC-MS/MS as a second-tier test can significantly improve the diagnostic workflow for CAH, particularly in newborn screening programs.
References
- 1. 21-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 2. Congenital adrenal hyperplasia: an update in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum steroid profiling for congenital adrenal hyperplasia using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling adrenal steroid profiles to inform monitoring guidance in congenital adrenal hyperplasia -ORCA [orca.cardiff.ac.uk]
- 8. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 9. Clinical applications of genetic analysis and liquid chromatography tandem-mass spectrometry in rare types of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum 21-Deoxycortisol, 17-Hydroxyprogesterone, and 11-deoxycortisol in classic congenital adrenal hyperplasia: clinical and hormonal correlations and identification of patients with 11beta-hydroxylase deficiency among a large group with alleged 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 12. youtube.com [youtube.com]
A Comparative Analysis of 11-Hydroxyprogesterone and 17-Hydroxyprogesterone in Adrenal Hyperplasia
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and diagnostic utility of 11-Hydroxyprogesterone and 17-Hydroxyprogesterone in Congenital Adrenal Hyperplasia.
This guide provides an objective comparison of this compound (11-OHP) and 17-Hydroxyprogesterone (17-OHP) in the context of Congenital Adrenal Hyperplasia (CAH). CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[1][2] This impairment leads to the accumulation of steroid precursors, which are shunted into alternative metabolic pathways, primarily androgen synthesis. The two most common forms of CAH are 21-hydroxylase deficiency, accounting for over 90% of cases, and 11β-hydroxylase deficiency, which is less frequent.[3][4] Understanding the differential accumulation of 11-OHP and 17-OHP is crucial for the accurate diagnosis and management of these conditions.
Differentiating Roles in Adrenal Steroidogenesis
Under normal physiological conditions, both 11-OHP and 17-OHP are intermediates in the adrenal steroidogenesis pathway. 17-OHP is a primary substrate for the enzyme 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol.[5][6] Subsequently, 11β-hydroxylase (CYP11B1) converts 11-deoxycortisol to cortisol.[7] 11-OHP is not a direct precursor in the classical cortisol synthesis pathway but can be formed from progesterone (B1679170) via 11β-hydroxylase and is implicated in the "backdoor" pathway of androgen synthesis.[1][8]
In 21-hydroxylase deficiency , the block in the conversion of 17-OHP to 11-deoxycortisol leads to a significant accumulation of 17-OHP.[5][9] This excess 17-OHP is then diverted towards androgen production, leading to the virilizing symptoms characteristic of this condition.[10] Interestingly, in 21-hydroxylase deficiency, there is also a notable elevation of 11-oxygenated steroids, including 11-OHP, which are now recognized as important biomarkers for disease monitoring.[10][11]
In 11β-hydroxylase deficiency , the enzymatic block occurs further down the cortisol synthesis pathway. This leads to the accumulation of 11-deoxycortisol and deoxycorticosterone (DOC).[12][13] While 17-OHP levels can be mildly to moderately elevated in this condition, the hallmark is a marked increase in 11-deoxycortisol.[13][14] The accumulation of DOC, a potent mineralocorticoid, is responsible for the hypertension often seen in patients with 11β-hydroxylase deficiency.[15]
Quantitative Comparison of Steroid Levels
The measurement of serum steroid concentrations is the cornerstone of diagnosing and differentiating the various forms of CAH. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[3][16]
| Steroid | Normal Range (Prepubertal Children) | 21-Hydroxylase Deficiency (Classic) | 11β-Hydroxylase Deficiency (Classic) |
| 17-Hydroxyprogesterone (ng/dL) | < 100[17] | Markedly elevated (>2000)[5] | Mildly to moderately elevated[13][14] |
| This compound | Not routinely measured; low levels | Significantly elevated[18] | Low to normal |
| 11-Deoxycortisol (ng/dL) | < 20 | Normal to slightly elevated | Markedly elevated (>1000)[13] |
| Androstenedione (ng/dL) | < 30 | Markedly elevated[17] | Markedly elevated[12] |
| Testosterone (ng/dL) | < 10 | Markedly elevated | Markedly elevated[12] |
| Deoxycorticosterone (DOC) (ng/dL) | < 15 | Normal to low | Markedly elevated[13] |
Experimental Protocols
Measurement of this compound and 17-Hydroxyprogesterone by LC-MS/MS
Objective: To accurately quantify the concentrations of 11-OHP and 17-OHP in serum or plasma.
Methodology:
-
Sample Preparation:
-
A small volume of serum or plasma (typically 100-200 µL) is used.[19][20]
-
An internal standard (deuterated 17-OHP) is added to the sample.[16]
-
Steroids are extracted from the sample matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[16][20]
-
The organic extract is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent.[20]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[19][21]
-
A reverse-phase C18 or similar column is used to separate the different steroid hormones based on their polarity.[21]
-
A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is employed.[21]
-
-
Mass Spectrometric Detection:
-
The separated steroids are introduced into a tandem mass spectrometer (MS/MS) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[19][20]
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for 11-OHP, 17-OHP, and their internal standards are monitored for quantification.[16]
-
ACTH Stimulation Test
Objective: To assess the adrenal gland's capacity to produce cortisol and to aid in the differential diagnosis of CAH, particularly in non-classic forms.
Protocol:
-
Baseline Sample: A blood sample is drawn in the morning (between 7 and 9 AM) to measure baseline levels of 17-OHP, cortisol, and other relevant steroids.[22]
-
ACTH Administration: A synthetic analogue of ACTH, cosyntropin (B549272) (250 µg), is administered intravenously or intramuscularly.[22][23]
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after cosyntropin administration.[22][23]
-
Analysis: The concentrations of 17-OHP and cortisol in the baseline and post-stimulation samples are measured.
-
Interpretation:
Signaling Pathways and Experimental Workflows
Caption: Normal Adrenal Steroidogenesis Pathway.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of 17-OH-progesterone (OHPG) for diagnosis of congenital adrenal hyperplasia (CAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 7. Endocrine System: Adrenal Cortex Hormone Biosynthesis & Deficiencies | ditki medical & biological sciences [ditki.com]
- 8. researchgate.net [researchgate.net]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | 24-Hour Profiles of 11-Oxygenated C19 Steroids and Δ5-Steroid Sulfates during Oral and Continuous Subcutaneous Glucocorticoids in 21-Hydroxylase Deficiency [frontiersin.org]
- 12. Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. southtees.nhs.uk [southtees.nhs.uk]
- 15. Differentiating 11β-hydroxylase deficiency from primary glucocorticoid resistance syndrome in male precocity: real challenge in low-income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. lcms.cz [lcms.cz]
- 22. droracle.ai [droracle.ai]
- 23. toplinemd.com [toplinemd.com]
- 24. benchchem.com [benchchem.com]
A Researcher's Guide: Differentiating 11-Hydroxylase and 21-Hydroxylase Deficiencies with Steroid Profiling
For researchers, scientists, and drug development professionals, accurate differentiation between 11-hydroxylase deficiency (11-OHD) and 21-hydroxylase deficiency (21-OHD), the two most common forms of congenital adrenal hyperplasia (CAH), is critical for correct diagnosis, therapeutic intervention, and drug development. This guide provides a comprehensive comparison, focusing on the utility of steroid precursor analysis, particularly 11-hydroxyprogesterone, and offers detailed experimental protocols for their measurement.
Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[1] The resulting decrease in cortisol leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion, causing adrenal hyperplasia and the overproduction of steroid precursors. The clinical and biochemical phenotype of CAH depends on the specific enzyme deficiency. While 21-OHD accounts for over 90% of CAH cases, 11-OHD is the second most common form.[1] Misdiagnosis can lead to inappropriate treatment and adverse patient outcomes. For instance, patients with 11-OHD often present with hypertension, which distinguishes them from the salt-wasting or simple virilizing forms of 21-OHD that can be associated with hypotension.[2][3]
Biochemical Distinction: The Role of Steroid Precursors
The key to differentiating these two enzyme deficiencies lies in the analysis of the specific steroid precursors that accumulate upstream of the enzymatic block. In 21-OHD, the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol is impaired. Consequently, 17-OHP levels are markedly elevated.[1]
In 11-OHD, the enzymatic block occurs further down the steroidogenic pathway, affecting the conversion of 11-deoxycortisol to cortisol. This leads to a significant accumulation of 11-deoxycortisol.[1][3] While 17-OHP can be mildly to moderately elevated in 11-OHD, the hallmark of this condition is a dramatically increased level of 11-deoxycortisol. The measurement of this compound can also be informative, as its levels may be altered depending on the specific enzymatic defect, although comprehensive comparative data are less abundant in the literature than for 17-OHP and 11-deoxycortisol.
The following table summarizes the expected serum steroid profiles in untreated classic forms of 11-hydroxylase and 21-hydroxylase deficiencies.
| Steroid Hormone | 11-Hydroxylase Deficiency | 21-Hydroxylase Deficiency | Normal Range (Illustrative) |
| 17-Hydroxyprogesterone (17-OHP) | Mildly to Moderately Elevated | Markedly Elevated (often >1000 ng/dL)[1] | Varies with age and sex |
| 11-Deoxycortisol (Compound S) | Markedly Elevated | Normal to slightly elevated[4] | < 1 µg/dL |
| 21-Deoxycortisol | Normal | Markedly Elevated | Undetectable |
| Deoxycorticosterone (DOC) | Elevated | Normal to decreased | 2-15 ng/dL |
| Androstenedione | Elevated | Elevated | Varies with age and sex |
| Testosterone | Elevated | Elevated | Varies with age and sex |
| Cortisol | Low to Normal | Low to Normal | Varies, typically 5-25 µg/dL in the morning |
| Aldosterone | Low to Normal | Low (in salt-wasting forms) | 3-16 ng/dL (supine) |
| Plasma Renin Activity | Suppressed | Elevated (in salt-wasting forms) | Varies with posture and diet |
Note: Normal ranges are illustrative and can vary significantly between laboratories and with patient age and sex. All diagnoses should be confirmed with appropriate clinical and genetic evaluation.
Experimental Protocols
Accurate diagnosis relies on robust and validated experimental methods. The following are detailed protocols for the ACTH stimulation test and the analysis of serum steroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
ACTH Stimulation Test
The ACTH stimulation test is a cornerstone in the diagnosis of CAH, particularly for non-classic forms where baseline hormone levels may be equivocal.[5]
Objective: To assess the adrenal gland's capacity to produce cortisol and its precursors in response to synthetic ACTH (cosyntropin).
Protocol:
-
Patient Preparation: The patient should ideally be in a fasting state.[6] Certain medications that can interfere with adrenal function should be discontinued (B1498344) prior to the test, as advised by a physician.[7] The test is typically performed in the morning to account for the diurnal rhythm of cortisol secretion.[8]
-
Baseline Sample Collection: A baseline blood sample is drawn for the measurement of serum cortisol, 17-OHP, 11-deoxycortisol, and other relevant steroids.[9]
-
Administration of Cosyntropin (B549272): A standard dose of 250 µg of cosyntropin is administered intravenously or intramuscularly.[7][9]
-
Post-Stimulation Sample Collection: Blood samples are collected at 30 and 60 minutes after the cosyntropin injection.[7][9]
-
Analysis: All collected serum samples are analyzed for cortisol and the relevant steroid precursors.
Interpretation: In 21-OHD, a dramatic increase in 17-OHP is observed post-stimulation. In 11-OHD, the most significant rise is seen in 11-deoxycortisol.
Serum Steroid Analysis by LC-MS/MS
LC-MS/MS is the gold standard for the simultaneous and specific quantification of multiple steroid hormones in a single analysis, overcoming the cross-reactivity issues often encountered with immunoassays.[10]
Objective: To accurately quantify a panel of steroid hormones, including this compound, 17-hydroxyprogesterone, and 11-deoxycortisol, in serum.
Protocol:
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated analogues of the target steroids.[11]
-
Perform protein precipitation by adding a solvent such as acetonitrile.[11]
-
The steroids are then extracted from the supernatant using either liquid-liquid extraction (e.g., with methyl-tert-butyl-ether) or solid-phase extraction (SPE).[10][12]
-
The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[12]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an ultra-performance liquid chromatography (UPLC) system.
-
Steroids are separated on a reverse-phase column (e.g., C18) using a gradient elution with mobile phases typically consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[13]
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer.
-
Steroids are ionized, typically using electrospray ionization (ESI) in positive mode.[10]
-
Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored.[13]
-
-
Data Analysis:
-
The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a steroid-free matrix.
-
Visualizing the Pathways and Workflow
To further clarify the biochemical and diagnostic processes, the following diagrams have been generated using Graphviz.
References
- 1. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Serum 21-Deoxycortisol, 17-Hydroxyprogesterone, and 11-deoxycortisol in classic congenital adrenal hyperplasia: clinical and hormonal correlations and identification of patients with 11beta-hydroxylase deficiency among a large group with alleged 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnosing Congenital Adrenal Hyperplasia | NYU Langone Health [nyulangone.org]
- 6. ACTH Stimulation Test (for CAH) - Chughtai Lab [chughtailab.com]
- 7. droracle.ai [droracle.ai]
- 8. labcorp.com [labcorp.com]
- 9. toplinemd.com [toplinemd.com]
- 10. Serum steroid profiling for congenital adrenal hyperplasia using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 11-Hydroxyprogesterone and 11-Deoxycortisol as Biomarkers for Adrenal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-hydroxyprogesterone and 11-deoxycortisol as biomarkers in the diagnosis and management of adrenal disorders. It summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways to support research and clinical assay development.
Introduction to Adrenal Steroid Biomarkers
The diagnosis of adrenal disorders, particularly congenital adrenal hyperplasia (CAH), hinges on the accurate measurement of specific steroid hormone precursors. Deficiencies in the enzymes of the cortisol biosynthesis pathway lead to the accumulation of upstream substrates. 11-Deoxycortisol and this compound are two such precursors whose clinical utility is tied to specific enzyme defects. While 11-deoxycortisol is a well-established primary biomarker, the role of this compound is more nuanced. This guide will compare their roles, diagnostic performance, and methodologies for their quantification.
Role in Adrenal Steroidogenesis
11-Deoxycortisol and this compound are intermediates in the adrenal steroidogenesis pathway. A deficiency in a specific enzyme causes the pathway to halt, leading to an accumulation of the substrate for that enzyme.
-
11-Deoxycortisol (Compound S) is the direct precursor to cortisol, converted by the enzyme 11β-hydroxylase (CYP11B1).[1][2] Its accumulation is the hallmark of 11β-hydroxylase deficiency, the second most common cause of CAH.[3][4]
-
11β-Hydroxyprogesterone (11β-OHP) , also known as 21-deoxycorticosterone , is a derivative of progesterone (B1679170), catalyzed by the 11β-hydroxylase enzyme.[5] While normally a minor metabolite, its synthesis is increased in 21-hydroxylase deficiency (21OHD) when the primary pathway is blocked and progesterone levels rise.[5]
The following diagram illustrates the key steps in the adrenal steroidogenesis pathway, highlighting the positions of these biomarkers and the enzymatic blocks that lead to their elevation.
Caption: Adrenal steroidogenesis pathway highlighting key biomarkers.
Comparative Diagnostic Performance
The primary application for these biomarkers is the differential diagnosis of Congenital Adrenal Hyperplasia (CAH).
-
11-Deoxycortisol in 11β-Hydroxylase Deficiency (11BOHD): Measurement of 11-deoxycortisol is the cornerstone for diagnosing 11BOHD.[6] A defect in the CYP11B1 gene blocks the conversion of 11-deoxycortisol to cortisol, leading to its marked elevation in serum.[1][3] This accumulation, along with increased 11-deoxycorticosterone (DOC), often results in hypertension, which is a key clinical clue differentiating it from 21OHD.[1][6] Tandem mass spectrometry measurement of 11-deoxycortisol can effectively discriminate patients with 11BOHD from those with 21OHD.[7]
-
11β-Hydroxyprogesterone in 21-Hydroxylase Deficiency (21OHD): While 17-hydroxyprogesterone (17OHP) is the primary biomarker for 21OHD, 11β-OHP (21-deoxycorticosterone) has been proposed as a potential secondary marker.[5][8] In 21OHD, elevated progesterone levels are shunted towards 11β-hydroxylation, increasing 11β-OHP concentrations.[5] However, 21-deoxycortisol (B132708) (formed from the 11β-hydroxylation of 17OHP) has gained wider acceptance as a highly specific secondary marker for 21OHD, particularly for improving the performance of newborn screening.[9][10]
The following table summarizes the quantitative levels of these steroids in healthy individuals and in specific adrenal disorders.
| Biomarker | Condition | Typical Serum Concentration | Unit Conversion | Source(s) |
| 11-Deoxycortisol | Healthy Adult | 0.7 - 2.7 | nmol/L | [11][12] |
| Healthy Adult | < 10 | ng/dL | [13] | |
| 11β-Hydroxylase Deficiency | Markedly elevated (e.g., 4510 - 8755 ng/dL at diagnosis) | 1 ng/dL = 0.0289 nmol/L | [14] | |
| 21-Hydroxylase Deficiency | Normal to slightly elevated | [14][15] | ||
| 11β-Hydroxyprogesterone | Healthy Individual | Levels are typically very low | [16] | |
| (21-deoxycorticosterone) | 21-Hydroxylase Deficiency | Significantly increased | [5][16] |
Note: Reference ranges can vary significantly by age (especially in neonates), sex, and analytical method.[17][18]
Experimental Protocols
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and accurate quantification of multiple adrenal steroids, overcoming the cross-reactivity issues often seen with immunoassays.[19][20]
Key Experimental Method: LC-MS/MS for Serum Steroid Profiling
-
Sample Preparation:
-
Internal Standards: A solution containing stable isotope-labeled internal standards for each analyte (e.g., d8-17-hydroxyprogesterone, d5-testosterone, d2-cortisol) is added to a serum sample (typically 100-500 µL).[7]
-
Extraction: Steroids are extracted from the serum matrix. This is commonly achieved through liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) or through solid-phase extraction (SPE) using a C18 cartridge.[7][21]
-
Evaporation & Reconstitution: The organic solvent containing the extracted steroids is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase (e.g., methanol (B129727)/water mixture).[7]
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: Analytes are separated on a reverse-phase C18 column.[20][22]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases, such as water with a modifier (e.g., ammonium (B1175870) fluoride (B91410) or formic acid) and an organic solvent like methanol or acetonitrile.[22] The gradient allows for the separation of structurally similar steroid isomers.
-
-
Mass Spectrometry Detection:
-
Ionization: The separated analytes eluting from the LC column are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[7]
-
Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This provides high specificity and sensitivity.
-
Quantification: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
-
The diagram below outlines the general workflow for steroid analysis using LC-MS/MS.
Caption: General workflow for steroid biomarker analysis by LC-MS/MS.
Conclusion
11-Deoxycortisol is an indispensable primary biomarker for the diagnosis of 11β-hydroxylase deficiency. Its measurement is essential when CAH is suspected, particularly in the presence of hypertension, and 17OHP levels are not diagnostic for the more common 21-hydroxylase deficiency.[11][12]
11β-Hydroxyprogesterone (21-deoxycorticosterone) serves a more secondary or research-oriented role. While elevated in 21-hydroxylase deficiency, it is not the primary diagnostic marker.[5] Other steroids, such as 21-deoxycortisol, have shown greater promise as second-tier biomarkers to improve the specificity of newborn screening for 21OHD.[9][10]
For drug development and clinical research, a comprehensive steroid panel quantified by LC-MS/MS, including both 11-deoxycortisol and other precursors like 17OHP and 21-deoxycortisol, provides the most robust approach for the differential diagnosis and monitoring of adrenal disorders.[15][20] The choice between 11-deoxycortisol and this compound is not one of direct substitution but of selecting the appropriate biomarker for the specific enzymatic defect .
References
- 1. Congenital adrenal hyperplasia due to 11β-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 2. Congenital adrenal hyperplasia: 11beta-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Deoxycortisol | Rupa Health [rupahealth.com]
- 4. Elevated serum 11-deoxycortisol (Concept Id: C4476775) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 6. Congenital Adrenal Hyperplasia Caused by 11Beta-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 7. researchgate.net [researchgate.net]
- 8. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 9. 21-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Improved Performance of Newborn Screening for Congenital Adrenal Hyperplasia Using 21-deoxycortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11 Deoxycortisol | Synnovis [synnovis.co.uk]
- 12. 11-Deoxycortisol [gloshospitals.nhs.uk]
- 13. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. Serum 21-Deoxycortisol, 17-Hydroxyprogesterone, and 11-deoxycortisol in classic congenital adrenal hyperplasia: clinical and hormonal correlations and identification of patients with 11beta-hydroxylase deficiency among a large group with alleged 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steroid Biomarkers in Human Adrenal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reference levels for 17-hydroxyprogesterone, 11-desoxycortisol, cortisol, testosterone, dehydroepiandrosterone sulfate and androstenedione in infants from birth to six months of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An LC-MS/MS method for steroid profiling during adrenal venous sampling for investigation of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 22. LC‐MS/MS‐Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mineralocorticoid Activity of 11-Hydroxyprogesterone and Aldosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mineralocorticoid activity of 11-Hydroxyprogesterone and the primary endogenous mineralocorticoid, aldosterone. The information presented herein is based on experimental data from in vitro and in vivo studies, offering insights into their respective potencies and mechanisms of action at the mineralocorticoid receptor (MR).
Quantitative Data Summary
The following table summarizes the key quantitative parameters comparing the mineralocorticoid activity of aldosterone, 11α-hydroxyprogesterone, and 11β-hydroxyprogesterone. It is important to note that direct side-by-side comparisons of binding affinities from a single study are limited; therefore, the presented values are derived from multiple sources and should be interpreted with consideration for potential inter-study variability.
| Parameter | Aldosterone | 11α-Hydroxyprogesterone | 11β-Hydroxyprogesterone |
| Mineralocorticoid Receptor (MR) Binding Affinity | High (Reference) | Slightly lower than Aldosterone | Slightly higher than Aldosterone |
| MR Transactivation (Agonist Activity) | 100% (Full Agonist) | ~5.1% of Aldosterone | ~9% of Aldosterone |
| 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition (IC50) | Not applicable | ~0.9 nM | Potent inhibitor (specific IC50 not consistently reported) |
| In Vivo Effect on Blood Pressure (Rats) | Increases blood pressure | Increases blood pressure | Increases blood pressure |
| In Vivo Effect on Urinary Electrolytes | Decreases Na+/K+ ratio (promotes Na+ retention and K+ excretion) | Induces mineralocorticoid activity, suggesting a decrease in Na+/K+ ratio | Induces mineralocorticoid activity, suggesting a decrease in Na+/K+ ratio |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mineralocorticoid Receptor Competitive Binding Assay
This assay is employed to determine the relative binding affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human mineralocorticoid receptor (hMR) preparation (e.g., from a T7-coupled rabbit reticulocyte lysate system or cell lysates expressing the receptor).
-
Radiolabeled ligand: [³H]-Aldosterone.
-
Unlabeled competitor steroids: Aldosterone, 11α-Hydroxyprogesterone, 11β-Hydroxyprogesterone.
-
Assay buffer.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of hMR with a fixed concentration of [³H]-Aldosterone in the assay buffer.
-
Add increasing concentrations of the unlabeled competitor steroids (aldosterone, 11α-hydroxyprogesterone, or 11β-hydroxyprogesterone) to the incubation mixture.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantify the amount of bound [³H]-Aldosterone by liquid scintillation counting.
-
The concentration of the competitor that inhibits 50% of the specific binding of [³H]-Aldosterone (IC50) is determined. This value is inversely proportional to the binding affinity of the competitor.
Mineralocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the mineralocorticoid receptor and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., CV-1 or HEK293 cells).
-
hMR expression vector.
-
Luciferase reporter vector containing a mineralocorticoid response element (MRE) upstream of the luciferase gene.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds: Aldosterone, 11α-Hydroxyprogesterone, 11β-Hydroxyprogesterone.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Co-transfect the mammalian cells with the hMR expression vector and the MRE-luciferase reporter vector.
-
After an appropriate incubation period to allow for receptor expression, treat the cells with varying concentrations of the test compounds.
-
Incubate the cells for a sufficient time to allow for receptor activation and luciferase gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer after the addition of the luciferase assay substrate.
-
The fold induction of luciferase activity relative to a vehicle control is calculated to determine the agonistic activity of the compounds.
Signaling Pathways and Mechanisms of Action
Aldosterone Signaling Pathway
Aldosterone, the primary mineralocorticoid, readily diffuses across the cell membrane and binds to the cytosolic mineralocorticoid receptor (MR). This binding event triggers a conformational change in the MR, leading to the dissociation of heat shock proteins (HSPs). The activated ligand-receptor complex then translocates to the nucleus, where it homodimerizes and binds to mineralocorticoid response elements (MREs) on the DNA. This interaction recruits coactivator proteins and initiates the transcription of target genes, ultimately leading to the physiological effects of aldosterone, such as sodium and water retention and potassium excretion.
Caption: Aldosterone signaling pathway.
This compound Dual-Action Signaling Pathway
This compound exhibits a more complex mechanism of action compared to aldosterone. It acts as a weak partial agonist at the MR, directly binding to the receptor and inducing a subdued transcriptional response. Concurrently, and more potently, this compound inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is responsible for converting active glucocorticoids (like cortisol) into their inactive forms (cortisone), thereby protecting the MR from glucocorticoid-mediated activation. By inhibiting 11β-HSD2, this compound allows circulating glucocorticoids to bind to and activate the MR, indirectly amplifying the mineralocorticoid signal.
Caption: this compound's dual-action signaling.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the mineralocorticoid activity of different compounds using the experimental protocols described above.
Caption: Workflow for comparing mineralocorticoid activity.
A Comparative Guide to the Receptor Binding Affinity of 11-Hydroxyprogesterone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinities of two key isomers of 11-hydroxyprogesterone: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). These endogenous steroids and their synthetic analogs are of significant interest in drug discovery due to their interactions with various nuclear receptors, including the Progesterone (B1679170) Receptor (PR), Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR), and Androgen Receptor (AR). Understanding their binding profiles is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Quantitative Data Summary
| Isomer | Receptor | Binding Affinity / Activity |
| 11α-hydroxyprogesterone (11α-OHP) | Progesterone Receptor (PR-A & PR-B) | Exhibits agonistic activity.[1] |
| Mineralocorticoid Receptor (MR) | Confers mineralocorticoid activity.[2] | |
| Glucocorticoid Receptor (GR) | Data not readily available. | |
| Androgen Receptor (AR) | Exhibits antagonistic activity.[1] | |
| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Potent inhibitor.[2] | |
| 11β-hydroxyprogesterone (11β-OHP) | Progesterone Receptor (PR-A & PR-B) | Exhibits agonistic activity.[1] For the membrane progesterone receptor α (mPRα), it has a 10-fold lower binding affinity compared to progesterone.[3] |
| Mineralocorticoid Receptor (MR) | Agonist with an EC50 of 0.05 µM in a human MR reporter assay[4] and an ED50 of 10 nM in COS-7 cells expressing human MR.[5][6][7] It demonstrates a slightly higher binding affinity for the human MR than cortisol, deoxycorticosterone, and aldosterone (B195564). | |
| Glucocorticoid Receptor (GR) | Transactivation of the GR is similar to that of 11-deoxycortisol and aldosterone.[1] Progesterone, a related compound, shows weak binding to the rabbit thymic GR.[8][9] | |
| Androgen Receptor (AR) | Activates the androgen receptor.[1] | |
| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Potent inhibitor of 11β-HSD1 (IC50 = 1 µM) and 11β-HSD2 (IC50 = 0.140 µM).[4] |
Note: The lack of standardized reporting conditions and direct comparative studies necessitates caution when interpreting these values. The presented data is a collation from various sources and may not be directly comparable.
Experimental Protocols
The determination of receptor binding affinity is a critical step in steroid hormone research. Competitive binding assays are the most common methods employed. Below are detailed protocols for performing such assays for the Progesterone, Mineralocorticoid, Glucocorticoid, and Androgen receptors.
Progesterone Receptor (PR) Competitive Binding Assay
This protocol outlines a whole-cell binding assay to determine the relative binding affinity of test compounds for the progesterone receptor.
Materials:
-
T47D human breast cancer cells (or other suitable cell line expressing PR)
-
Assay Buffer: Tris-HCl buffer with 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.
-
Radioligand: [³H]-Progesterone
-
Unlabeled Progesterone (for non-specific binding)
-
Test Compounds (11α-OHP, 11β-OHP)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture T47D cells to 80-90% confluency.
-
Preparation of Cell Suspension: Harvest cells and resuspend in ice-cold assay buffer to a concentration of 1-2 x 10⁷ cells/mL.
-
Assay Setup: In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: 100 µL of cell suspension + 50 µL of assay buffer + 50 µL of [³H]-Progesterone.
-
Non-specific Binding: 100 µL of cell suspension + 50 µL of unlabeled progesterone (1000-fold excess) + 50 µL of [³H]-Progesterone.
-
Competitive Binding: 100 µL of cell suspension + 50 µL of test compound (at various concentrations) + 50 µL of [³H]-Progesterone.
-
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add 500 µL of ice-cold assay buffer and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold assay buffer.
-
Quantification: Resuspend the final pellet in 500 µL of assay buffer, transfer to a scintillation vial with 5 mL of scintillation fluid.
-
Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This protocol describes a competitive binding assay using a cell lysate containing the mineralocorticoid receptor.
Materials:
-
HEK293 cells transiently transfected with human MR expression vector.
-
Lysis Buffer: Tris-HCl buffer with protease inhibitors.
-
Assay Buffer: Phosphate buffer with 10% glycerol.
-
Radioligand: [³H]-Aldosterone
-
Unlabeled Aldosterone (for non-specific binding)
-
Test Compounds (11α-OHP, 11β-OHP)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cell Lysate: Transfect HEK293 cells with the MR expression vector. After 48 hours, harvest and lyse the cells in lysis buffer. Centrifuge to obtain a cytosolic fraction.
-
Assay Setup: In triplicate in microcentrifuge tubes:
-
Total Binding: 100 µL of cell lysate + 50 µL of assay buffer + 50 µL of [³H]-Aldosterone.
-
Non-specific Binding: 100 µL of cell lysate + 50 µL of unlabeled aldosterone (1000-fold excess) + 50 µL of [³H]-Aldosterone.
-
Competitive Binding: 100 µL of cell lysate + 50 µL of test compound (at various concentrations) + 50 µL of [³H]-Aldosterone.
-
-
Incubation: Incubate at 4°C for 18-24 hours.
-
Separation: Add 200 µL of dextran-coated charcoal suspension to each tube, vortex, and incubate on ice for 10 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Quantification: Transfer 200 µL of the supernatant to a scintillation vial with 5 mL of scintillation fluid.
-
Data Analysis: Measure radioactivity and calculate the IC50 as described for the PR assay.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is similar to the MR assay but uses a GR-expressing system and a specific GR radioligand.
Materials:
-
IM-9 human lymphocytes (or other GR-rich cell line).
-
Lysis and Assay Buffers (as for MR assay).
-
Radioligand: [³H]-Dexamethasone
-
Unlabeled Dexamethasone (B1670325) (for non-specific binding)
-
Test Compounds (11α-OHP, 11β-OHP)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cell Lysate: Prepare a cytosolic fraction from IM-9 cells as described for the MR assay.
-
Assay Setup, Incubation, Separation, Quantification, and Data Analysis: Follow the same steps as for the MR competitive binding assay, substituting [³H]-Dexamethasone for the radioligand and unlabeled dexamethasone for determining non-specific binding.
Androgen Receptor (AR) Competitive Binding Assay
This protocol uses a cell line expressing the androgen receptor.
Materials:
-
LNCaP human prostate cancer cells (or other AR-positive cell line).
-
Lysis and Assay Buffers (as for MR assay).
-
Radioligand: [³H]-Dihydrotestosterone (DHT)
-
Unlabeled DHT (for non-specific binding)
-
Test Compounds (11α-OHP, 11β-OHP)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cell Lysate: Prepare a cytosolic fraction from LNCaP cells.
-
Assay Setup, Incubation, Separation, Quantification, and Data Analysis: Follow the same steps as for the MR competitive binding assay, using [³H]-DHT as the radioligand and unlabeled DHT for non-specific binding.
Signaling Pathways and Experimental Workflows
The binding of this compound isomers to their respective receptors initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the general signaling pathways for the Progesterone, Mineralocorticoid, Glucocorticoid, and Androgen receptors, and a typical experimental workflow for a competitive binding assay.
Caption: General signaling pathway for nuclear steroid receptors activated by this compound isomers.
Caption: A typical workflow for a competitive radioligand binding assay to determine receptor affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Endogenous 11α-Hydroxyprogesterone and Synthetic Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional characteristics of the endogenous steroid 11α-hydroxyprogesterone and a range of synthetic progestins. The information presented herein is intended to support research and development efforts in endocrinology and pharmacology by offering a clear, data-driven overview of their distinct molecular behaviors and physiological effects.
Introduction
Progesterone (B1679170) is a critical endogenous steroid hormone that regulates the female reproductive cycle and pregnancy. Synthetic progestins are pharmacologically active compounds designed to mimic the effects of progesterone and are widely used in contraception and hormone replacement therapy. 11α-hydroxyprogesterone (11α-OHP) is an endogenous metabolite of progesterone.[1] While structurally related to progesterone, its functional profile diverges significantly from that of both the parent hormone and synthetic progestins. This guide will elucidate these differences through a comparative analysis of their receptor binding affinities, signaling pathways, metabolism, and physiological effects, supported by experimental data and protocols.
Receptor Binding Affinity
The biological activity of progestogenic compounds is largely determined by their binding affinity to the progesterone receptor (PR) and their cross-reactivity with other steroid receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the relative binding affinities (RBA) of 11α-hydroxyprogesterone and a selection of synthetic progestins for the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. Progesterone is used as the reference compound for the progesterone receptor.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Endogenous Steroid | ||||
| Progesterone | 100% | Low Affinity | Partial Agonist (low potency)[2] | High Affinity (Antagonist)[2] |
| 11α-Hydroxyprogesterone | Devoid of progestogenic activity[3] | Weak antiandrogen activity[3] | No significant binding reported | Agonist activity (5.1% of aldosterone)[4] |
| Synthetic Progestins | ||||
| Levonorgestrel | High | High | Low | Low |
| Medroxyprogesterone Acetate (B1210297) | High | Moderate | Moderate | Low |
| Norethindrone | Moderate | Low | Negligible | Negligible |
| Drospirenone | High | Low (Antiandrogenic) | Negligible | High (Antagonist) |
| Norgestimate | High | Low | Low | Low |
Data compiled from multiple sources. The exact RBA values can vary depending on the assay conditions.
Interpretation of Binding Profiles
11α-Hydroxyprogesterone exhibits a unique receptor binding profile. It is reported to be devoid of progestogenic activity, indicating negligible binding to the progesterone receptor.[3] It possesses weak antiandrogenic activity, suggesting some interaction with the androgen receptor.[3] Notably, 11α-OHP demonstrates agonist activity at the mineralocorticoid receptor, albeit lower than aldosterone.[4] This profile suggests its primary endogenous role may be in modulating mineralocorticoid and androgen pathways rather than the progesterone-mediated reproductive functions.
Synthetic progestins , in contrast, are designed to have high affinity for the progesterone receptor. However, their structures lead to varying degrees of cross-reactivity with other steroid receptors, which contributes to their different side-effect profiles. For instance, levonorgestrel's high affinity for the androgen receptor can lead to androgenic side effects, while drospirenone's anti-mineralocorticoid activity can have a diuretic effect.
Signaling Pathways
The binding of a ligand to a steroid receptor initiates a cascade of molecular events that ultimately alter gene expression.
Progesterone Receptor Signaling Pathway
Upon binding to an agonist, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.
While synthetic progestins primarily act through this classical pathway, their interactions with different co-regulators and potential for non-genomic signaling can vary. The lack of significant progestogenic activity of 11α-hydroxyprogesterone suggests it does not effectively initiate this signaling cascade.
Metabolism and Pharmacokinetics
The metabolic stability and pharmacokinetic profile of a steroid determine its duration of action and bioavailability.
Comparative Pharmacokinetic Parameters
| Parameter | 11α-Hydroxyprogesterone | Synthetic Progestins |
| Route of Administration | Endogenous | Oral, transdermal, injectable, implantable |
| Bioavailability (Oral) | Not applicable (endogenous) | Varies widely (e.g., Levonorgestrel ~100%, Norethindrone ~64%) |
| Half-life | Not well-defined in humans | Varies (e.g., Levonorgestrel ~24-32h, Medroxyprogesterone acetate ~50 days for depot injection)[5] |
| Metabolism | Metabolized by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase.[6] | Primarily hepatic metabolism via cytochrome P450 enzymes.[5] |
Metabolic Pathways
11α-Hydroxyprogesterone is a metabolite of progesterone and is further metabolized by enzymes such as steroid-5α-reductase and CYP17A1.[6] Its metabolic pathway is intertwined with the synthesis and degradation of other endogenous steroids.
Synthetic progestins are designed to be more resistant to metabolism than natural progesterone, leading to longer half-lives and improved oral bioavailability.[5] They undergo extensive first-pass metabolism in the liver, and the specific metabolic pathways and resulting metabolites differ between various synthetic progestins, contributing to their diverse biological effects.
Physiological Effects
The distinct receptor binding profiles and pharmacokinetic properties of 11α-hydroxyprogesterone and synthetic progestins result in different physiological effects.
-
11α-Hydroxyprogesterone : Its primary physiological relevance appears to be in the regulation of mineralocorticoid activity. It is a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that inactivates cortisol.[3] By inhibiting this enzyme, 11α-OHP can increase the local concentration of active glucocorticoids, leading to mineralocorticoid receptor activation and potential effects on blood pressure and electrolyte balance.[7]
-
Synthetic Progestins : Their primary physiological effect is the simulation of progesterone's actions on the reproductive system. This includes endometrial transformation, suppression of ovulation, and thickening of cervical mucus. Their off-target effects, mediated by interactions with other steroid receptors, can lead to a range of side effects, including androgenic effects (e.g., acne, hirsutism), anti-androgenic effects, and effects on mood and metabolism.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of a test compound to a steroid receptor.
I. Preparation of Receptor Source:
-
Tissue Homogenization: Homogenize tissues rich in the target receptor (e.g., uterus for PR, prostate for AR) in a cold buffer.
-
Cytosol Preparation: Centrifuge the homogenate at high speed to obtain the cytosol, which contains the soluble receptors.
-
Protein Quantification: Determine the protein concentration of the cytosol.
II. Competitive Binding Assay Procedure:
-
Incubation: Incubate a constant concentration of a radiolabeled ligand specific for the receptor with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated.
Reporter Gene Assay
This protocol is used to assess the functional activity (agonist or antagonist) of a compound on a specific steroid receptor.[8]
I. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, T47D) that expresses the target receptor.
-
Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the target receptor, and an expression vector for the receptor if not endogenously expressed.
II. Compound Treatment and Luciferase Assay:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound (for agonist activity) or with a known agonist in the presence of various concentrations of the test compound (for antagonist activity).
-
After an incubation period (typically 18-24 hours), lyse the cells.[8]
-
Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
Endogenous 11α-hydroxyprogesterone and synthetic progestins exhibit fundamentally different functional profiles. While synthetic progestins are potent agonists of the progesterone receptor, designed to mimic the reproductive effects of progesterone, 11α-hydroxyprogesterone is largely inactive at the progesterone receptor. Its primary biological role appears to be related to the modulation of mineralocorticoid and androgen pathways. Understanding these distinctions is crucial for the development of new therapeutic agents with improved specificity and reduced off-target effects. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel steroid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Progesterone - Wikipedia [en.wikipedia.org]
- 3. 11α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 4. Screening for strains with 11α-hydroxylase activity for 17α-hydroxy progesterone biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Correlation of Serum 11-Hydroxyprogesterone Levels with Clinical Symptoms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the correlation between serum 11-Hydroxyprogesterone (11-OHP), also known as 11-deoxycortisol, levels and their associated clinical manifestations. The primary focus is on congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase deficiency, the main condition characterized by elevated 11-OHP. This document summarizes quantitative data, details experimental protocols for serum 11-OHP measurement, and illustrates the relevant biochemical pathway.
Data Summary: Serum this compound Levels and Clinical Presentation
Elevated serum this compound is a key biomarker for the diagnosis of 11β-hydroxylase deficiency, a form of CAH. The clinical presentation of this condition can be categorized into two main phenotypes: classic and non-classic, which correlate with the degree of elevation in 11-OHP levels.
| Condition | Typical Serum this compound (11-Deoxycortisol) Levels (ng/dL) | Associated Clinical Symptoms |
| Healthy Individuals (Adults, 8 AM) | 10-79[1] | Asymptomatic |
| Healthy Individuals (≤18 years) | < 344[1] | Asymptomatic |
| Classic 11β-Hydroxylase Deficiency | Markedly elevated, often several thousand ng/dL[2] | In Females: Ambiguous genitalia at birth (virilization), clitoral enlargement, labial fusion.[3] In Males: Penile enlargement, precocious puberty.[4] In Both Sexes: Hypertension, hypokalemia, accelerated growth in childhood leading to short stature in adulthood.[3][4] |
| Non-Classic (Late-Onset) 11β-Hydroxylase Deficiency | Basal levels may be normal or mildly elevated; significant elevation after ACTH stimulation test.[2] | In Females: Hirsutism (excess hair growth), acne, menstrual irregularities, infertility.[4][5] In Males: May be asymptomatic or present with early puberty.[2] |
Experimental Protocol: Measurement of Serum this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of serum this compound due to its high sensitivity and specificity.[6] The following is a representative protocol.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., Cortodoxone-d2) to each serum sample.[6]
-
Sample Dilution: Dilute the serum samples with a solution such as 0.1% formic acid in water.[6]
-
SPE Cartridge Conditioning: Condition SPE cartridges (e.g., C18 reverse-phase) with methanol (B129727) followed by water.[6]
-
Sample Loading: Load the diluted serum samples onto the conditioned SPE cartridges.[6]
-
Washing: Wash the cartridges with a methanol/water mixture to remove interfering substances.[6]
-
Elution: Elute the this compound and the internal standard from the cartridges using methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[6]
2. Liquid Chromatography (LC)
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: Employ a reverse-phase column (e.g., C18) for the separation of steroids.[6]
-
Mobile Phase: Use a gradient of two solvents, such as water with 0.1% formic acid and methanol with 0.1% formic acid, to achieve separation.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both this compound and its labeled internal standard.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adrenal steroidogenesis pathway and a typical experimental workflow for the diagnosis of 11β-hydroxylase deficiency.
Caption: Adrenal steroidogenesis pathway highlighting 11β-hydroxylase deficiency.
Caption: Diagnostic workflow for 11β-hydroxylase deficiency.
References
- 1. 11-Deoxycortisol | Rupa Health [rupahealth.com]
- 2. C-11 Hydroxylase Deficiency Workup: Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 3. C-11 Hydroxylase Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. 11-Deoxycortisol – Supra-Regional Assay Service [sas-centre.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Cross-Validation of 11-Hydroxyprogesterone Measurements: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 11-Hydroxyprogesterone (11-OHP), a key steroid intermediate in the glucocorticoid and mineralocorticoid synthesis pathways, is crucial for both clinical diagnostics and endocrine research. The choice of analytical platform significantly impacts the reliability of these measurements. This guide provides a comprehensive cross-validation of the two primary analytical methodologies used for 11-OHP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA), supported by experimental data and detailed protocols.
Executive Summary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, including 11-OHP, offering superior specificity and accuracy compared to traditional immunoassays.[1][2][3][4] Immunoassays, while offering high throughput and ease of use, can be susceptible to cross-reactivity with structurally similar steroids, potentially leading to inaccurate results, especially at low concentrations.[4][5][6] This guide will delve into the performance characteristics and experimental workflows of these platforms to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data for LC-MS/MS and Immunoassay platforms based on published literature.
Table 1: Performance Comparison of LC-MS/MS and Immunoassay for 17-Hydroxyprogesterone (a surrogate for 11-OHP performance).
| Performance Metric | LC-MS/MS | Immunoassay (ELISA/RIA) | Key Considerations |
| Specificity | High (mass-based detection) | Variable (antibody-dependent) | Immunoassays may exhibit cross-reactivity with other steroids.[6] |
| Limit of Quantification (LOQ) | Low (e.g., 0.2 - 0.5 nmol/L)[7] | Higher than LC-MS/MS (e.g., 0.03 ng/mL or ~0.09 nmol/L)[8] | LC-MS/MS is more suitable for studies requiring high sensitivity. |
| Precision (Intra-assay CV%) | < 10%[3][7] | < 10%[8] | Both methods can achieve good precision within a single run. |
| Precision (Inter-assay CV%) | < 15%[3][7] | < 15%[8] | Both methods can demonstrate good reproducibility between runs. |
| Accuracy/Recovery (%) | 95 - 115%[3][7] | 80 - 120%[8] | LC-MS/MS generally provides higher accuracy due to the use of internal standards. |
| Linearity (r²) | > 0.99[3][9] | Typically > 0.98 | Both methods can achieve good linearity within their respective dynamic ranges. |
Note: Performance characteristics for immunoassays can vary significantly between different commercial kits.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS methodology provides a robust and specific approach for the quantification of 11-OHP.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d8-17-hydroxyprogesterone) is added to the serum or plasma sample.[10] This is crucial for accurate quantification as it accounts for variations during sample preparation and analysis.
-
Protein Precipitation: Proteins in the sample are precipitated using a solvent like methanol (B129727) or zinc sulphate.[2]
-
Solid Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., C18) to isolate the steroids from other matrix components.[3] The cartridge is washed, and the steroids are then eluted with an organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[5][11]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A reverse-phase column (e.g., C18) is typically used to separate 11-OHP from other structurally similar steroids.[2][12] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.[12]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (11-OHP) and the internal standard are monitored for highly selective and sensitive detection.[11][13]
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay used for steroid quantification. The following describes a typical competitive ELISA protocol.
1. Sample Preparation:
-
Extraction: For serum and plasma samples, an extraction step using a solvent like diethyl ether may be required to separate the steroid from binding proteins.[14]
-
Dilution: Samples may need to be diluted with the provided assay buffer to fall within the dynamic range of the standard curve.[8]
2. ELISA Procedure:
-
Coating: A microtiter plate is pre-coated with a capture antibody (e.g., anti-sheep IgG).[14]
-
Competitive Binding: Standards, controls, and prepared samples are added to the wells, followed by the addition of an enzyme-conjugated 11-OHP (e.g., HRP-conjugate) and a specific primary antibody against 11-OHP.[8][14] During incubation, the endogenous 11-OHP in the sample and the enzyme-conjugated 11-OHP compete for binding to the primary antibody.
-
Washing: The plate is washed to remove any unbound reagents.[8]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme bound to the captured antibody will convert the substrate, resulting in a color change.[14]
-
Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.[8]
-
Data Acquisition: The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[14] The concentration of 11-OHP in the samples is determined by interpolating the absorbance values against a standard curve. The intensity of the color is inversely proportional to the concentration of 11-OHP in the sample.[8]
Mandatory Visualization
Caption: General experimental workflow for this compound measurement.
Caption: Logical comparison of analytical platform characteristics.
Conclusion
The choice between LC-MS/MS and immunoassay for the measurement of this compound depends on the specific requirements of the study. For applications demanding the highest level of accuracy, specificity, and sensitivity, such as clinical diagnostics for congenital adrenal hyperplasia and research into steroid metabolism, LC-MS/MS is the recommended platform.[4][15] Immunoassays can be a viable option for high-throughput screening or when the expected concentrations are well within the linear range of the assay and potential cross-reactivity has been carefully considered and ruled out. Researchers should carefully validate their chosen method to ensure the data generated is reliable and fit for purpose.
References
- 1. mdpi.com [mdpi.com]
- 2. brasilapoio.com.br [brasilapoio.com.br]
- 3. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of three methods for 17 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. mdpi.com [mdpi.com]
clinical significance of the 11-Hydroxyprogesterone to cortisol ratio in patient samples
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis and monitoring of disorders related to adrenal steroidogenesis, such as Congenital Adrenal Hyperplasia (CAH), are paramount for effective patient management and the development of targeted therapeutics. While individual steroid hormone measurements provide valuable insights, the calculation of precursor-to-product ratios offers a more dynamic and functionally relevant assessment of enzymatic activity. This guide provides a comparative overview of the clinical significance of key steroid hormone ratios, with a focus on their application in diagnosing specific enzyme deficiencies. We delve into the analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that have revolutionized steroid profiling by offering enhanced specificity and multiplexing capabilities over traditional immunoassays.
The Steroidogenesis Pathway and Key Diagnostic Markers
The synthesis of cortisol and other vital steroid hormones in the adrenal cortex is a multi-step process involving a cascade of enzymatic reactions. Deficiencies in these enzymes lead to the accumulation of specific precursor steroids and a concurrent lack of downstream products. The ratio of these precursors to their products serves as a powerful biochemical indicator of a specific enzyme block.
Comparison of Key Diagnostic Steroid Ratios
The following table summarizes the clinical utility of various steroid hormone ratios in the diagnosis of different forms of Congenital Adrenal Hyperplasia (CAH). The data presented is primarily derived from studies utilizing LC-MS/MS for steroid quantification.
| Steroid Ratio | Associated Enzyme Deficiency | Clinical Significance | Typical Findings in Affected Individuals | Diagnostic Performance (if available) |
| 17-Hydroxyprogesterone (17-OHP) / Cortisol | 21-Hydroxylase Deficiency | Primary screening and diagnostic marker for the most common form of CAH.[1][2] | Markedly elevated ratio due to accumulation of 17-OHP and deficient cortisol production.[1] | High sensitivity, but specificity can be low in newborns, especially premature infants, due to physiological stress.[3] |
| 11-Deoxycortisol / Cortisol | 11β-Hydroxylase Deficiency | Key diagnostic marker for the second most common form of CAH. | Significantly elevated ratio reflecting the block in the conversion of 11-deoxycortisol to cortisol. | A cutoff for 11-deoxycortisol of ≥ 11 ng/mL has been reported to have 100% sensitivity and 92.3% specificity for 11β-hydroxylase deficiency.[4] |
| (17-OHP + Androstenedione) / Cortisol | 21-Hydroxylase Deficiency | An alternative/adjunctive marker that may improve diagnostic accuracy over 17-OHP alone. | Elevated ratio reflecting both the primary precursor accumulation and the shunting of precursors towards androgen synthesis. | May improve the positive predictive value in newborn screening for CAH.[5] |
| 17-Hydroxypregnenolone / 17-Hydroxyprogesterone | 3β-Hydroxysteroid Dehydrogenase Deficiency | Diagnostic for a rare form of CAH. | An abnormal, elevated ratio indicates a defect in the conversion of Δ5 to Δ4 steroids. | - |
| Dehydroepiandrosterone (DHEA) / Androstenedione | 3β-Hydroxysteroid Dehydrogenase Deficiency | Also diagnostic for this rare form of CAH, reflecting the same enzymatic block in the androgen synthesis pathway. | An elevated ratio is characteristic of the deficiency. | - |
| Corticosterone / 11-Deoxycorticosterone (DOC) | 11β-Hydroxylase Deficiency | Can be used to assess 11β-hydroxylase activity and may have implications in adrenocortical tumors. | A decreased ratio suggests deficient 11β-hydroxylation.[6] | - |
Experimental Protocols: Steroid Profiling by LC-MS/MS
The gold standard for accurate and simultaneous quantification of multiple steroid hormones is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] While specific parameters may vary between laboratories, the general workflow is consistent.
Sample Preparation
The goal of sample preparation is to extract the steroids from the biological matrix (typically serum or plasma) and remove interfering substances.[9][10]
-
Protein Precipitation: A simple and common first step. Acetonitrile (B52724) is often used to precipitate proteins from the serum sample.
-
Liquid-Liquid Extraction (LLE): A highly effective method for separating steroids from the aqueous phase. Methyl tert-butyl ether (MTBE) is a frequently used solvent for this purpose.[7][8] The organic layer containing the steroids is then collected.
-
Supported Liquid Extraction (SLE): A high-throughput alternative to LLE that uses a solid support material.
-
Internal Standards: Isotope-labeled internal standards for each analyte are added at the beginning of the sample preparation process to account for any loss during extraction and to ensure accurate quantification.[2]
Chromatographic Separation
-
Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC): The extracted and reconstituted sample is injected into the LC system.
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.
-
Mobile Phases: A gradient elution using two mobile phases, typically water and methanol (B129727) or acetonitrile with a small percentage of an additive like formic acid or ammonium (B1175870) fluoride, is employed to achieve optimal separation of the different steroid molecules.[10]
Mass Spectrometric Detection
-
Ionization: The separated steroids eluting from the LC column are ionized, most commonly using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[9][10]
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is typically used.
-
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive mode of operation where the first quadrupole selects a specific precursor ion (the molecular ion of the steroid of interest), the second quadrupole fragments this ion, and the third quadrupole selects a specific product ion for detection.[3] This process allows for the precise identification and quantification of each steroid, even in complex mixtures.
-
Conclusion
The use of steroid hormone ratios, particularly when measured by the highly specific and sensitive LC-MS/MS technology, provides a robust and reliable method for the differential diagnosis of congenital adrenal hyperplasia and other disorders of steroidogenesis. While the 17-OHP to cortisol ratio remains a cornerstone for 21-hydroxylase deficiency screening, a broader panel of steroid ratios is essential for accurately identifying less common enzymatic defects. For researchers and drug development professionals, a thorough understanding of these diagnostic markers and the analytical methods used to measure them is critical for both clinical trial design and the development of novel therapeutic interventions targeting the adrenal steroidogenic pathways.
References
- 1. Steroid profiling for congenital adrenal hyperplasia by tandem mass spectrometry as a second-tier test reduces follow-up burdens in a tertiary care hospital: a retrospective and prospective evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precursor-to-product ratios reflect biochemical phenotype in congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of 11 beta-hydroxylase deficiency in childhood adrenocortical tumors. The plasma corticosterone/11-deoxycorticosterone ratio as a possible marker for malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Serum steroid profiling for congenital adrenal hyperplasia using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synnovis.co.uk [synnovis.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of 11-Hydroxyprogesterone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 11-Hydroxyprogesterone, a steroid hormone, requires careful handling and adherence to specific disposal protocols to mitigate potential risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While some sources indicate that 11β-Hydroxyprogesterone is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is best practice to handle all chemical waste with caution.[1] General prudent laboratory practices should always be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Step-by-Step Disposal Plan
The primary and most recommended method for the disposal of this compound waste is through a licensed professional waste disposal service.[2] This ensures that the waste is managed responsibly and in accordance with all regulatory requirements.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused or excess quantities of the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.[2]
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container must be compatible with the chemical properties of this compound.
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[3]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2][4]
-
Do not dispose of this compound down the drain or in the regular trash.[5][6] While some information suggests small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting due to the potential for environmental contamination.[1][6]
-
-
Decontamination of Labware:
-
For non-disposable labware (e.g., glassware) that has come into contact with this compound, triple-rinse with a suitable solvent (such as ethanol (B145695) or acetone).
-
Collect the solvent rinsate as hazardous waste and place it in the designated waste container.[3]
-
After decontamination, the labware can be washed according to standard laboratory procedures.
-
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Hazard Classification | Not classified as hazardous according to GHS for 11β-Hydroxyprogesterone. However, related compounds can be hazardous to the aquatic environment. | [1][6] |
| Primary Disposal Route | Licensed professional waste disposal service. | [2][7] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash. | [5][6] |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [8] |
| Waste Container | Designated, leak-proof, and clearly labeled hazardous waste container. | [3] |
| Contaminated Materials | Treat all contaminated materials (gloves, pipette tips, etc.) as hazardous waste. | [9] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. americanregent.com [americanregent.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 11-Hydroxyprogesterone
Essential Safety and Handling Guide for 11-Hydroxyprogesterone
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a steroid and a metabolite of progesterone.[1][2] While some safety data sheets (SDS) indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat it as a pharmaceutical-related compound of unknown potency.[3][4] The toxicological properties have not been fully investigated.[5] Potential routes of exposure include inhalation, skin contact, and eye contact, which may cause irritation.[5] Therefore, minimizing all chemical exposures is a critical precautionary measure.[6]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following equipment is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or tightly fitting safety glasses with side-shields.[4][7] | Protects eyes from airborne powder and splashes. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves must be inspected before use and hands should be washed and dried after removal.[4][7] |
| Body Protection | A lab coat is required.[6] Consider sleeve covers for added protection of forearms.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities with adequate engineering controls.[3] However, a NIOSH/MSHA-approved respirator should be used if weighing outside of a ventilated enclosure or if dust is generated.[7] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for safely handling this compound from initial preparation to final disposal.
3.1 Preparation and Weighing
Handling powdered chemicals requires special care to prevent aerosolization.[9]
-
Designate a Work Area : Set up a designated area for handling the compound. Cover the work surface with absorbent bench paper.[8][9]
-
Use Engineering Controls : Whenever possible, handle the powdered form of this compound within a chemical fume hood, biological safety cabinet, or an exhausted balance enclosure.[6][10] This is the most effective way to prevent exposure to airborne substances.[6]
-
Weighing Procedure :
-
Use an enclosed balance to minimize the spread of powder.[9]
-
Use weigh boats to reduce the chance of spills.[9]
-
Avoid pouring the powder directly from the bottle. Use a spatula or small scoops to transfer the powder in several small increments.[9]
-
Keep the container closed as much as possible to avoid accidental spillage.[9]
-
3.2 Dissolution and Use
-
Solvent Addition : If preparing a solution, add the solvent directly to the vial containing the pre-weighed powder inside the fume hood.
-
Handling Solutions : When working with the dissolved compound, continue to wear all required PPE. Work over disposable bench covers to easily contain any spills.[9]
-
Post-Handling Decontamination : After completing the work, decontaminate the exterior of vials and any equipment used.[9] Clean the designated work area using wet cleaning methods or a HEPA vacuum; avoid dry sweeping.[9]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5][7] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][5][7] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention.[5] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical aid.[4][5] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste : All unused this compound and solutions should be disposed of as hazardous chemical waste. Offer excess and expired materials to a licensed hazardous material disposal company.[4]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, bench paper, weigh boats, and pipette tips, must be collected in a suitable, closed container for disposal.[7]
-
Regulations : Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. uwlax.edu [uwlax.edu]
- 7. biosynth.com [biosynth.com]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
